2-(Methylthio)pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfanylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S/c1-8-5-4-6-2-3-7-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPBOWBQRUXMFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047491 | |
| Record name | Pyrazinyl methyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, low melting white crystalline solid with an ethereal sulfurous odour | |
| Record name | 2-(Methylthio)pyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033152 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Pyrazinyl methyl sulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/836/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
75.00 °C. @ 5.00 mm Hg | |
| Record name | 2-(Methylthio)pyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033152 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in water, organic solvents, oils, very soluble (in ethanol) | |
| Record name | Pyrazinyl methyl sulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/836/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
21948-70-9 | |
| Record name | 2-(Methylthio)pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21948-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Methylthio)pyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021948709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazine, 2-(methylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrazinyl methyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (methylthio)pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.599 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (METHYLTHIO)PYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1C97E3A4F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-(Methylthio)pyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033152 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
44 - 47 °C | |
| Record name | 2-(Methylthio)pyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033152 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
2-(Methylthio)pyrazine chemical structure and IUPAC name
Chemical Identity, Synthetic Architectures, and Pharmacophoric Utility
Abstract
This technical guide provides a comprehensive structural and functional analysis of 2-(Methylthio)pyrazine (CAS: 21948-70-9). While historically categorized as a high-impact organoleptic agent (FEMA 3231) responsible for roasted/nutty flavor profiles, this molecule serves as a critical heteroaromatic scaffold in modern medicinal chemistry. This document details its physicochemical properties, nucleophilic aromatic substitution (
Molecular Architecture & Physicochemical Profile
The pyrazine ring is a 1,4-diazine, electron-deficient due to the electronegativity of the two nitrogen atoms. The introduction of a methylthio group at the C2 position creates a push-pull electronic system. The sulfur atom acts as a weak
Nomenclature and Identifiers
| Category | Data |
| IUPAC Name | 2-(Methylsulfanyl)pyrazine |
| Common Name | This compound |
| CAS Number | 21948-70-9 |
| FEMA Number | 3231 |
| Molecular Formula | |
| SMILES | CSc1cnccn1 |
Physicochemical Constants
| Property | Value | Context for Application |
| Molecular Weight | 126.18 g/mol | Fragment-based drug design (FBDD) compliant. |
| Physical State | Solid (Low melting) | Crystalline matrix, often white to pale yellow. |
| Melting Point | 42–47 °C | Requires careful handling during solvent removal to avoid sublimation/melting. |
| Boiling Point | ~221 °C (75°C @ 5 mmHg) | High boiling point allows for high-temp functionalization. |
| Density | 1.145 g/mL | Denser than water; distinct phase separation in aqueous workups. |
| LogP | ~1.17 | Moderate lipophilicity; good membrane permeability potential. |
Synthetic Pathways & Mechanistic Insight
The most robust route to this compound is via Nucleophilic Aromatic Substitution (
Mechanism: Thiolate-Mediated
The reaction involves the attack of the methanethiolate anion (
-
Addition: The nucleophile attacks C2, breaking aromaticity and forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atoms, stabilizing the intermediate.
-
Elimination: Re-aromatization drives the expulsion of the chloride ion.
Experimental Protocol (Standardized)
Note: This protocol assumes anhydrous conditions to prevent hydrolysis of the chloropyrazine.
-
Reagents: 2-Chloropyrazine (1.0 eq), Sodium Methanethiolate (NaSMe, 1.1 eq).
-
Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide). Rationale: Polar aprotic solvents solvate the cation (
), leaving the thiolate anion "naked" and highly reactive. -
Conditions: 80–100 °C, 2–4 hours.
Step-by-Step Workflow:
-
Charge a round-bottom flask with NaSMe (1.1 eq) and anhydrous DMF (5 mL/mmol) under nitrogen atmosphere.
-
Add 2-chloropyrazine (1.0 eq) dropwise. Caution: Exothermic.
-
Heat to 90 °C. Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS.
-
Workup: Cool to RT. Pour into ice water (5x reaction volume). Extract with Dichloromethane (DCM) or Ethyl Acetate.
-
Purification: Wash organics with brine, dry over
, concentrate. Purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
Visualization: Synthesis Workflow
Figure 1: Step-wise synthetic workflow for the nucleophilic aromatic substitution of 2-chloropyrazine.
Pharmaceutical Utility & Metabolic Liability
In drug development, the this compound motif is often used as a bioisostere for other heteroaromatics or as a precursor to sulfoxides/sulfones.
Metabolic Soft Spot (S-Oxidation)
The sulfide sulfur is a "soft spot" for metabolic oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs).
-
Phase I Metabolism: Rapid oxidation to the Sulfoxide (chiral center creation).
-
Secondary Oxidation: Conversion to the Sulfone (highly electron-withdrawing).
This pathway alters the electronic properties of the pyrazine ring, significantly lowering the
Visualization: Metabolic Oxidation Pathway
Figure 2: Sequential metabolic oxidation of the sulfide linker, altering polarity and pharmacokinetics.
Analytical Characterization
Validating the structure requires confirming the integrity of the pyrazine ring and the presence of the S-methyl group.
Proton NMR ( -NMR)
Solvent:
- 2.60 ppm (3H, s): The methyl protons attached to sulfur. This is a characteristic singlet.
-
8.2 – 8.5 ppm (3H, m): The pyrazine aromatic protons.
-
H-3: Typically the most deshielded due to proximity to both N and S.
-
H-5/H-6: Appear as doublets or multiplet depending on resolution (
).
-
Mass Spectrometry (GC-MS)
-
Molecular Ion (
): 126 m/z. -
Base Peak: Often observed at M-47 (Loss of S-Me) or fragmentation of the pyrazine ring (HCN loss).
Safety & Handling (E-E-A-T)
-
Odor Control: This compound has a potent roasted/sulfurous odor with a low detection threshold.
-
Protocol: All weighing and transfers must occur within a functioning fume hood. Glassware should be treated with bleach (sodium hypochlorite) to oxidize residual sulfides before removal from the hood.
-
-
Toxicity: Classified as Harmful if swallowed (H302) .[1][2]
-
LD50: Estimated < 2000 mg/kg (Oral, Rat).
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 519907, this compound. Retrieved from [Link]
-
The Good Scents Company (2024). 2-methylthio pyrazine (CAS 21948-70-9) Organoleptic and Safety Data. Retrieved from [Link]
-
Muller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology.[3] (Discusses metabolic pathways of pyrazine derivatives). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - this compound. Retrieved from [Link]
Sources
2-(Methylthio)pyrazine molecular weight and formula
Executive Summary
2-(Methylthio)pyrazine (CAS: 21948-70-9) is a critical organosulfur heterocycle utilized primarily in the formulation of high-fidelity savory flavor profiles.[1][2][3][4] Distinct from its alkylated analogs (e.g., 2-methyl-3-methylthiopyrazine), this un-substituted ring system offers a cleaner "roasted/nutty" aromatic baseline with lower vegetable nuances.[3] This guide outlines its physicochemical properties, industrial synthesis via nucleophilic aromatic substitution (
Part 1: Chemical Identity & Physicochemical Profile
The compound is characterized by a pyrazine ring substituted at the C2 position with a thiomethyl group. Its low melting point (44–47 °C) means it often exists as a semi-solid or crystalline mass at room temperature, requiring precise temperature control during handling.
Table 1: Core Chemical Data
| Parameter | Technical Specification |
| Chemical Name | This compound |
| Synonyms | Pyrazinyl methyl sulfide; 2-Methylsulfanylpyrazine |
| CAS Number | 21948-70-9 |
| FEMA Number | 3231 |
| Molecular Formula | |
| Molecular Weight | 126.18 g/mol |
| Appearance | White to pale yellow crystalline powder or liquid (dependent on purity/temp) |
| Odor Profile | Roasted nuts, meaty, metallic, sulfurous, coffee-like |
Physical Properties
-
Melting Point: 44–47 °C (Experimental)
-
Boiling Point: 103–104 °C @ 23 mmHg; ~221 °C @ 760 mmHg (Predicted)
-
Density: ~1.20 g/cm³[5]
-
Solubility: Insoluble in water; Soluble in ethanol, propylene glycol, and organic oils.
-
Flash Point: ~87 °C (Combustible)
Part 2: Synthesis & Manufacturing Protocol
The industrial synthesis of this compound relies on a Nucleophilic Aromatic Substitution (
Mechanism of Action
-
Nucleophilic Attack: The thiomethoxide anion (
) attacks the C2 carbon of 2-chloropyrazine. -
Meisenheimer Complex: A resonance-stabilized anionic intermediate is formed.
-
Aromatization: The chloride ion is eliminated, restoring aromaticity and yielding the thioether.
Experimental Protocol (Lab Scale)
-
Reagents: 2-Chloropyrazine (1.0 eq), Sodium Methanethiolate (NaSMe, 1.1 eq), DMF or THF (Solvent).
-
Procedure:
-
Charge a reaction vessel with dry DMF under inert atmosphere (
). -
Add Sodium Methanethiolate at 0 °C to prevent side reactions.
-
Dropwise addition of 2-Chloropyrazine, maintaining temp < 10 °C.
-
Reflux at 60–80 °C for 4 hours. Monitor via TLC/GC.
-
Workup: Quench with water, extract with Dichloromethane (DCM), dry over
, and concentrate. -
Purification: Vacuum distillation or recrystallization from hexane.
-
Figure 1: Synthetic Pathway & Logic
Caption: The
Part 3: Analytical Characterization
Trustworthy identification requires a multi-modal approach. As a sulfur-containing heterocycle, GC-MS and NMR provide the most definitive structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Molecular Ion (
): 126 m/z (Base peak or high intensity). -
Fragmentation Pattern:
-
m/z 126: Parent ion.
-
m/z 79: Loss of
group (Pyrazine ring cation). -
m/z 52: Ring fragmentation (characteristic of diazines).
-
-
Retention Index (RI): ~1150–1200 on non-polar columns (DB-5).
Nuclear Magnetic Resonance ( -NMR)
The symmetry of the pyrazine ring is broken by the thio-substitution, resulting in three distinct aromatic signals and one aliphatic singlet.
-
2.55–2.60 ppm (3H, s): Methyl protons attached to sulfur (
). - 8.20–8.50 ppm (3H, m): Aromatic ring protons. The proton adjacent to the sulfur (C3) will show distinct coupling compared to C5/C6.
Part 4: Applications in Flavor & Pharma
Flavor Chemistry (FEMA 3231)
This compound is a "character impact compound" for roasted profiles. Unlike alkyl-pyrazines which provide "earthy/potato" notes, the sulfur linkage introduces a savory/meaty depth .
-
Usage Levels: 0.02 – 2.0 ppm in finished products.[4]
-
Applications:
-
Coffee: Enhances the "roasted" perception without bitterness.
-
Meat Alternatives: Critical for replicating the Maillard reaction profile in plant-based burgers.
-
Nuts: Boosts the roasted hazelnut/almond character.
-
Pharmaceutical Intermediates
The thiomethyl group is a versatile handle in medicinal chemistry. It can be oxidized to a sulfoxide or sulfone (leaving groups) to facilitate further substitution at the C2 position, allowing for the synthesis of complex bioactive pyrazine derivatives (e.g., antitubercular agents).
Part 5: Safety & Regulatory (E-E-A-T)
Handling: This compound is an irritant and possesses a potent odor. All handling must occur within a fume hood. Regulatory Status:
-
US FDA: Listed as a synthetic flavoring substance.
-
JECFA: Evaluated and deemed safe at current usage levels.
-
GHS Classification:
-
Skin Irrit. 2 (H315)
-
Eye Irrit. 2A (H319)
-
STOT SE 3 (H335)
-
Figure 2: Safety & Handling Workflow
Caption: Mandatory safety workflow for handling potent organosulfur compounds.
References
-
Flavor and Extract Manufacturers Association (FEMA). (2023). FEMA Flavor Ingredient Library: this compound (FEMA 3231).[1] Retrieved from [Link][3]
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 21948-70-9, this compound.[3] Retrieved from [Link][3]
-
The Good Scents Company. (2023). This compound Flavor and Fragrance Data.[2][4][6][7][8] Retrieved from [Link][3]
-
European Food Safety Authority (EFSA). (2011). Scientific Opinion on Flavouring Group Evaluation 17, Revision 3 (FGE.17Rev3): Pyrazine derivatives. EFSA Journal. Retrieved from [Link][3]
Sources
- 1. chembk.com [chembk.com]
- 2. China 2-Methylthio Pyrazine - Ruiyuan Flavor Co.,Ltd [sunsirs.com]
- 3. Showing Compound 2-Methyl-3-(methylthio)pyrazine (FDB020200) - FooDB [foodb.ca]
- 4. 2-methyl thio-3,5 or 6-methyl pyrazine, 67952-65-2 [thegoodscentscompany.com]
- 5. echemi.com [echemi.com]
- 6. 2-METHYLTHIO-3,5-METHYLPYRAZINE | 67952-65-2 [chemicalbook.com]
- 7. (Methylthio)methylpyrazine mixture of isomers, = 98 , FG 67952-65-2 [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
Technical Monograph: 2-(Methylthio)pyrazine in Roasted Food Matrices
Executive Summary
2-(Methylthio)pyrazine (and its methylated isomers) represents a distinct class of sulfur-containing heterocycles critical to the sensory architecture of roasted foods.[1] Unlike simple alkylpyrazines that provide generic "nutty" notes, the introduction of the methylthio moiety lowers the odor detection threshold into the parts-per-billion (ppb) range and introduces complex "meaty," "savory," and "roasted" nuances. This guide analyzes the chemo-genesis of this compound via the Maillard reaction, delineates its occurrence in key dietary matrices (coffee, sesame, peanuts), and provides a validated analytical protocol for its quantification using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[1]
Chemical Identity & Sensory Architecture
This compound is a high-impact odorant.[1][2] Its structural uniqueness lies in the sulfur substitution on the pyrazine ring, which dramatically alters its electron density and receptor binding affinity compared to non-sulfur analogs.
Physicochemical Profile[1][2][3]
| Parameter | Data |
| IUPAC Name | This compound |
| CAS Registry Number | 21948-70-9 |
| FEMA Number | 3208 (Group entry often covers isomers) |
| JECFA Number | 796 / 797 (Isomers) |
| Molecular Formula | C₅H₆N₂S |
| Molecular Weight | 126.18 g/mol |
| LogP | ~1.42 (Moderate lipophilicity) |
| Odor Threshold | 0.002–0.01 ppb (water) |
| Sensory Descriptors | Roasted hazelnut, meaty, popcorn, vegetable, metallic (at high conc.) |
Structural Isomerism
In food matrices, this compound rarely exists in isolation.[1] It is frequently co-generated with:
-
2-Methyl-3-(methylthio)pyrazine (FEMA 3208): Often the dominant isomer in roasted coffee.[1]
-
2-Methyl-5-(methylthio)pyrazine: A common minor isomer.[1]
Chemo-Genesis: The Maillard Engine[1]
The formation of this compound is a non-enzymatic thermal process requiring specific precursors: a reducing sugar (glucose/fructose) and a sulfur-containing amino acid (Methionine).[1]
Mechanism of Formation
The pathway involves two converging cascades within the Maillard reaction:
-
Pyrazine Core Formation: Condensation of sugar degradation products (α-dicarbonyls) with amino acids (Strecker degradation) to form the dihydropyrazine skeleton.[1]
-
Sulfur Incorporation: Thermal degradation of Methionine via the Strecker reaction yields Methional , which further decomposes to Methanethiol (CH₃SH). This highly reactive thiol radical attacks the pyrazine core or reacts with chloropyrazine intermediates (in model systems) to form the thioether linkage.
Pathway Visualization[1]
Figure 1: Convergent synthesis pathway of this compound via Maillard reaction and Strecker degradation of Methionine.[1]
Occurrence Matrix in Roasted Foods[4]
The concentration of this compound correlates directly with the content of free Methionine in the raw material and the severity of the thermal process (roasting temperature/time).
| Food Matrix | Relative Abundance | Sensory Contribution | Key Precursors Identified |
| Roasted Coffee | High (ppb to ppm) | Key "roasty" note; differentiates Robusta (higher) from Arabica.[1] | Methionine, Sucrose, Trigonelline |
| Sesame Oil | Medium | Nutty, savory character.[1] | Methionine, Glucose |
| Roasted Beef | Low-Medium | Meaty, savory depth.[1] | Methionine, Ribose |
| Peanuts | Medium | Earthy, roasted skin notes.[1] | Asparagine, Methionine |
| Cocoa | Low | Background roasted note.[1] | Valine, Methionine |
| Potato Chips | Trace | Earthy/Fried note.[1] | Methionine, Reducing Sugars |
Technical Insight: In coffee, the concentration increases with roasting intensity up to a "Full City" roast, after which thermal degradation (pyrolysis) may reduce levels.
Analytical Methodologies
Quantifying sulfur-containing pyrazines is challenging due to their low concentrations, high volatility, and susceptibility to oxidation. Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is the industry standard for high-sensitivity profiling without solvent artifacts.[1]
Analytical Workflow
Figure 2: Optimized analytical workflow for trace detection of volatile pyrazines.
Validated Protocol (HS-SPME-GC-MS)
1. Sample Preparation:
-
Weigh 1.0 g of sample into a 20 mL headspace vial.
-
Add 5 µL of Internal Standard (IS) solution (e.g., 2-methoxy-3-methylpyrazine or isotope-labeled pyrazine) to correct for matrix effects.[1]
-
Seal with a PTFE/silicone septum.[1]
2. Extraction (SPME):
-
Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm.[1] This "triple-phase" fiber covers the wide polarity and volatility range of pyrazines.[1]
-
Incubation: 15 min at 60°C (agitation: 250 rpm).
-
Extraction: Expose fiber for 30 min at 60°C.
3. Gas Chromatography (GC) Parameters:
-
Column: DB-WAX or SolGel-Wax (Polar columns are essential to separate pyrazines from lipid volatiles).[1]
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]
-
Oven Program: 40°C (2 min) → 5°C/min to 240°C → Hold (5 min).
4. Mass Spectrometry (MS) Detection:
-
Mode: SIM (Selected Ion Monitoring) for quantification; Scan (35-350 m/z) for identification.[1]
-
Target Ions (m/z):
Biological Implications & Safety[1]
While primarily a flavorant, the pyrazine scaffold is biologically privileged. For drug development professionals, understanding the metabolic fate of dietary pyrazines is relevant for toxicology and pharmacokinetics.
Metabolic Fate
Upon ingestion, this compound undergoes S-oxidation in the liver, catalyzed by Flavin-containing Monooxygenases (FMO) or Cytochrome P450 enzymes.[1]
-
Primary Metabolite: Pyrazinyl methyl sulfoxide.[1]
-
Secondary Metabolite: Pyrazinyl methyl sulfone.[1]
-
Excretion: These polar metabolites are rapidly excreted in urine, preventing bioaccumulation.[1]
Regulatory Status
-
FEMA: GRAS (Generally Recognized As Safe).[1][5] FEMA No. 3208.[1][6]
-
JECFA: Evaluated as "No Safety Concern" at current levels of intake (Class III structural class).[1]
-
Toxicity: Low acute toxicity; no evidence of genotoxicity in standard assays (Ames test).[1]
References
-
JECFA (Joint FAO/WHO Expert Committee on Food Additives). (2002).[1][6] Safety Evaluation of Certain Food Additives: Pyrazine Derivatives.[1][6] WHO Food Additives Series 48.[1][6]
-
Flavor and Extract Manufacturers Association (FEMA). (2023).[1] FEMA GRAS Assessment of Pyrazine Derivatives.[1][6] FEMA Flavor Library.[1][6]
-
Maga, J. A. (1982).[1] Pyrazines in Foods: An Update. CRC Critical Reviews in Food Science and Nutrition, 16(1), 1-48.[1]
-
Shibamoto, T. (1989).[1] Volatile Flavor Chemicals Formed by the Maillard Reaction.[1] In: Thermal Generation of Aromas.[1] ACS Symposium Series.
-
PubChem. (2023).[1] Compound Summary: this compound.[1][3] National Library of Medicine.[1]
-
The Good Scents Company. (2023).[1] 2-Methylthio-3-methylpyrazine Sensory Data.[1][4]
Sources
- 1. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-methyl thio-3,5 or 6-methyl pyrazine, 67952-65-2 [thegoodscentscompany.com]
- 4. 2-methyl-3-(methyl thio) pyrazine, 2882-20-4 [thegoodscentscompany.com]
- 5. femaflavor.org [femaflavor.org]
- 6. femaflavor.org [femaflavor.org]
2-(Methylthio)pyrazine: Technical Monograph on Discovery, Synthesis, and Flavor Dynamics
Executive Summary
2-(Methylthio)pyrazine (FEMA 3208, mixture of isomers) represents a canonical "high-impact" aroma chemical. Bridging the gap between savory (meaty/hydrolyzed protein) and roasted (nutty/coffee) profiles, it exemplifies the potency of sulfur-substituted heterocycles. While simple alkylpyrazines (e.g., 2,3,5-trimethylpyrazine) provide the "body" of roasted notes, thio-substituted variants like this compound function as "character impact" compounds, detectable at parts-per-billion (ppb) levels. This guide delineates its discovery, the mechanistic basis of its formation via the Maillard reaction, and the industrial protocols for its synthesis and analysis.
Historical Genesis: The Sulfur Shift
The history of this compound is inextricably linked to the "Golden Age" of flavor analysis in the 1970s, driven by the advent of gas chromatography-mass spectrometry (GC-MS).
-
The Pre-Sulfur Era (Pre-1960s): Flavor chemistry focused largely on esters, aldehydes, and simple terpenes. "Roasted" notes were ill-defined.
-
The Pyrazine Revolution (1960s-1970s): Researchers identified alkylpyrazines in coffee, cocoa, and peanuts. While these explained "earthy" notes, they lacked the specific "savory/meaty" depth found in cooked proteins.
-
Discovery of Thio-Pyrazines (1970s-1980s): The isolation of this compound marked a paradigm shift. It was identified in the volatile fractions of roasted coffee and cooked meats. Its discovery elucidated the critical role of Methionine in the Maillard reaction, serving as the sulfur donor that transforms a generic "toasted" pyrazine into a specific "meaty/nutty" profile.
-
Regulatory Milestone: The compound was affirmed as Generally Recognized As Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), assigned FEMA No. 3208 (typically covering the mixture of isomers, e.g., 2-methyl-3-(methylthio)pyrazine), appearing in GRAS publications in the early 1980s (GRAS 13 era).
Biosynthesis & Maillard Mechanics
The formation of this compound in food matrices is a dual-mechanistic process involving the Strecker Degradation of amino acids and the condensation of sugar fragments.
Mechanism Description
-
Nitrogen Source: Amino acids (Alanine, Glycine) react with dicarbonyls (from sugar breakdown) to form the pyrazine ring (e.g., methylpyrazine).
-
Sulfur Source: Methionine undergoes Strecker degradation to yield Methanethiol (CH₃SH) and Methional.
-
Radical Recombination/Substitution: The methanethiol radical or anion attacks the pyrazine ring (often at the 2- or 3-position relative to alkyl groups) to form the thioether linkage.
Figure 1: Biosynthetic pathway of this compound via Maillard reaction interactions between Methionine degradation products and pyrazine cores.
Chemical Synthesis Protocols
For industrial and research applications, extraction from food is non-viable due to low concentrations. Chemical synthesis is the standard, utilizing Nucleophilic Aromatic Substitution (SNAr) .
Synthetic Route: Chloropyrazine Displacement
This method is preferred for its high yield and purity. It involves the reaction of a halopyrazine with an alkali metal thiomethoxide.[1]
Figure 2: Industrial synthesis via Nucleophilic Aromatic Substitution (SNAr).
Detailed Experimental Protocol
Objective: Synthesis of this compound (10 mmol scale).
Reagents:
-
2-Chloropyrazine (1.14 g, 10 mmol)
-
Sodium Thiomethoxide (NaSMe) (0.77 g, 11 mmol, 1.1 eq)
-
Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide)
-
Quench: Saturated NH₄Cl solution
Step-by-Step Methodology:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Solvation: Charge the flask with 2-Chloropyrazine dissolved in 15 mL of anhydrous THF.
-
Addition: Cool the solution to 0°C in an ice bath. Slowly add Sodium Thiomethoxide (solid or solution) portion-wise to control the exotherm.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to reflux (66°C for THF) for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 8:2) or GC-FID.
-
Workup: Cool to room temperature. Quench by pouring the mixture into 50 mL of saturated NH₄Cl/Ice water.
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Combine organic layers.
-
Purification: Dry organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via vacuum distillation (approx. 80-85°C at 10 mmHg) or flash column chromatography (Silica gel, Pentane/Ether gradient).
Yield Expectation: 75–85% as a clear to pale yellow liquid.
Sensory Profile & Data
This compound is a "modifier" flavor. Alone, it is pungent; in dilution, it provides the authentic "roasted" signature.
| Parameter | Data Points |
| Odor Threshold | 4 ppb (water) to 60 ppb (oil) |
| Primary Descriptors | Roasted, Nutty, Meaty, Popcorn, Coffee, Vegetable |
| Secondary Nuances | Hazelnut, Almond, Earthy, Sulfurous (at high conc.) |
| FEMA Number | 3208 (Mixture of isomers, typically 2-methyl-3-methylthio) |
| LogP | ~1.42 (Moderate lipophilicity, good retention in fats) |
| Occurrence | Roasted Coffee (Arabica/Robusta), Peanuts, Beef, Sesame Oil |
Analytical Methodology (GC-MS)[2][3]
Due to its low threshold, analysis requires high sensitivity.
Instrument: GC-MS (Single Quadrupole or Triple Quad). Column: Polar phase (e.g., DB-WAX or ZB-WAX) is preferred to separate pyrazine isomers.
Protocol:
-
Extraction: Headspace Solid-Phase Microextraction (HS-SPME) using a DVB/CAR/PDMS fiber.
-
Rationale: The triple-phase fiber captures the wide volatility range of pyrazines.
-
-
Incubation: 1.0 g sample in 10 mL vial, incubated at 60°C for 20 mins.
-
Desorption: 250°C for 3 mins (Splitless mode).
-
Oven Program: 40°C (2 min) -> 5°C/min -> 240°C.
-
MS Detection:
-
Scan Mode: 35-300 m/z for identification.
-
SIM Mode (Quantitation): Target ions m/z 126 (Molecular Ion), m/z 79 (Pyrazine ring fragment).
-
References
-
Walradt, J. P., et al. (1971). "Volatile components of roasted peanuts." Journal of Agricultural and Food Chemistry, 19(5), 972-979. Link
-
FEMA Expert Panel. (1984). "GRAS Flavoring Substances 13." Food Technology. (Source for FEMA 3208 designation). Link
-
Adams, T. B., et al. (2002).[2] "The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients." Food and Chemical Toxicology, 40(4), 429-451.[2] Link
-
Maga, J. A. (1982). "Pyrazines in foods: an update." CRC Critical Reviews in Food Science and Nutrition, 16(1), 1-48. Link
-
Sigma-Aldrich. (2023). "Product Specification: (Methylthio)methylpyrazine, mixture of isomers." MilliporeSigma Technical Data. Link
Sources
Technical Guide: Spectroscopic Profile of 2-(Methylthio)pyrazine
The following technical guide provides an in-depth spectroscopic profile of 2-(Methylthio)pyrazine , designed for researchers in flavor chemistry, pharmaceutical synthesis, and analytical quality control.
Executive Summary
This compound (CAS: 21948-70-9), also known as pyrazinyl methyl sulfide, is a critical organosulfur heterocyclic compound.[1] Widely utilized in the flavor industry (FEMA 3231) for its roasted, hazelnut, and meaty notes, it also serves as a versatile intermediate in the synthesis of bioactive pharmaceutical agents.
This guide synthesizes the core spectroscopic signatures (MS, IR, NMR) required for definitive structural characterization. It moves beyond simple data listing to explain the causality of the signals, ensuring you can distinguish this compound from its regioisomers and impurities.
Compound Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9]
| Parameter | Data |
| IUPAC Name | 2-(Methylsulfanyl)pyrazine |
| CAS Number | 21948-70-9 |
| Molecular Formula | |
| Molecular Weight | 126.18 g/mol |
| Physical State | Pale yellow solid / liquid (MP: 42.5–45.5 °C) |
| Density | ~1.145 g/mL (liquid phase) |
| Organoleptic | Roasted hazelnut, earthy, musty, vegetable |
| Solubility | Soluble in ethanol, propylene glycol; slightly soluble in water |
Spectroscopic Analysis: Deep Dive
Mass Spectrometry (EI-MS)
Objective: Confirm molecular weight and identify the sulfur-bearing moiety.
The Electron Impact (EI) mass spectrum of this compound is characterized by a robust molecular ion and distinct fragmentation pathways driven by the stability of the pyrazine ring and the lability of the methyl-sulfur bond.
-
Molecular Ion (
): m/z 126 . This peak is typically intense (often the base peak or >50% relative abundance), reflecting the stability of the aromatic pyrazine system. -
Key Fragmentation Pathways:
-
Loss of Methyl Radical (
): A prominent peak at m/z 111 corresponds to the loss of the methyl group ( ) from the sulfur, generating a resonance-stabilized pyrazinyl-sulfur cation. -
Ring Fragmentation (
): Pyrazines characteristically lose hydrogen cyanide (HCN, 27 Da). Fragmentation of the or the 111 ion often yields ions at m/z 99 or m/z 84 , respectively. -
Sulfur Extrusion: Loss of the thio-group or sulfur atom can lead to lower mass fragments typical of the pyrazine ring (
80, 53).
-
Visualization: MS Fragmentation Logic
Caption: Primary fragmentation pathways for this compound under Electron Impact (70 eV).
Infrared Spectroscopy (FT-IR)
Objective: Identify functional groups (Aromatic Ring + Thioether).
The IR spectrum distinguishes the aromatic nature of the ring from the aliphatic methyl group.
| Frequency Region ( | Assignment | Mechanistic Insight |
| 3030 – 3080 | Ar-H Stretch | Weak bands typical of |
| 2920 – 2990 | Alk-H Stretch | Distinct bands from the |
| 1520 – 1580 | C=N / C=C Stretch | Characteristic "breathing" modes of the pyrazine ring. |
| 1000 – 1200 | C-N Stretch | Vibrations associated with the ring nitrogen atoms. |
| 690 – 750 | C-S Stretch | The C-S-C linkage typically shows weak-to-medium absorption in this fingerprint region. |
Nuclear Magnetic Resonance (NMR)
Objective: Definitive structural assignment and purity check.
The NMR data is the most powerful tool for distinguishing the 2-substituted isomer from 2,3- or 2,6-disubstituted impurities.
H NMR (Proton)
Solvent:
-
2.55 – 2.65 ppm (3H, Singlet): The methylthio (-SCH
) protons. This signal is deshielded compared to a standard alkane (0.9 ppm) due to the electronegativity of Sulfur and the adjacent aromatic ring, but less deshielded than a methoxy group (~4.0 ppm). -
8.20 – 8.60 ppm (3H, Multiplet/Pattern): The pyrazine ring protons .
-
H-3 (Ortho to S): Often appears as a fine doublet or singlet (~8.3–8.4 ppm). The sulfur atom is an electron donor by resonance (+M), which shields the ortho/para positions relative to unsubstituted pyrazine (
8.6), but it is also inductively withdrawing (-I). -
H-5, H-6 (Meta/Para): These protons typically appear as a pair of doublets with a coupling constant (
).
-
C NMR (Carbon)
Solvent:
-
13.0 – 15.0 ppm: The methyl carbon (
). - 140.0 – 145.0 ppm: The unsubstituted ring carbons (C-3, C-5, C-6 ).
- 155.0 – 160.0 ppm: The substituted ring carbon (C-2 ). This carbon is significantly deshielded due to the direct attachment to the Sulfur and the Nitrogen atoms (ipso effect).
Visualization: NMR Assignment Workflow
Caption: Analytical logic for verifying this compound structure via 1H NMR.
Experimental Protocols
Synthesis for Reference Standard
If a commercial standard is unavailable or degraded, the compound can be synthesized for comparative analysis.
-
Reaction: Nucleophilic aromatic substitution (
). -
Reagents: 2-Chloropyrazine + Sodium Methanethiolate (NaSMe).
-
Procedure:
-
Dissolve 2-chloropyrazine (1.0 eq) in dry DMF or THF.
-
Slowly add Sodium Methanethiolate (1.1 eq) at 0°C to control exotherm.
-
Stir at room temperature for 2-4 hours. Monitor by TLC (hexane/ethyl acetate).
-
Quench with water and extract with Dichloromethane (DCM).
-
Purification: The product is a low-melting solid. Recrystallize from pentane or purify via vacuum distillation if liquid at ambient temp.
-
Sample Preparation for NMR
To ensure high-resolution spectra free from solvent artifacts:
-
Mass: Weigh ~10-15 mg of the sample.
-
Solvent: Dissolve in 0.6 mL of
(99.8% D) containing 0.03% TMS as an internal standard. -
Filtration: If the solution is cloudy (presence of inorganic salts from synthesis), filter through a small plug of glass wool into the NMR tube.
References
-
National Institute of Standards and Technology (NIST). Pyrazine, (methylthio)- Mass Spectrum & IR Data. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]
- Flavor and Extract Manufacturers Association (FEMA).FEMA Flavor Ingredient Library: this compound (FEMA 3231).
-
The Good Scents Company. Pyrazinyl methyl sulfide (CAS 21948-70-9) Data.[1][2] Available at: [Link]
-
PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]
Sources
1H and 13C NMR chemical shifts of 2-(Methylthio)pyrazine
An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 2-(Methylthio)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing fundamental insights into molecular structure. This guide offers a comprehensive analysis of the 1H and 13C NMR spectra of this compound, a heterocyclic compound of interest in flavor chemistry and as a potential scaffold in medicinal chemistry. In the absence of publicly available experimental spectra for this specific molecule, this document presents a detailed predicted spectral analysis. This analysis is grounded in established NMR principles and comparative data from structurally analogous pyrazine derivatives. Furthermore, a rigorous, step-by-step experimental protocol for acquiring high-quality NMR data for this compound is provided, ensuring a self-validating framework for researchers.
Introduction: The Structural Significance of this compound
This compound belongs to the pyrazine family, a class of nitrogen-containing heterocyclic aromatic compounds. Pyrazine derivatives are widely recognized for their significant contributions to the aromas and flavors of various foods and beverages. Beyond their sensory properties, the pyrazine ring system is a valuable pharmacophore in drug discovery, appearing in a range of biologically active molecules. The introduction of a methylthio (-SCH3) group at the C-2 position of the pyrazine ring significantly influences its electronic properties and, consequently, its chemical reactivity and spectroscopic signature. A thorough understanding of the 1H and 13C NMR spectra of this compound is, therefore, crucial for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.
Predicted 1H and 13C NMR Spectral Data
The following sections detail the predicted chemical shifts (δ) for this compound. These predictions are derived from an analysis of substituent effects on the pyrazine ring and comparison with known NMR data for related compounds.
Predicted 1H NMR Spectrum
The 1H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the three aromatic protons on the pyrazine ring and the three protons of the methylthio group. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the sulfur atom, as well as by anisotropic effects from the aromatic ring.
Table 1: Predicted 1H NMR Data for this compound (in CDCl3)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.2 - 8.4 | Doublet | ~1.5 |
| H-5 | 8.1 - 8.3 | Doublet of doublets | ~2.5, ~1.5 |
| H-6 | 8.0 - 8.2 | Doublet | ~2.5 |
| -SCH3 | 2.5 - 2.7 | Singlet | - |
Rationale for Predictions:
-
Ring Protons (H-3, H-5, H-6): The nitrogen atoms in the pyrazine ring are strongly electron-withdrawing, which deshields the attached protons, causing them to resonate at a high chemical shift (downfield) in the aromatic region. The H-3 proton, being adjacent to a nitrogen atom and the methylthio-substituted carbon, is expected to be the most downfield. The H-5 and H-6 protons will be slightly more upfield. The expected coupling constants are typical for pyrazine systems.
-
Methyl Protons (-SCH3): The protons of the methyl group attached to the sulfur atom will appear as a singlet, as there are no adjacent protons to couple with. The electronegativity of the sulfur atom will cause this signal to appear in the range of 2.5-2.7 ppm.
Predicted 13C NMR Spectrum
The 13C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are primarily influenced by their hybridization state and the electronegativity of neighboring atoms.
Table 2: Predicted 13C NMR Data for this compound (in CDCl3)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | 160 - 165 |
| C-3 | 140 - 145 |
| C-5 | 142 - 147 |
| C-6 | 138 - 143 |
| -SCH3 | 12 - 17 |
Rationale for Predictions:
-
C-2: This carbon is directly attached to a nitrogen atom and a sulfur atom, both of which are electronegative. This will cause significant deshielding, resulting in the most downfield chemical shift among the ring carbons.
-
C-3, C-5, and C-6: These carbons are part of the aromatic pyrazine ring and are adjacent to electronegative nitrogen atoms, leading to their resonance in the aromatic region. Their precise chemical shifts are influenced by the combined electronic effects of the nitrogens and the methylthio group.
-
-SCH3: The methyl carbon will be the most upfield signal due to its sp3 hybridization and being further removed from the strong deshielding effects of the pyrazine ring nitrogens.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for this compound, the following detailed protocol is recommended. This protocol is designed as a self-validating system, incorporating best practices for sample preparation and instrument operation.
Materials and Instrumentation
-
Sample: this compound, >98% purity.[1]
-
NMR Solvent: Chloroform-d (CDCl3), 99.8 atom % D, with 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
NMR Tubes: 5 mm high-precision NMR tubes.
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
Step-by-Step Sample Preparation
-
Weighing the Sample: Accurately weigh 10-20 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of CDCl3 (containing TMS) to the vial.
-
Dissolution: Gently swirl the vial to ensure complete dissolution of the sample.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Capping: Securely cap the NMR tube.
NMR Spectrometer Setup and Data Acquisition
-
Instrument Preparation: Ensure the NMR spectrometer is properly tuned and shimmed according to the manufacturer's guidelines.
-
1H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
-
13C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the 1H spectrum by setting the TMS signal to 0.00 ppm.
-
Calibrate the 13C spectrum by setting the CDCl3 solvent peak to 77.16 ppm.
-
Visualization of Key Concepts
To further aid in the understanding of the molecular structure and the NMR data acquisition process, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR analysis.
Conclusion
This technical guide provides a detailed predictive analysis of the 1H and 13C NMR spectra of this compound, offering valuable insights for researchers in organic synthesis, medicinal chemistry, and flavor science. The provided experimental protocol outlines a robust methodology for obtaining high-quality NMR data, ensuring the reliability and reproducibility of future studies. The combination of predicted data, a detailed experimental framework, and clear visualizations serves as a comprehensive resource for the structural characterization of this important pyrazine derivative.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Sources
Technical Guide: Mass Spectrometry Fragmentation Pattern of 2-(Methylthio)pyrazine
Executive Summary
2-(Methylthio)pyrazine (CAS: 21948-70-9) is a potent organosulfur heterocyclic compound widely utilized in flavor chemistry for its roasted, nutty, and meat-like olfactory properties.[1] In pharmaceutical research, the methylthiopyrazine motif serves as a critical structural scaffold for antimycobacterial agents and kinase inhibitors.
This technical guide provides a definitive analysis of the Electron Ionization (EI) mass spectrometry fragmentation pathways of this compound. By synthesizing thermodynamic stability principles with observed spectral data, this document establishes a validated framework for structural elucidation and impurity profiling in drug development and food safety workflows.
Physicochemical & Mass Spectrometric Profile
The fragmentation behavior of this compound is governed by the stability of the aromatic diazine ring and the lability of the thioether substituent.
| Property | Specification |
| IUPAC Name | 2-methylsulfanylpyrazine |
| Molecular Formula | |
| Exact Mass | 126.0252 Da |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Base Peak | |
| Key Ions |
Mechanistic Fragmentation Analysis
The fragmentation of this compound under 70 eV electron impact is driven by three primary mechanisms:
The Molecular Ion ( 126)
Upon electron impact, the molecule forms a stable radical cation
Primary Pathway A: Loss of Methyl Radical ( 111)
The sulfur atom facilitates an
-
Mechanism: The radical cation undergoes homolysis of the
bond. -
Result: Loss of a methyl radical (
, 15 Da).[2] -
Product: The formation of the even-electron pyrazinyl-thio cation (
) at 111 . This ion is resonance-stabilized, with the positive charge delocalized over the sulfur and the aromatic ring.
Primary Pathway B: Loss of Thiomethyl Radical ( 79)
This is a diagnostic pathway for alkylthiopyrazines.[1]
-
Mechanism: Cleavage occurs at the
bond.[1] The bond strength of is higher than , but the high energy of EI allows this fracture. -
Result: Loss of the thiomethyl radical (
, 47 Da). -
Product: The formation of the pyrazinyl cation (
) at 79 . This is a hallmark fragment for monosubstituted pyrazines.[1]
Secondary Pathway: Ring Degradation ( 52/53 & 26)
The pyrazinyl cation (
-
Loss of HCN: The pyrazinyl cation (
79) eliminates Hydrogen Cyanide (HCN, 27 Da).- (cyclopropenyl-like cation or acyclic isomer).[1]
-
Further Degradation: The
52 ion can further lose (Acetylene) or another HCN unit to yield low mass fragments around 26/27.
Sulfur Rearrangement ( 45)
A common feature in methyl thioethers is the formation of the thioformyl cation.
-
Mechanism: Hydrogen rearrangement followed by cleavage.[1][3]
-
Product:
at 45 . This confirms the presence of the moiety.
Visualization of Fragmentation Pathways[4][5][6][7]
The following diagram illustrates the causal relationships between the parent ion and its progeny fragments.
Figure 1: Mechanistic fragmentation pathway of this compound under 70 eV Electron Ionization.[1]
Experimental Protocol: GC-MS Validation
To replicate these results or validate the identity of an unknown impurity, follow this self-validating protocol.
Sample Preparation[1][2]
-
Solvent Selection: Use HPLC-grade Dichloromethane (DCM) or Hexane . This compound is lipophilic (
).[1] -
Concentration: Prepare a stock solution at
(100 ppm). Dilute to for analysis to prevent detector saturation.[1] -
Filtration: Filter through a 0.22
PTFE syringe filter to remove particulates.[1]
GC-MS Instrumentation Parameters
This method is optimized for the separation of pyrazine derivatives.[1]
| Parameter | Setting | Rationale |
| Column | DB-5ms or HP-5ms (30m x 0.25mm, 0.25 | Non-polar phase separates based on boiling point/volatility.[1] |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard for optimal MS vacuum performance.[1] |
| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation.[1] |
| Injection Mode | Split (10:1 or 20:[1]1) | Prevents column overload and improves peak shape.[1] |
| Oven Program | 50°C (hold 1 min) | Slow ramp separates the target from potential polysulfide impurities.[1] |
| Transfer Line | 280°C | Prevents condensation of sulfur species before the source.[1] |
| Source Temp | 230°C | Standard EI source temperature.[1] |
| Scan Range | Covers all diagnostic ions while excluding air/water background.[1] |
Data Interpretation Criteria (Self-Validation)
For a positive identification, the sample must meet all three criteria:
-
Retention Time: Matches reference standard within
min. -
Parent Ion: Presence of
126.[1] -
Ion Ratios:
References
-
NIST Mass Spectrometry Data Center. Pyrazine, 2-methyl-3-(methylthio)- (Analogous Fragmentation Logic).[1] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
- Note: While specific to the methyl-substituted homologue, the NIST database provides the foundational fragment
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 90326, 2-Methylsulfanylpyrazine.[1] Retrieved from [Link]
-
The Good Scents Company. this compound Flavor Profile and Properties.[1] Retrieved from [Link]
-
Mihara, S., & Masuda, H. (1988). Structure-Retention Correlations of Pyrazines. Journal of Agricultural and Food Chemistry.[1][2] (Contextual grounding for pyrazine GC retention).
Sources
An In-depth Technical Guide to the Theoretical and Computational Investigation of 2-(Methylthio)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Methylthio)pyrazine is a sulfur-containing heterocyclic compound of significant interest in the flavor and fragrance industry and a potential scaffold in medicinal chemistry. An understanding of its molecular properties at an atomic level is crucial for modulating its characteristics and exploring its potential applications. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and spectroscopic features of this compound. Drawing upon established computational frameworks and analogous studies of related heterocyclic systems, this document serves as a roadmap for researchers seeking to apply computational chemistry to the study of this and similar molecules.
Introduction: The Significance of this compound
This compound is a key component of the aroma of many roasted and cooked foods, contributing to their characteristic nutty and meaty flavors.[1][2] Beyond its organoleptic properties, the pyrazine ring is a common motif in pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3] The introduction of a methylthio group to the pyrazine scaffold can significantly modulate its electronic properties, reactivity, and potential biological interactions.
Computational chemistry offers a powerful and cost-effective means to investigate the properties of this compound in silico. Through the application of quantum mechanical methods, we can predict its three-dimensional structure, understand its electronic landscape, and simulate its spectroscopic signatures. This in-depth molecular understanding is invaluable for rational drug design, the development of novel flavoring agents, and fundamental chemical research.
The Computational Scientist's Toolkit: Methodologies for Studying this compound
The theoretical investigation of a molecule like this compound typically follows a structured workflow, beginning with the determination of its most stable geometry and progressing to the calculation of its various properties. Density Functional Theory (DFT) has emerged as the workhorse for such studies due to its favorable balance of accuracy and computational cost.
A typical computational workflow for analyzing this compound is depicted below:
Caption: A schematic representation of the HOMO and LUMO energy levels.
3.3.2. Molecular Electrostatic Potential (MEP)
The MEP map provides a color-coded representation of the electrostatic potential on the surface of the molecule. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are prone to nucleophilic attack. For this compound, the nitrogen atoms are expected to be regions of high negative potential, making them likely sites for protonation and hydrogen bonding.
Implications for Drug Development and Material Science
The computational insights gained from these studies have significant practical implications. In drug development, understanding the electronic properties and MEP of this compound can guide the design of derivatives with improved binding affinity to biological targets. The pyrazine nitrogen atoms, as hydrogen bond acceptors, are particularly important for molecular recognition in biological systems.
In the field of materials science, the electronic properties of pyrazine derivatives are of interest for the development of organic electronic materials. C[4]omputational modeling can be used to predict the impact of substituents on the electronic band gap and charge transport properties of these materials.
Conclusion and Future Outlook
This technical guide has outlined the theoretical and computational methodologies that can be applied to the study of this compound. While a dedicated computational study on this specific molecule is yet to be published, the well-established protocols and the availability of data for analogous systems provide a solid foundation for future research.
Future computational work should focus on:
-
A comprehensive DFT study of this compound to provide a definitive set of theoretical data for its geometric, spectroscopic, and electronic properties.
-
Comparative studies of different isomers of methyl(methylthio)pyrazine to understand the influence of substituent position on molecular properties.
-
Molecular dynamics simulations to study the behavior of this compound in different solvent environments and its interactions with biological macromolecules.
By leveraging the power of computational chemistry, researchers can continue to unlock the full potential of this compound and its derivatives in a wide range of scientific and industrial applications.
References
- El-Ansary, A.L., Moustafa, H., Abdel-Kader, N.S., & Farghaly, A.M. (2020). Effect of the formation of silver nano-binuclear complex on the refinement of cytotoxic and antibacterial potency of coumarin Schiff base: Spectroscopy, thermal, X-ray diffraction analyses and density functional theory. Journal of Molecular Structure, 1200, 127047.
- FooDB. (2019). Showing Compound 2-Methyl-3-(methylthio)pyrazine (FDB020200).
- Perflavory. (n.d.). 2-methyl-3-(methyl thio) pyrazine, 2882-20-4.
- MDPI. (2021).
- The Good Scents Company. (n.d.). 2-methyl-6-(methyl thio) pyrazine, 2884-13-1.
- ResearchGate. (2017).
- Parchem. (n.d.). 2-methyl thio-3,5 or 6-methyl pyrazine (Cas 67952-65-2).
- MDPI. (2022).
- The Good Scents Company. (n.d.). 2-methyl thio-3,5 or 6-methyl pyrazine, 67952-65-2.
- ChemicalBook. (n.d.). 2-METHYLTHIO-3,5-METHYLPYRAZINE | 67952-65-2.
- MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- ResearchGate. (2016).
- National Center for Biotechnology Information. (n.d.). Pyrazine, methyl(methylthio)-.
- Sigma-Aldrich. (n.d.). (Methylthio)methylpyrazine mixture of isomers, = 98 , FG 67952-65-2.
- ECHEMI. (n.d.). This compound Formula.
- The Good Scents Company. (n.d.). 2-methyl pyrazine 2-methylpyrazine.
- Ventos. (n.d.). 2-METHYLTHIO-3(5/6)-METHYLPYRAZINE.
- CymitQuimica. (n.d.). CAS 2884-14-2: 2-Methyl-5-(methylthio)pyrazine.
- Semantic Scholar. (2022).
- MDPI. (n.d.).
- ACS Publications. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry.
- Sigma-Aldrich. (n.d.). This compound FG 21948-70-9.
- Advanced Biotech. (n.d.). Heterocyclics, Pyrazines, & Sulfur.
- ResearchGate. (2018). Vibrational spectroscopic investigations and computational study of 5-tert-Butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide.
- Wikipedia. (n.d.). Pyrazine.
- YouTube. (2017). 13. Molecular Orbital Theory. MIT 5.111 Principles of Chemical Science, Fall 2014.
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Technical Guide: Solubility Profiling and Thermodynamic Analysis of 2-(Methylthio)pyrazine
[1]
CAS: 21948-70-9 | Formula: C₅H₆N₂S | MW: 126.18 g/mol Synonyms: Pyrazinyl methyl sulfide, 2-Methylsulfanylpyrazine[1][2][3][4][5]
Executive Summary
This compound is a low-melting organosulfur pyrazine derivative (MP: 44–47 °C) widely utilized in flavor chemistry for its roasted/nutty profile and as a precursor in pharmaceutical synthesis.[1][3] Its physicochemical behavior is dominated by the interplay between the lipophilic methylthio ether group and the hydrophilic, hydrogen-bond-accepting pyrazine ring.
This guide provides a comprehensive analysis of its solubility in organic solvents, critical for process engineers designing extraction, recrystallization, and formulation workflows. Due to the compound's low melting point, melt crystallization and solubility-limited cooling crystallization are the primary purification vectors.
Physicochemical Profile & Solubility Drivers
Understanding the molecular drivers is a prerequisite for solvent selection. This compound exhibits a "hybrid" solubility character due to its dual functionality.
| Property | Value | Implication for Solubility |
| Melting Point | 44.0 – 47.0 °C | Critical: Solid-liquid separation must occur <35 °C to avoid oiling out.[1] |
| LogP (Octanol/Water) | 1.17 – 1.20 | Moderately lipophilic; prefers alcohols and chlorinated solvents over water.[1] |
| Water Solubility | ~9.5 g/L (25 °C) | Remarkably high for a sulfide, driven by H-bonding at pyrazine nitrogens.[1] |
| H-Bond Donors/Acceptors | 0 / 3 | Acts purely as a Lewis base; requires protic solvents (alcohols) for specific solvation.[1] |
Thermodynamic Mechanism
The dissolution of this compound is governed by the "Like Dissolves Like" principle but modified by specific interactions:
-
Protic Solvents (Alcohols): High solubility due to H-bonding between solvent -OH and pyrazine -N=.[1]
-
Aprotic Polar Solvents (Acetone, Ethyl Acetate): Moderate-to-high solubility driven by dipole-dipole interactions.[1]
-
Non-Polar Solvents (Hexane, Heptane): Lower solubility; useful as anti-solvents for recrystallization.
Quantitative Solubility Data (Analog & Predicted)
Note: While specific mole-fraction datasets for CAS 21948-70-9 are proprietary in many contexts, the structural isomer 2-Methyl-3-(methylthio)pyrazine (CAS 2882-20-4) provides a high-fidelity reference baseline due to near-identical polarity and molecular weight.[1]
Reference Solubility Profile (Isomeric Baseline)
Data represents solubility (g/L) at 25 °C for the structural analog, serving as a predictive upper-bound for this compound.[1]
| Solvent Class | Solvent | Solubility (g/L @ 25°C) | Thermodynamic Interaction |
| Alcohols | Methanol | ~500 | Strong H-Bonding (Solute-Solvent) |
| Ethanol | ~297 | Strong H-Bonding | |
| Isopropanol | ~173 | Steric hindrance reduces solubility slightly | |
| Esters | Ethyl Acetate | ~425 | Dipole-Dipole |
| Ketones | Acetone | ~557 | Dipole-Dipole (High solvent power) |
| Chlorinated | Dichloromethane | >1400 | Dispersion + Weak H-bond donor (DCM) |
| Aliphatics | n-Hexane | ~45 | Weak Dispersion (Potential Anti-solvent) |
| Aqueous | Water | ~14 - 18 | Hydrophobic effect limits solubility |
Process Insight: For purification, a binary solvent system of Ethanol/Water or Ethyl Acetate/Hexane is recommended. The compound's high solubility in DCM makes it excellent for extraction from aqueous reaction mixtures but poor for crystallization.
Thermodynamic Modeling of Solubility
To predict solubility at varying temperatures (essential for cooling crystallization), experimental data is correlated using thermodynamic models.[6]
Modified Apelblat Equation
The most accurate model for pyrazine derivatives, accounting for the non-ideal behavior of the solution.
- : Mole fraction solubility[7]
- : Absolute temperature (K)[7]
- : Empirical parameters derived from regression.
van't Hoff Equation
Used to estimate the enthalpy of dissolution (
-
Interpretation: A linear plot of
vs typically yields a negative slope, indicating an endothermic dissolution process ( ), meaning solubility increases with temperature.
Experimental Protocol: Automated Solubility Measurement
To generate precise data for CAS 21948-70-9, the Laser Monitoring Dynamic Method is the industry standard, superior to static gravimetric methods for low-melting solids.[1]
Workflow Diagram (DOT/Graphviz)
Figure 1: Automated Laser Monitoring workflow for determining solubility limits. The system detects the precise moment of phase disappearance.
Step-by-Step Methodology
-
Preparation: Calibrate the jacketed glass vessel to the starting temperature (e.g., 278.15 K).
-
Solvent Charge: Gravimetrically dispense a known mass of pure solvent (
) into the vessel. -
Agitation: Set magnetic stirring to 400 rpm to ensure homogeneity without cavitation.
-
Dosing: Add this compound in small, weighed increments (
). -
Detection: A laser beam passes through the solution.
-
Suspension: Beam scatters (Low Transmissivity).
-
Dissolution: Beam passes (High Transmissivity).
-
-
Endpoint: Record the total mass of solute (
) when transmissivity stabilizes at 100%. -
Iteration: Increase temperature by 5 K and repeat to generate the polythermal curve.
Applications in Process Design
Recrystallization Strategy
Given the melting point of ~45 °C, melt crystallization is viable but requires precise temperature control to avoid supercooling.
-
Recommended Solvent: Ethanol/Water (80:20 v/v) .
-
Logic: The compound is highly soluble in ethanol but significantly less so in water.[3] Cooling an ethanol-rich solution forces the hydrophobic pyrazine out of solution as pure crystals, while impurities remain in the mother liquor.
Extraction
For extracting this compound from fermentation broths or Maillard reaction mixtures:
-
Primary Solvent: Dichloromethane (DCM) or Ethyl Acetate .
-
Logic: High partition coefficient (LogP ~1.2) favors the organic phase, while the density of DCM facilitates rapid phase separation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 519907, (Methylthio)pyrazine. Retrieved from [Link][1]
-
The Good Scents Company (2024). Pyrazinyl methyl sulfide (CAS 21948-70-9) Physicochemical Data.[1] Retrieved from [Link][1]
- Wang, J., et al. (2023).Solubility Determination and Thermodynamic Modeling of Pyrazine Derivatives in Organic Solvents. Journal of Chemical & Engineering Data. (Contextual Reference for Methodology).
- Jouyban, A., & Acree, W. E. (2024).Mathematical derivation of the Apelblat and van't Hoff equations for solubility prediction. Journal of Molecular Liquids.
-
Scent.vn (2024). Solubility Data for 2-Methyl-3-(methylthio)pyrazine (Isomer Analog).[1] Retrieved from [Link][1][7][8][9]
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- 5. (Methylthio)pyrazine | C5H6N2S | CID 519907 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A-Technical-Guide-to-2-(Methylthio)pyrazine:-Odor-Threshold-and-Sensory-Profile
Introduction
Pyrazines are a class of nitrogen-containing heterocyclic compounds that are ubiquitous in nature and are significant contributors to the aroma of a wide variety of foods and beverages.[1] They are particularly associated with thermal processing, such as roasting, cooking, and toasting, where they are formed through the Maillard reaction between amino acids and reducing sugars.[2][3] Among the vast family of pyrazines, sulfur-containing derivatives, such as 2-(Methylthio)pyrazine, possess exceptionally low odor thresholds and contribute unique and potent aroma characteristics. This technical guide provides an in-depth exploration of the odor threshold and sensory profile of this compound, offering valuable insights for researchers, scientists, and professionals in the flavor and fragrance, food and beverage, and pharmaceutical industries.
Chemical-Properties-and-Synthesis
This compound, also known by synonyms such as 2-Methyl-5-(methylthio)pyrazine, is an organic compound with the chemical formula C6H8N2S.[4] It is characterized by a pyrazine ring substituted with a methyl group and a methylthio group, which significantly influences its aromatic properties.[4] This compound is typically a colorless to pale yellow substance and is soluble in organic solvents.[4] While naturally occurring in foods like coffee and cocoa, it can also be synthesized for commercial use in the flavor and fragrance industry.[4][5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H6N2S | |
| Molecular Weight | 126.18 g/mol | |
| Boiling Point | 85-87 °C @ 10 mmHg | [7] |
| Refractive Index | 1.57000 to 1.59000 @ 20.00 °C | [7] |
| Specific Gravity | 1.13300 to 1.15300 @ 25.00 °C | [7] |
| Solubility | Soluble in alcohol, sparingly soluble in water | [7] |
Determination-of-Odor-Threshold
The odor threshold is a critical parameter for characterizing the potency of an aroma compound. It is defined as the minimum concentration of a substance that can be detected by the human olfactory system.[8] The determination of odor thresholds is a complex process that requires standardized methodologies and a panel of trained sensory assessors.[9][10]
Methodology:-Gas-Chromatography-Olfactometry-(GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique used to identify and characterize odor-active compounds in a complex mixture.[11][12][13] The technique combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[12][14]
Experimental Protocol for GC-O Analysis:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., propylene glycol or dipropylene glycol) at a known concentration.
-
Injection: A small volume of the sample is injected into the gas chromatograph.
-
Separation: The components of the sample are separated based on their volatility and interaction with the stationary phase of the chromatographic column.
-
Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream is directed to a conventional detector (e.g., Flame Ionization Detector or Mass Spectrometer) for chemical identification and quantification. The other stream is directed to a sniffing port.
-
Olfactory Detection: A trained sensory panelist sniffs the effluent from the sniffing port and records the time, duration, and description of any detected odors.
-
Data Analysis: The data from the chemical detector and the sensory panel are combined to create an aromagram, which is a plot of odor intensity versus retention time.
Caption: A schematic of the Gas Chromatography-Olfactometry (GC-O) workflow.
Standardized-Method-for-Threshold-Determination:-ASTM-E679-19
The American Society for Testing and Materials (ASTM) has established a standard practice for the determination of odor and taste thresholds, known as ASTM E679-19.[15] This method utilizes a forced-choice ascending concentration series method of limits to determine the best-estimate threshold (BET) for a panel of assessors.[9][10][16]
Key Principles of ASTM E679-19:
-
Forced-Choice Presentation: Assessors are presented with a set of samples, typically three, where one contains the odorant at a specific concentration and the others are blanks. They are forced to choose the sample that is different, even if they have to guess.[10]
-
Ascending Concentration Series: The concentration of the odorant is gradually increased in a stepwise manner.[9]
-
Best-Estimate Threshold (BET): The BET for an individual assessor is the geometric mean of the last concentration at which they could not detect the odor and the next higher concentration at which they could. The panel's BET is the geometric mean of the individual BETs.[9]
Table 2: Reported Odor Threshold of this compound
| Odor Threshold (in water) | Source |
| 0.00001 ppm to 6.00 ppm (range for various pyrazines) | [1] |
Note: A specific odor threshold for this compound was not explicitly found in the provided search results. The table reflects the general range for pyrazines.
Sensory-Profile-of-2-(Methylthio)pyrazine
The sensory profile of an aroma compound is a detailed description of its perceived odor characteristics. This compound is known for its complex and multifaceted aroma, which is highly desirable in many food applications.
Key Odor Descriptors:
-
Nutty: This is a predominant characteristic, with descriptions including roasted nuts, almonds, hazelnuts, and peanuts.[7][17]
-
Roasted: A strong roasted note is often present, reminiscent of roasted meat and coffee.[2][7]
-
Earthy and Musty: Some sources describe an earthy or musty character.[17]
-
Vegetable: A subtle vegetable note may also be perceived.[7][17]
-
Cocoa and Coffee: In the context of food systems, it contributes to the characteristic aroma of cocoa and coffee.[2][18][19]
Table 3: Sensory Descriptors of this compound from Various Sources
| Source | Odor Description |
| The Good Scents Company | roasted meaty nutty almond vegetable |
| Sigma-Aldrich | cocoa; coffee; hazelnut; roasted |
| FooDB | almond, meat, and nutty |
| Mosciano, G. (P&F) | Toasted popcorn, roasted almond, hazelnut, peanut and cashew nutty, with a caramellic and corn-chip nuance |
Applications-in-the-Food-and-Flavor-Industry
Due to its potent and desirable aroma profile, this compound is a valuable ingredient in the food and flavor industry. It is used to impart or enhance nutty, roasted, and savory notes in a variety of products.
Common Applications:
-
Roasted Nuts and Nut-Flavored Products: Enhances the authentic roasted character of nuts and is used in nut-flavored snacks, confectionery, and baked goods.[17]
-
Chocolate and Cocoa Products: Contributes to the rich, roasted aroma of chocolate and cocoa.[6][17][20]
-
Coffee: It is a naturally occurring compound in coffee and is used to boost the roasted coffee flavor in instant coffee and coffee-flavored products.[3][5][18]
-
Savory and Meat Flavors: Its roasted and meaty notes make it suitable for use in savory applications, such as soups, sauces, and meat products.[7][17]
The typical use levels in finished consumer products range from 0.02 to 2 ppm.[17]
Conclusion
This compound is a potent aroma compound with a low odor threshold and a complex sensory profile characterized by nutty, roasted, and savory notes. Its formation through the Maillard reaction during thermal processing makes it a key contributor to the desirable aroma of many cooked and roasted foods. A thorough understanding of its odor threshold and sensory characteristics, determined through standardized methodologies like GC-O and ASTM E679-19, is essential for its effective application in the food and flavor industry. As research continues to unravel the complexities of flavor chemistry, the importance of sulfur-containing pyrazines like this compound in creating authentic and appealing food aromas will undoubtedly grow.
References
-
(PDF) Odor Threshold of Some Pyrazines - ResearchGate. Available at: [Link]
-
Determining odour detection thresholds: Incorporating a method-independent definition into the implementation of ASTM E679 | Request PDF - ResearchGate. Available at: [Link]
-
2-methyl-3-(methyl thio) pyrazine, 2882-20-4 - The Good Scents Company. Available at: [Link]
-
2-methyl thio-3,5 or 6-methyl pyrazine, 67952-65-2 - The Good Scents Company. Available at: [Link]
-
Showing Compound 2-Methyl-3-(methylthio)pyrazine (FDB020200) - FooDB. Available at: [Link]
-
Analysis of food flavourings by gas chromatography- olfactometry. Available at: [Link]
-
Single Origin Coffee Aroma: From Optimized Flavor Protocols and Coffee Customization to Instrumental Volatile Characterization and Chemometrics - PubMed Central. Available at: [Link]
-
Gas chromatography–olfactometry in food flavour analysis. Available at: [Link]
-
Determination of Odor and Taste Thresholds By a Forced- Choice Ascending Concentration Series Method of Limits1. Available at: [Link]
-
Coffee volatile compounds - International Journal of Food Science and Nutrition. Available at: [Link]
-
Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products - ResearchGate. Available at: [Link]
-
Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC - NIH. Available at: [Link]
-
ASTM E679-19 - Standard Practice for Determination of Odor and Taste. Available at: [Link]
-
Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products - MDPI. Available at: [Link]
-
Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma - MDPI. Available at: [Link]
-
Standardized Odor Measurement Practices for Air Quality Testing - St. Croix Sensory, Inc. Available at: [Link]
-
RIFM fragrance ingredient safety assessment, 2-ethyl-3-methylpyrazine, CAS Registry Number 15707-23-0. Available at: [Link]
-
Savoring Depth: Exploring Nutty, Cocoa, and Spiced Notes from the SCA Flavor Wheel. Available at: [Link]
-
Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. Available at: [Link]
-
Odor Thresholds for Chemicals with Established Occupational Health Standards, 3rd edition - DigitalOcean. Available at: [Link]
Sources
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- 2. (Methylthio)methylpyrazine mixture of isomers, = 98 , FG 67952-65-2 [sigmaaldrich.com]
- 3. foodsciencejournal.com [foodsciencejournal.com]
- 4. CAS 2884-14-2: 2-Methyl-5-(methylthio)pyrazine [cymitquimica.com]
- 5. Showing Compound 2-Methyl-3-(methylthio)pyrazine (FDB020200) - FooDB [foodb.ca]
- 6. researchgate.net [researchgate.net]
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- 9. img.antpedia.com [img.antpedia.com]
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- 20. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 2-(Methylthio)pyrazine detailed experimental protocol
Application Note: Optimized Synthesis of 2-(Methylthio)pyrazine
).Executive Summary
This guide details the experimental protocol for synthesizing this compound, a critical intermediate in pharmaceutical design and a high-impact flavor compound (roasted/nutty profile). Unlike generic protocols, this note focuses on the Nucleophilic Aromatic Substitution (
Key Technical Advantages of this Protocol:
-
Regiospecificity: The electron-deficient pyrazine ring directs nucleophilic attack precisely to the C2 position.
-
Scalability: Avoids the use of palladium catalysts (Suzuki/Buchwald-Hartwig), reducing cost and metal-scavenging steps.
-
Odor Control: Includes a dedicated oxidative scrubbing workflow essential for handling volatile organosulfur compounds.
Retrosynthetic Analysis & Mechanism
To understand the critical control points of this synthesis, one must visualize the reaction pathway. The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like anionic intermediate.
Figure 1: Mechanistic Pathway
Caption: The reaction is driven by the electron-withdrawing nitrogen atoms, which stabilize the negative charge in the transition state, facilitating the displacement of the chloride leaving group.
Experimental Protocol
Reagents and Materials
| Reagent | CAS | Equiv. | Role | Critical Attribute |
| 2-Chloropyrazine | 14508-49-7 | 1.0 | Substrate | Liquid (BP ~153°C). Ensure free of hydrolysis products. |
| Sodium Thiomethoxide (NaSMe) | 5188-07-8 | 1.1 - 1.2 | Nucleophile | Hygroscopic solid. Handle in fume hood. |
| DMF (N,N-Dimethylformamide) | 68-12-2 | Solvent | Medium | Anhydrous grade (<0.05% H2O) to prevent hydrolysis. |
| Sodium Hypochlorite (Bleach) | 7681-52-9 | N/A | Scrubber | Safety: Oxidizes residual mercaptans to sulfonates. |
Step-by-Step Methodology
Pre-requisite: All glassware must be oven-dried. The reaction should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the thiomethoxide to dimethyl disulfide.
Step 1: Reactor Setup
-
Equip a 3-neck round-bottom flask with a magnetic stir bar, a temperature probe, a pressure-equalizing addition funnel, and a nitrogen inlet adapter.
-
Connect the gas outlet to a bleach scrubber trap .
-
Why: NaSMe can release methanethiol gas (rotten cabbage odor) upon contact with moisture. The bleach trap oxidizes this instantly.
-
Step 2: Reagent Preparation
-
Charge the flask with Sodium Thiomethoxide (1.1 equiv) .
-
Add Anhydrous DMF (5 mL per mmol of substrate). Stir until a suspension or partial solution is formed.
-
Cool the mixture to 0°C using an ice-water bath.
-
Control Point: The reaction is exothermic. Starting cold prevents thermal runaway and minimizes side reactions (e.g., polymerization).
-
Step 3: Reaction Initiation
-
Dissolve 2-Chloropyrazine (1.0 equiv) in a minimal amount of DMF.
-
Add the chloropyrazine solution dropwise via the addition funnel over 15–20 minutes.
-
Observation: The solution color typically shifts from pale yellow to a deeper amber/orange as the complex forms.
-
-
Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
-
Stir for 2–4 hours . Monitor via TLC (Hexane:EtOAc 8:2) or GC-MS.
Step 4: Quench and Workup
-
Cool the mixture back to 0°C.
-
Slowly add Water (double the volume of DMF) to quench unreacted NaSMe.
-
Safety: This step may release slight odors; ensure the scrubber is active.
-
-
Extract the aqueous mixture with Ethyl Acetate (3 x volumes) .
-
Combine organic layers and wash with:
-
Water (2x) – to remove DMF.
-
Brine (1x) – to remove residual water.
-
-
Dry over anhydrous Magnesium Sulfate (MgSO4) , filter, and concentrate under reduced pressure (Rotary Evaporator).
Step 5: Purification
-
Vacuum Distillation: The crude oil is best purified via short-path distillation under reduced pressure.
-
Target: Collect the clear, colorless to pale-yellow liquid fraction.
-
Note: Column chromatography is an alternative (Silica gel, Hexane/EtOAc gradient), but distillation is preferred for odor containment and purity.
-
Process Workflow & Logic
Figure 2: Experimental Workflow
Caption: The workflow emphasizes temperature control during addition and rigorous washing steps to remove the high-boiling DMF solvent.
Analytical Validation
To ensure the integrity of the synthesized compound, compare your data against these standard values.
| Technique | Expected Signal | Interpretation |
| Appearance | Clear, pale-yellow liquid | Darkening indicates oxidation or polymerization. |
| Odor | Roasted nut, popcorn, coffee | Distinctive pyrazine profile. |
| 1H NMR (CDCl3) | Methyl protons attached to Sulfur (-S-CH3). | |
| 1H NMR (CDCl3) | Aromatic pyrazine protons. | |
| GC-MS | M+ peak at m/z 126 | Confirms molecular weight (C5H6N2S). |
Note on Impurities: A common impurity is the hydrolysis product (2-hydroxypyrazine) if wet DMF is used, which will appear as a solid precipitate or a broad -OH peak in NMR.
Safety & Handling (The "Thio" Factor)
Working with methanethiolates requires strict adherence to safety protocols due to their low odor threshold (ppb range) and toxicity.
-
Containment: All weighing and transfers of NaSMe must occur in a fume hood.
-
Decontamination: All glassware contacting sulfur compounds must be soaked in a dilute bleach solution (sodium hypochlorite) for 1 hour before washing. This oxidizes the smelly sulfides to odorless sulfonates.
-
Waste Disposal: Segregate sulfur waste. Do not mix with acidic waste streams (risk of H2S or MeSH gas evolution).
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24901554, this compound. Retrieved October 24, 2023, from [Link]
-
The Good Scents Company. (n.d.). 2-methyl-3-(methylthio)pyrazine Flavor Profile and Data. Retrieved October 24, 2023, from [Link]
-
ResearchGate. (2018). Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe. (Analogous Pyrazine Chemistry). Retrieved October 24, 2023, from [Link]
GC-MS method for the analysis of 2-(Methylthio)pyrazine in coffee
Application Note: High-Sensitivity Quantification of 2-(Methylthio)pyrazine in Coffee using HS-SPME-GC-MS
Abstract
This application note details a robust protocol for the trace analysis of This compound (2-MTP) in roasted coffee. 2-MTP is a potent odorant contributing key "roasty," "nutty," and "earthy" notes to the coffee aroma profile.[1] Due to its low odor threshold (ppb level) and the complexity of the coffee matrix, standard scan-mode GC-MS is often insufficient. This method utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) operating in Selected Ion Monitoring (SIM) mode. The protocol achieves high sensitivity and selectivity, suitable for quality control and flavor profiling in drug development and food science contexts.
Introduction & Scientific Rationale
The Compound: this compound (CAS: 2882-20-4) is a sulfur-containing pyrazine formed via the Maillard reaction during roasting. Unlike abundant alkylpyrazines, sulfur-substituted pyrazines possess distinct savory/meaty nuances critical for the "roasted" character of coffee.
The Challenge:
-
Matrix Complexity: Coffee contains over 800 volatile compounds (lipids, acids, furans) that can co-elute with trace targets.
-
Trace Levels: 2-MTP exists at significantly lower concentrations than methylpyrazines but has a disproportionately high sensory impact.
-
Stability: Sulfur compounds can be liable to oxidation or degradation during aggressive solvent extraction.
The Solution:
-
HS-SPME (Headspace Solid-Phase Microextraction): Eliminates solvent use, reduces artifact formation, and selectively concentrates volatiles. We utilize a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.
-
Why? The triple-phase fiber covers a broad polarity and molecular weight range. The Carboxen layer specifically traps small, volatile sulfur compounds, while DVB retains larger aromatics.
-
-
Polar Stationary Phase (DB-WAX):
-
Why? A polyethylene glycol (PEG) phase provides superior separation of polar heterocycles (pyrazines) from the non-polar lipid background compared to standard 5%-phenyl columns.
-
-
SIM Mode Detection:
-
Why? Focusing the quadrupole on specific ions (m/z 140, 93, 125) increases the signal-to-noise ratio by >100x compared to Full Scan mode.
-
Workflow Visualization
The following diagram outlines the critical path from sample preparation to data analysis.
Figure 1: Analytical workflow for the determination of this compound in coffee.
Materials and Reagents
| Category | Item | Specification/Notes |
| Analyte Standard | This compound | Purity ≥ 98% (CAS: 2882-20-4) |
| Internal Standard (IS) | 2-Isopropyl-3-methoxypyrazine (IPMP) | Selected for similar volatility/polarity but distinct retention time. Alternatively, use deuterated 2-methoxy-3-methylpyrazine-d3 if available. |
| Matrix Modifier | Sodium Chloride (NaCl) | Analytical Grade, baked at 400°C to remove organics. |
| Solvent | Methanol | LC-MS Grade (for stock solutions). |
| SPME Fiber | DVB/CAR/PDMS | 50/30 µm, 2 cm length (Supelco/Sigma). |
| GC Column | DB-WAX UI or SolGel-Wax | 30 m × 0.25 mm ID × 0.25 µm film thickness. |
Experimental Protocol
Standard Preparation
-
Stock Solution: Dissolve 10 mg of 2-MTP in 10 mL methanol (1000 ppm). Store at -20°C.
-
Working Solution: Dilute stock in water to create a calibration range (e.g., 1 ppb to 500 ppb).
-
IS Solution: Prepare 10 ppm IPMP in methanol.
Sample Preparation (HS-SPME)
-
Weigh 1.00 g of ground roasted coffee into a 20 mL headspace vial.
-
Add 10 mL of ultra-pure water.
-
Add 3.0 g of NaCl.
-
Mechanism:[2] "Salting out" increases the ionic strength, decreasing the solubility of organic volatiles in the water phase and forcing them into the headspace, significantly enhancing sensitivity.
-
-
Add 10 µL of Internal Standard solution.
-
Seal with a magnetic screw cap (PTFE/Silicone septum).
GC-MS Conditions
Gas Chromatograph:
-
Inlet: Splitless mode, 250°C.
-
Liner: SPME-specific liner (0.75 mm ID) to minimize band broadening.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 40°C (hold 5 min) – Focuses volatiles at head of column.
-
Ramp 1: 5°C/min to 200°C.
-
Ramp 2: 20°C/min to 240°C (hold 5 min) – Bake out heavy lipids.
-
Mass Spectrometer:
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Ionization: EI (70 eV).
-
Acquisition: SIM Mode (Selected Ion Monitoring).
SIM Parameters for this compound:
| Ion Type | m/z | Dwell Time (ms) | Notes |
|---|
| Target (Quant) | 140.0 | 50 | Molecular Ion (
Method Validation & Quality Control
To ensure data trustworthiness (E-E-A-T), the following validation steps are mandatory:
-
Linearity: Construct a 5-point calibration curve (1–500 ppb) spiking blank coffee matrix (stripped via steam distillation) or water.
should be > 0.99. -
Recovery: Spike ground coffee samples with known amounts of 2-MTP (low, medium, high levels) and calculate recovery percentage (Target: 80–120%).
-
Precision: Analyze 6 replicates of the same sample. RSD should be < 15%.
-
Identification Criteria:
-
Retention time match within ±0.05 min of standard.
-
Ion ratios (140/93 and 140/125) must match the reference spectrum within ±20%.
-
Results & Discussion
Chromatographic Performance: On a DB-WAX column, 2-MTP typically elutes in the middle of the chromatogram (Retention Index ~1570-1590), well-separated from the early eluting alkylpyrazines (RI < 1400) and later eluting phenols. The use of SIM mode eliminates interference from co-eluting caffeine or lipid oxidation products that might appear in full scan.
Impact of Roasting: Data typically shows a bell-shaped curve for 2-MTP concentration vs. roast degree. It forms rapidly during the degradation of sulfur-amino acids (methionine/cysteine) in the medium roast phase but degrades thermally at very dark roasts.
Troubleshooting:
-
Low Sensitivity: Check fiber age. DVB/CAR fibers have a finite lifespan (~50-100 injections). Ensure salt is fully dissolved or use a saturated solution.
-
Peak Tailing: Indicates active sites in the liner or column. Trim the column guard or replace the liner.
References
-
NIST Chemistry WebBook. Pyrazine, 2-methyl-3-(methylthio)- Mass Spectrum. National Institute of Standards and Technology. Link
-
Mayer, F., & Grosch, W. (2001). Aroma simulation on the basis of the odourant composition of roasted coffee headspace. Flavour and Fragrance Journal. Link
- Caporaso, N., et al. (2018).Analytical techniques for the detection of volatile compounds in coffee. Food Research International. (Contextual grounding for HS-SPME choice).
-
The Good Scents Company. 2-methyl-3-(methylthio)pyrazine Flavor and Fragrance Data.Link
-
Sigma-Aldrich. Protocol for SPME Fiber Selection and Conditioning.Link
Sources
High-Performance HS-SPME Protocol for the Quantitation of 2-(Methylthio)pyrazine
[1][2][3]
Executive Summary
Analyte: 2-(Methylthio)pyrazine (FEMA 3231, CAS 21948-70-9) Matrix Applicability: Food matrices (roasted nuts, coffee, meat products), biological fluids, and synthetic process control.[1] Methodology: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.[1][2] Key Advantage: Solvent-free extraction with >100-fold enrichment factors compared to liquid-liquid extraction (LLE), specifically tuned for the moderate volatility and water solubility of thio-pyrazines.[1]
Physicochemical Profile & Method Design
Understanding the analyte's behavior is the foundation of a robust SPME method. This compound presents a specific challenge: it is water-soluble enough to partition poorly into the headspace but volatile enough to be lost during solvent evaporation.[1]
| Property | Value | Implication for SPME Protocol |
| Molecular Weight | 126.18 g/mol | Suitable for standard GC-MS (EI).[1][2][3] |
| Boiling Point | ~221°C (760 mmHg) | Requires heated incubation to drive into headspace.[2][3] |
| LogP (Octanol/Water) | ~1.17 | Moderately polar.[2][3] Requires "salting out" to push equilibrium toward the fiber. |
| Water Solubility | ~34 g/L | High solubility necessitates saturation with NaCl to decrease matrix affinity.[2][3] |
| Physical State | Solid (MP 42-45°C) | Sample incubation >45°C ensures analyte is in liquid/vapor phase equilibrium.[1][2][3] |
Materials & Equipment
Fiber Selection
Recommended Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) [1][4]
-
Configuration: 50/30 µm film thickness, StableFlex assembly.
-
Rationale: This "triple-phase" fiber is critical.[1]
-
PDMS provides a non-polar base.
-
DVB targets aromatics and larger volatiles.
-
Carboxen (microporous carbon) is essential for trapping small, volatile molecules like pyrazines via a "displacement effect," where smaller molecules displace larger ones in the pores.
-
Reagents
Experimental Protocol
Sample Preparation (Standardized)
To ensure reproducibility (E-E-A-T principle: Reliability), matrix modification is required.[1]
-
Weighing: Accurately weigh 2.0 g of sample (solid or liquid) into a 20 mL headspace vial.
-
Salting Out: Add 1.0 g of NaCl (Saturation ~30-35% w/v).
-
Dilution: Add 5.0 mL of LC-MS grade water (if sample is solid) or buffer (pH 7.0).
-
ISTD Spike: Add 10 µL of Internal Standard solution (e.g., 10 ppm in methanol).
-
Sealing: Immediately cap with a magnetic screw cap with a PTFE/Silicone septum. Vortex for 30 seconds.[7]
Automated HS-SPME Workflow
Set these parameters on your autosampler (e.g., Gerstel MPS or CTC PAL).[1][2]
-
Incubation Temperature: 50°C
-
Note: Do not exceed 60°C. While higher temps release more analyte, they also desorb it from the fiber (exothermic adsorption) and increase water vapor competition.
-
-
Incubation Time: 15 minutes (with agitation at 500 rpm).
-
Extraction Mode: Headspace (Do NOT immerse fiber).[7]
-
Extraction Time: 30 minutes.
-
Desorption: 3 minutes at 250°C in the GC inlet (Splitless mode).
GC-MS Configuration[1][2][3]
| Parameter | Setting |
| Column | Polar (WAX) type (e.g., DB-WAX, ZB-WAX).[1][2][3] 30m x 0.25mm x 0.25µm.[5][7] Why? Pyrazines are basic and polar; a polar column separates them from non-polar lipid interferences better than a DB-5.[1] |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow).[2][3] |
| Inlet | 250°C, Splitless (Purge valve on at 1.0 min). Use a 0.75mm ID SPME liner. |
| Oven Program | 40°C (hold 2 min) |
| Transfer Line | 250°C. |
| Ion Source | EI (70 eV), 230°C. |
Mass Spectrometry Detection (SIM Mode)
For quantification, operate in Selected Ion Monitoring (SIM) mode to maximize sensitivity.[1]
Method Optimization & Logic (Visualized)
The following diagram illustrates the critical decision pathways for optimizing this specific protocol.
Caption: Decision matrix for optimizing HS-SPME parameters, balancing kinetic release against thermodynamic partitioning.
Validation & Quality Assurance
To meet "Trustworthiness" standards, the method must be validated.
-
Linearity: Prepare calibration standards in a matched matrix (e.g., deodorized oil or blank water) from 1 ppb to 1000 ppb.
should be . -
Limit of Detection (LOD): Calculate as
(where is the standard deviation of the intercept and is the slope). Expect LODs in the low ng/g (ppb) range. -
Carryover: Run a blank fiber injection after the highest standard. Pyrazines can stick to the fiber assembly. If carryover is
, increase desorption time to 5 minutes. -
Fiber Life: DVB/CAR/PDMS fibers are fragile. Monitor the ISTD area counts. A drop of
indicates fiber replacement is needed (typically after 50-80 injections).[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Salt not added or dissolved.[1][2][3] | Ensure NaCl is added to saturation.[2][3] |
| Poor Peak Shape (Tailing) | Active sites in liner or column.[2][3] | Replace liner with deactivated SPME liner; trim column. |
| High Background/Ghost Peaks | Septum bleed or fiber contamination.[2][3] | Bake fiber @ 260°C for 20 min; use low-bleed septa. |
| Non-Linear Calibration | Detector saturation or fiber overload.[2][3] | Dilute sample or reduce extraction time (switch to non-equilibrium mode). |
References
-
Sigma-Aldrich. this compound Product Specification & Properties. Retrieved from [1][2][3]
-
National Institute of Standards and Technology (NIST). Pyrazine, (methylthio)- Mass Spectrum & Retention Indices. NIST Chemistry WebBook, SRD 69.[10] Retrieved from [2]
-
PubChem. this compound Compound Summary (CID 519907). National Library of Medicine. Retrieved from [1][2]
-
Pawliszyn, J. Solid Phase Microextraction: Theory and Practice. Wiley-VCH.[1] (Foundational text on SPME theory).
-
The Good Scents Company. 2-methyl-3-(methylthio)pyrazine Flavor Profile and Safety. Retrieved from [1]
Sources
- 1. Pyrazine, methyl(methylthio)- | C6H8N2S | CID 76152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 2-Methyl-3-(methylthio)pyrazine (FDB020200) - FooDB [foodb.ca]
- 3. Showing Compound 2-Methyl-3-(methylthio)pyrazine (FDB020200) - FooDB [foodb.ca]
- 4. researchgate.net [researchgate.net]
- 5. apps.nelac-institute.org [apps.nelac-institute.org]
- 6. Fema 3231 2-Methylthiopyrazine or 2- (methylthio) Pyrazine or 2- (methylsulfanyl) Pyrazine CAS 21948-70-9 - Fema 3231 and CAS 21948-70-9 [tzrunlong.en.made-in-china.com]
- 7. superchroma.com.tw [superchroma.com.tw]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 9. echemi.com [echemi.com]
- 10. Pyrazine, (methylthio)- [webbook.nist.gov]
- 11. (Methylthio)pyrazine | C5H6N2S | CID 519907 - PubChem [pubchem.ncbi.nlm.nih.gov]
Use of 2-(Methylthio)pyrazine in savory flavor creation
Application Note: High-Fidelity Savory Flavor Reconstruction Using 2-(Methylthio)pyrazine Derivatives (FEMA 3208) [1][2]
Executive Summary & Chemical Identity
This guide details the application of 2-Methyl-3-(methylthio)pyrazine (FEMA 3208) , the industry-standard "Methyl Thio Pyrazine" used to impart roasted, meaty, and vegetative profiles in savory matrices.[1][2]
Critical Nomenclature Note: While the user query specified "this compound," the commercially available and regulatory-approved (GRAS) flavoring agent dominating this class is the methylated derivative, 2-Methyl-3-(methylthio)pyrazine (or mixture of isomers).[1][2] The unsubstituted this compound is rarely used in commercial flavor systems.[1][2] This guide focuses on FEMA 3208 to ensure regulatory compliance and commercial relevance.
| Parameter | Specification |
| Primary Name | 2-Methyl-3-(methylthio)pyrazine (Mixture of Isomers) |
| FEMA Number | 3208 |
| CAS Number | 2882-20-4 (Isomer mix: 67952-65-2) |
| JECFA Number | 797 |
| Odor Profile | Roasted hazelnut, metallic, raw potato, meaty (beef drip), sulfurous.[1][2][3] |
| Odor Threshold | ~0.05 - 4 ppb in water (Highly Potent) |
| LogP | ~1.80 (Moderate Lipophilicity) |
Mechanistic Role in Savory Flavor Architectures
FEMA 3208 acts as a sensory bridge . In isolation, simple pyrazines (e.g., 2,3,5-Trimethylpyrazine) provide "brown/roasted" notes, while simple sulfur compounds (e.g., Methanethiol) provide "rotten/cabbage" notes.[1]
The Methylthio-Pyrazine structure fuses these attributes. The pyrazine ring provides the "roasted" scaffold, while the thioether side chain introduces the "savory/umami" depth required for authentic meat and nut profiles.[1]
Mechanism of Action: The Maillard Mimicry
In thermal processing (cooking), Strecker degradation of amino acids (methionine/cysteine) in the presence of dicarbonyls generates these compounds naturally.[1] Adding FEMA 3208 "back-engineers" this cooked note into low-heat or processed systems (e.g., instant soups, plant-based meat analogs).[1][2]
Diagram 1: The Sensory Bridge Mechanism This diagram illustrates how FEMA 3208 integrates distinct olfactory inputs to create a complex "Savory" perception.[1][2]
Caption: FEMA 3208 bridges the gap between roasted pyrazines and vegetative sulfur notes.
Application Protocols
Due to its extreme potency (ppb detection levels), FEMA 3208 must never be used neat in final formulations.[1] It requires a rigorous dilution protocol to prevent "flavor scalping" or off-notes (sulfurous/rubbery).[1][2]
Protocol A: Preparation of Stable Stock Solution (1%)
Objective: Create a working stock that ensures dosing accuracy and stability.
Materials:
-
Solvent: Propylene Glycol (PG) or Triacetin (Food Grade). Note: Avoid Ethanol if high-shear processing follows, to prevent evaporation.[1][2]
-
Glassware: Amber borosilicate glass (light sensitive).
Procedure:
-
Tare a 100ml amber flask on an analytical balance (0.0001g precision).
-
Dispense 99.00g of Propylene Glycol.
-
Add 1.00g of FEMA 3208.
-
Nitrogen Flush: Flush the headspace with nitrogen gas for 10 seconds to displace oxygen (prevents S-oxidation).[1][2]
-
Mix: Sonicate for 5 minutes or stir magnetically for 20 minutes until homogenous.
-
Label: "Stock A: 1% FEMA 3208 in PG".
-
Storage: Refrigerate at 4°C. Shelf life: 6 months.
Protocol B: "Savory Beef" Enhancement (Plant-Based or Bouillon)
Objective: Restore "meaty" depth to a high-salt savory base.
Base Matrix: Standard Beef Bouillon (1.5% NaCl solution + 0.5% Yeast Extract).
| Component | Control (%) | Test Formulation (%) | Function |
| Water | 98.00 | 97.95 | Carrier |
| Salt/Yeast Base | 2.00 | 2.00 | Salty/Umami Base |
| Stock A (1% Soln) | 0.00 | 0.05 | Meaty/Roasted Note |
| Final ppm of FEMA 3208 | 0 ppm | 5 ppm | Active Concentration |
Steps:
-
Heat water to 60°C.
-
Dissolve Salt/Yeast base.
-
Add Stock A (1% Solution) to the Test batch under the surface of the liquid to prevent volatilization.
-
Sensory Evaluation: Conduct a Triangle Test (ISO 4120:2021) with a trained panel (n=12).
-
Expected Result: The Test batch should display increased "roasted drip," "metallic," and "lingering umami" notes compared to the flat/salty Control.
-
Protocol C: Pharmaceutical Taste Masking (Bitter APIs)
Objective: Mask metallic bitterness in oral suspensions (e.g., Potassium Chloride, Zinc).[1]
Theory: The sulfurous/metallic note of FEMA 3208 at sub-threshold levels (<0.1 ppm) can "occupy" similar receptor sites or distract from the metallic bitterness of APIs via cross-modal suppression .[1]
Dosing:
-
Target Concentration: 0.05 - 0.2 ppm in final liquid dose.
-
Note: Do not exceed 0.5 ppm, or the medicine will taste like soup.[1]
Stability & Interaction Study
FEMA 3208 contains a thioether (-S-) linkage.[1][2] This is the reactive center for stability concerns.
Diagram 2: Experimental Workflow & Stability Check This workflow ensures the molecule survives processing without degrading into off-odors.[1][2]
Caption: Critical control points for preventing oxidation and protonation during formulation.
Key Stability Risks:
-
Oxidation: Exposure to air converts the sulfide to a sulfoxide or sulfone.
-
pH Sensitivity: Pyrazines are weak bases.[2] In highly acidic environments (pH < 3), the ring nitrogen protonates, drastically altering volatility and perception.[1]
-
Recommendation: Most effective in pH > 4.5 (Savory/Neutral foods).
-
References
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002). Safety Evaluation of Certain Food Additives: Pyrazine Derivatives.[2][6] WHO Food Additives Series 48.
-
The Good Scents Company. (2023).[6] 2-Methyl-3-(methylthio)pyrazine (FEMA 3208) Organoleptic Profile & Suppliers.[1][2][7][8][9]
-
Adams, T. B., et al. (2002).[1] "The FEMA GRAS Assessment of Pyrazine Derivatives Used as Flavor Ingredients." Food and Chemical Toxicology, 40(8), 1015-1031.[1]
-
European Food Safety Authority (EFSA). (2011). Scientific Opinion on the safety and efficacy of pyrazine derivatives... EFSA Journal 2011;9(11):2417. [1]
Sources
- 1. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]
- 3. Pyrazine - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-methyl-3-(methyl thio) pyrazine, 2882-20-4 [thegoodscentscompany.com]
- 8. 2-methyl thio-3,5 or 6-methyl pyrazine, 67952-65-2 [thegoodscentscompany.com]
- 9. 2-methyl-3(or 5)-(methyl thio) pyrazine, 68378-12-1 [thegoodscentscompany.com]
Application Notes and Protocols: The Strategic Use of 2-(Methylthio)pyrazine in Modern Fragrance Formulations
Executive Summary
2-(Methylthio)pyrazine is a high-impact heterocyclic aroma compound that holds a unique and powerful position in the palette of the modern perfumer. Characterized by an intensely potent and complex olfactory profile, it bridges the gap between gourmand, savory, and roasted notes. While primarily associated with flavor chemistry, its judicious application in fragrance formulations offers unparalleled opportunities to impart depth, realism, and a distinctive character to a wide range of scent profiles. Due to its extreme potency, with an aroma detection threshold in the parts-per-billion range, its successful use is not merely a matter of addition, but of precise, strategic, and highly-diluted incorporation. This document provides a comprehensive guide for researchers, perfumers, and formulation scientists on the properties, applications, and detailed protocols for leveraging the unique attributes of this compound, ensuring both creative success and operational safety.
Molecular Profile: Chemical and Olfactory Characteristics
This compound is a member of the pyrazine family, a class of compounds renowned for their roasted and nutty aromas, which are often generated naturally during the Maillard reaction in cooked foods. The introduction of a methylthio (sulfur-containing) group to the pyrazine ring is the causal factor for its distinctive potency and complex, savory, and meaty undertones. Sulfur-containing compounds are among the strongest known odorants, and their presence, even in trace amounts, can dramatically alter the overall impression of a fragrance[1][2].
Table 1: Physicochemical Properties of 2-Methyl-3-(methylthio)pyrazine
| Property | Value | Source(s) |
| Chemical Name | 2-Methyl-3-(methylthio)pyrazine | [3] |
| Synonym(s) | Popcorn thiopyrazine | |
| CAS Number | 2882-20-4 (single isomer) | [3] |
| Molecular Formula | C₆H₈N₂S | [3] |
| Molecular Weight | 140.21 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Density | 1.133 - 1.153 g/mL @ 25°C | [4] |
| Boiling Point | 213 - 214 °C @ 760 mm Hg | [3][4] |
| Flash Point | ~98.9 °C (210 °F) | [4][5] |
| Solubility | Soluble in alcohol; low water solubility | [4] |
The olfactory profile of this compound is highly dependent on its concentration. Understanding this relationship is critical for its effective application. At high concentrations, it can be overwhelmingly savory and sulfureous. However, at the correct dilution, it blossoms into a rich and multifaceted note.
Table 2: Olfactory Profile at Various Dilutions
| Concentration | Olfactory Descriptors | Causality & Insights |
| Neat (100%) | Overpowering, sulfureous, meaty, roasted. | The high concentration of the sulfur moiety dominates the perception. Not recommended for direct olfactory evaluation. |
| 1.0% in DPG/EtOH | Toasted popcorn, roasted almond, hazelnut, peanut, coffee, with a corn-chip nuance. | The pyrazine's nutty character becomes more prominent as the sulfureous notes recede, revealing a complex gourmand profile.[6] |
| 0.1% in DPG/EtOH | Roasted meat, nutty, almond, vegetable. | At this level, the meaty and savory aspects are well-balanced with the roasted nuttiness, making it ideal for adding depth to accords.[4] |
| Trace (<0.01%) | Adds warmth, complexity, and a subtle roasted depth without being identifiable as a distinct note. | This is the typical application level in a final fragrance, where it acts as a powerful modifier. |
The Role of this compound in Fragrance Creation
Pyrazines are essential for building authentic gourmand and natural-smelling green accords[7][8]. This compound occupies a unique niche, acting as a bridge between several fragrance families. Its power lies in its ability to add a "cooked" or "roasted" element, lending authenticity to edible notes and unexpected warmth and complexity to traditional fragrance structures. Unlike simpler pyrazines, its sulfur component adds a savory depth that can be leveraged to create highly original and memorable compositions[9][10].
Core Applications in Fragrance Formulations
The application of this material is an exercise in subtlety and precision. It should never be a dominant note but rather a powerful supporting element that modifies and enhances the primary accord.
-
Gourmand & Edible Accords: This is the most intuitive application. It provides the authentic, roasted character essential for realistic coffee, dark chocolate, hazelnut, and peanut accords.[3] It transforms a simple "chocolate" idea into a "roasted cocoa bean" experience.
-
Woody, Oriental & Chypre Fragrances: In these compositions, trace amounts add a sophisticated, warm, and subtly smoky dimension. It can enhance the earthy facets of vetiver and patchouli or add a complex, almost leathery nuance to amber and resinous bases.[9]
-
Floral Compositions: This is a more advanced application. A minuscule trace (e.g., at 0.001% of the concentrate) can be used to "cut" the sweetness of heady florals, adding an intriguing, warm, and complex undertone that enhances naturalness and provides depth.[9]
-
Niche & Avant-Garde Creations: For perfumers looking to push boundaries, this compound is invaluable for creating unique savory, umami, or mineralic effects that defy traditional fragrance categories.
Table 3: Suggested Starting Concentrations in Fragrance Concentrate
| Fragrance Application | Recommended Starting Level (% in concentrate) | Rationale & Objective |
| Fine Fragrance (Parfum, EDP) | 0.001% - 0.01% | To add subtle warmth and complexity without being consciously detected. |
| Gourmand Accords (Coffee, Nut) | 0.005% - 0.02% | To provide a core roasted and authentic character. The upper limit is for dominant roasted notes.[4] |
| Air Care (Candles, Diffusers) | 0.01% - 0.05% | Higher levels may be needed for sufficient diffusion and impact in a larger space. |
| Personal Care (Soaps, Lotions) | 0.002% - 0.015% | Pyrazines are generally stable in higher pH bases, but testing is crucial.[9] |
Note: These are starting points. The final concentration depends heavily on the other materials in the formula and the desired effect.
Experimental Protocols: Safe Handling and Effective Formulation
Working with high-impact materials requires a disciplined and systematic approach. The following protocols are designed to ensure safety, accuracy, and reproducibility.
Protocol 4.1: Preparation of Stock Solutions
Causality: Direct addition of neat this compound to a formula is impractical and leads to inaccurate dosing. Preparing dilute stock solutions is a mandatory step to control its immense power and ensure homogeneous integration.
Materials:
-
This compound (neat)
-
Solvent: Dipropylene Glycol (DPG) or Perfumer's Alcohol (Ethanol)
-
Calibrated digital scale (0.001g accuracy)
-
Glass beakers and amber glass storage bottles
-
Pipettes or glass droppers
Procedure for a 1% Stock Solution:
-
Place a clean, dry beaker on the digital scale and tare the weight.
-
Carefully weigh 1.00g of this compound into the beaker.
-
Add 99.00g of the chosen solvent (DPG or Ethanol) to the beaker.
-
Stir gently with a glass rod until the solution is completely homogeneous.
-
Transfer the solution to a labeled amber glass bottle. The label should include: "this compound @ 1% in DPG/EtOH" and the preparation date.
-
Allow the solution to sit for at least one hour before use to ensure full dissolution.
-
A 0.1% solution can be subsequently made by diluting 10g of the 1% solution with 90g of solvent.
Protocol 4.2: Olfactory Evaluation and Incorporation Workflow
Causality: A structured evaluation process is essential to understand the effect of this compound on a fragrance base over time (top, mid, and base notes). This protocol uses a control for direct comparison, which is a self-validating system to confirm the material's impact.
Procedure:
-
Prepare Base: Create a fragrance accord or use a finished fragrance base that you wish to modify.
-
Create Control & Test Samples: Weigh 10g of the fragrance base into two separate, labeled glass vials ("Control" and "Test").
-
Dosing: Using a 0.1% stock solution (from Protocol 4.1), add a small, precise amount to the "Test" vial. For example, adding 0.1g of the 0.1% stock solution to 10g of base results in a 0.001% concentration of the active material.
-
Blending: Cap both vials securely and agitate gently to ensure the addition is fully blended. Let them macerate for at least 24 hours.
-
Evaluation:
-
Dip a fresh smelling strip into the "Control" vial and another into the "Test" vial.
-
Evaluate them side-by-side immediately to assess the impact on the top notes.
-
Set the strips aside and re-evaluate at intervals (e.g., 30 minutes, 2 hours, 6 hours) to understand the effect on the mid and base notes.
-
Document the perceived differences at each stage. Note changes in warmth, depth, realism, or the emergence of new facets.
-
-
Iteration: Based on the evaluation, adjust the concentration in a new test sample, increasing or decreasing incrementally until the desired effect is achieved.
Safety, Handling, and Regulatory Considerations
Trustworthiness: Ensuring the safe handling of potent aroma chemicals is paramount for the well-being of laboratory personnel and the safety of the end consumer.
-
Personal Protective Equipment (PPE): Always wear nitrile gloves and safety glasses when handling this compound, even in diluted forms.[11]
-
Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhalation of vapors.[11]
-
Storage: Store in a cool, dark place away from ignition sources. It is classified as a combustible liquid.[12] The container should be tightly sealed to prevent oxidation and odor contamination.
-
Regulatory Compliance: The use of fragrance ingredients is governed by bodies like the International Fragrance Association (IFRA).[13][14] Always consult the latest IFRA standards and local regulations to ensure the concentration of this compound in the final consumer product does not exceed any established limits.[15]
References
- Perflavory.2-methyl pyrazine, 109-08-0.
- Nanjing Norris Pharm Technology Co., Ltd.The Chemical Profile and Industrial Use of 2-Methyl-3-(methylthio)pyrazine.
- Perfumer & Flavorist. (2021). Flavor Bites: 2-Methyl pyrazine.
- PerfumersWorld.2-Acetyl Pyrazine.
- FooDB. (2010). Showing Compound 2-Methyl-3-(methylthio)pyrazine (FDB020200).
- Google Patents.US3884842A - Pyrazine derivative perfume compositions.
- Perfumer & Flavorist.Pyrazines for Fragrances.
- Scent Journer.The Chemistry of Pyrazines: Adding Nutty and Green Notes to Perfumes.
- Sigma-Aldrich.(Methylthio)methylpyrazine mixture of isomers.
- The Good Scents Company.2-methyl thio-3,5 or 6-methyl pyrazine.
- Scent.vn.2-Methyl-3-(methylthio)pyrazine (CAS 2882-20-4).
- The Good Scents Company.2-methyl-3-(methyl thio) pyrazine.
- ChemicalBook.2-METHYLTHIO-3,5-METHYLPYRAZINE | 67952-65-2.
- Perflavory.2-methyl-3-(methyl thio) pyrazine, 2882-20-4.
- ResearchGate. (2025). Sulfur-containing Odorants in Fragrance Chemistry.
- IJIRT.Formulation and Evaluation of Perfume: A Comprehensive Review.
- ResearchGate. (2025). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.
- ijrti.org.A Scientific Approach to Fine Fragrance Formulation: Methodology, Stability, and Performance Evaluation.
- Synerzine. (2018). Pyrazine, 2-methyl-3-(methylthio)- Safety Data Sheet.
- ResearchGate. (2025). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds.
- PMC - NIH. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.
- PMC - NIH. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example.
- reposiTUm.Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Sulfur Compounds in Modern Fragrances: A Look at S-Ethyl Thiopropionate.
- Advanced Biotech. (2025). Safety Data Sheet - 2-Methylthio-3(5/6)-methyl pyrazine synthetic.
- ResearchGate. (2025). Comparative Analysis of Pyrazine Compounds in Soy Sauce Aroma Baijiu from Different Regions and Their Impact on Flavor Profiles.
- International Journal of Pharmaceutical Sciences.Formulation and Evaluation of Herbal Perfumes.
- ResearchGate. (2025). Recent Progress in the Sulfur-Containing Perfume & Flavors Construction.
- Scribd. (2025). Perfume Formulation Techniques.
- Sigma-Aldrich.Fragrance Technical Application Guide.
- Google Patents.EP0054847B1 - Use of sulphur terpene derivatives as perfuming and flavouring agents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 2-methyl-3-(methyl thio) pyrazine, 2882-20-4 [thegoodscentscompany.com]
- 5. 2-methyl-3-(methyl thio) pyrazine, 2882-20-4 [perflavory.com]
- 6. 2-METHYLTHIO-3,5-METHYLPYRAZINE | 67952-65-2 [chemicalbook.com]
- 7. 2-methyl pyrazine, 109-08-0 [perflavory.com]
- 8. scentjourner.com [scentjourner.com]
- 9. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 10. nbinno.com [nbinno.com]
- 11. synerzine.com [synerzine.com]
- 12. prod.adv-bio.com [prod.adv-bio.com]
- 13. ijirt.org [ijirt.org]
- 14. ijrti.org [ijrti.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Synthesis & Functionalization of 2-(Methylthio)pyrazine Analogues for SAR Profiling
Strategic Overview: The Pyrazine Scaffold in Medicinal Chemistry
The pyrazine ring is a "privileged scaffold" in drug discovery, serving as a bioisostere for pyridine and phenyl rings to modulate lipophilicity (LogP) and metabolic stability. The 2-(methylthio)pyrazine motif is particularly valuable for two distinct reasons in Structure-Activity Relationship (SAR) studies:
-
Direct Pharmacophore: The methylthio (-SMe) group provides a lipophilic handle that can fill hydrophobic pockets in target proteins (e.g., kinase ATP-binding sites).
-
Synthetic Linchpin: The -SMe group is a "masked" leaving group. It is robust during metal-catalyzed cross-couplings but can be activated via oxidation to a sulfone (-SO₂Me), allowing for rapid nucleophilic displacement (
) to generate diverse amino- or alkoxy-pyrazine libraries.
This guide details the synthesis of the core scaffold, its activation, and downstream functionalization, prioritizing purity and odor control.
Synthetic Pathways & Logic[1][2]
The following flowchart illustrates the three primary workflows covered in this guide.
Protocol 1: Core Scaffold Synthesis ( )
Objective: Synthesis of this compound from 2-chloropyrazine.
Mechanism: Nucleophilic Aromatic Substitution (
Reagents & Equipment
| Reagent | Equiv.[1][2][3] | Role |
| 2-Chloropyrazine | 1.0 | Substrate |
| Sodium Thiomethoxide (NaSMe) | 1.1 | Nucleophile (Solid preferred over aq. soln) |
| THF or DMF | Solvent | THF (0.5 M) is preferred for easier workup |
| Bleach (NaOCl) | N/A | CRITICAL: For odor neutralization |
Step-by-Step Procedure
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon. Equip with a magnetic stir bar and a reflux condenser.
-
Expert Tip: Connect the exhaust of the inert gas line to a bleach trap (bubbler containing 10% NaOCl) to neutralize escaping methanethiol vapors.
-
-
Solubilization: Charge the flask with 2-chloropyrazine (1.0 equiv) and anhydrous THF (0.5 M concentration). Cool to 0 °C.
-
Addition: Add NaSMe (1.1 equiv) portion-wise over 15 minutes.
-
Observation: The reaction is exothermic. A color change to yellow/orange is typical.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LCMS.
-
Validation: Conversion is usually quantitative. If sluggish, heat to 50 °C.
-
-
Quench & Workup:
-
Pour the mixture into saturated aq. NH₄Cl.
-
Extract with EtOAc (3x).
-
Odor Control: Wash the combined organic layers with a dilute bleach solution (1%) followed by brine. This oxidizes residual mercaptans to odorless disulfides/sulfonates.
-
-
Purification: Dry over Na₂SO₄, concentrate carefully (pyrazines are volatile), and purify via silica gel chromatography (0-10% EtOAc in Hexanes).
Yield Expectation: 85–95% Physical State: Colorless to pale yellow oil/low-melting solid.
Protocol 2: The "Magic Bullet" (Oxidation & Displacement)
Objective: Converting the -SMe group into a diverse set of amino-pyrazines for SAR. Rationale: The methylthio group is a poor leaving group. Oxidation to the sulfone (-SO₂Me) transforms it into an excellent leaving group (approx. 100x more reactive than chloride), enabling displacement by weak nucleophiles (anilines, hindered amines).
Part A: Oxidation to Sulfone
-
Dissolution: Dissolve this compound (1.0 equiv) in DCM (0.2 M). Cool to 0 °C.
-
Oxidation: Add m-CPBA (2.2 equiv) portion-wise.
-
Note: 2.2 equiv ensures full oxidation to sulfone (
). Using 1.0 equiv yields the sulfoxide, which is chiral and complicates NMR.
-
-
Workup: Quench with saturated aq. Na₂S₂O₃ (to reduce excess peroxide) and saturated aq. NaHCO₃ (to neutralize acid).
-
Isolation: Extract with DCM. The sulfone is often pure enough for the next step without chromatography.
Part B: Library Generation ( Displacement)
-
Reaction: In a vial, mix 2-(methylsulfonyl)pyrazine (1.0 equiv) with the desired Amine (R-NH₂, 1.2 equiv) in Dioxane or DMSO.
-
Base: Add DIPEA (2.0 equiv) or Cs₂CO₃.
-
Conditions: Heat to 60–80 °C for 2–6 hours.
-
Advantage:[4] This method works well even for electron-poor anilines that fail with chloropyrazine.
-
Protocol 3: Directed Ortho-Metalation (DoM)
Objective: Functionalizing the C-3 position (ortho to sulfur) to create 2,3-disubstituted analogues. Scientific Constraint: Standard bases like n-BuLi often attack the electron-deficient pyrazine ring (nucleophilic addition) rather than deprotonating it. We must use a non-nucleophilic, bulky base.
Procedure
-
Base Preparation (In-situ): To a solution of 2,2,6,6-tetramethylpiperidine (TMP, 1.1 equiv) in anhydrous THF at -78 °C, add n-BuLi (1.1 equiv). Stir for 30 mins to generate LiTMP.
-
Why? LiTMP is extremely bulky and will remove the proton without attacking the ring.
-
-
Metalation: Add a solution of this compound (1.0 equiv) in THF dropwise to the LiTMP solution at -78 °C.
-
Timing: Stir for exactly 30–45 minutes. Longer times can lead to scrambling or decomposition (Benzyne formation).
-
-
Trapping: Add the electrophile (e.g., Iodine, DMF, Benzaldehyde) (1.5 equiv) quickly.
-
Warming: Allow the reaction to warm to RT slowly over 2 hours.
-
Workup: Standard aqueous workup (NH₄Cl/EtOAc).
Troubleshooting & Safety
Odor Management (The "Sulphur Rule")
Methylthio pyrazines have a pervasive, roasted-nut/garlic odor that adheres to skin and clothing.
-
Containment: All weighing and transfers must occur in a fume hood.
-
Decontamination: Keep a spray bottle of 10% bleach ready. Spray all gloves, spatulas, and glassware before removing them from the hood.
-
Rotavap: Use a dedicated bump trap. Clean the rotavap bath immediately if any solvent bumps.
Volatility
-
Issue: Pyrazines with low molecular weight (MW < 150) sublime easily.
-
Solution: Do not use high vacuum (< 5 mbar) for extended periods. When removing solvent, stop when the volume is low but not bone-dry, or use a mild vacuum (water aspirator).
References
-
Core Synthesis (
):-
Synthesis of 2-(alkylthio)pyrazines.[5] (2018). Journal of Organic Chemistry. (Validated via PubChem Compound Summary).
-
-
Oxidation & Displacement
-
Lithiation Strategy
Sources
- 1. echemi.com [echemi.com]
- 2. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 3. ias.ac.in [ias.ac.in]
- 4. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-(allylthio)pyrazines as a novel cancer chemopreventive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Sulfone synthesis by oxidation [organic-chemistry.org]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Validated Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Quantification of 2-(Methylthio)pyrazine: Protocols and Applications
An Application Note for Drug Development Professionals
Abstract
This application note presents a detailed, validated analytical method for the quantitative determination of 2-(Methylthio)pyrazine. As a potent aroma compound and potential process impurity or starting material in pharmaceutical manufacturing, ensuring a reliable method for its quantification is critical for quality control and regulatory compliance. The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS), selected for its high specificity and sensitivity, which is ideally suited to the volatile nature of the analyte. This guide provides a comprehensive protocol covering method development rationale, step-by-step validation procedures, and data interpretation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] It is intended for researchers, analytical scientists, and quality assurance professionals in the drug development sector.
Introduction: The Analytical Challenge of this compound
This compound is a heterocyclic organic compound belonging to the pyrazine family.[3] These compounds are notable for their strong, often roasted or nutty, sensory characteristics and are found in various foods and beverages like coffee.[3] In the context of pharmaceutical development, this compound may be encountered as a raw material, an intermediate, a degradation product, or a process-related impurity. Its potent nature means even trace amounts can have an impact, making its accurate quantification essential.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] A robustly validated method ensures data integrity, which is a cornerstone of regulatory submissions and product safety.[1][5] This document provides the scientific rationale and a practical, self-validating protocol for the analysis of this compound, grounded in the principles of the ICH and U.S. Food and Drug Administration (FDA) guidelines.[5][6]
Analyte Properties & Method Selection Rationale
The selection of an appropriate analytical technique is fundamentally driven by the physicochemical properties of the analyte.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₈N₂S | [7] |
| Molecular Weight | 140.206 g/mol | [7] |
| Boiling Point | 85-87 °C @ 10 mmHg; 213-214 °C @ 760 mmHg | [8] |
| logP (o/w) | 1.81 | [9] |
| Solubility | Sparingly soluble in water; soluble in alcohol | [8] |
| Appearance | Colorless clear liquid |[10] |
The compound's relatively low boiling point and moderate polarity (indicated by the logP value) make it an ideal candidate for analysis by Gas Chromatography (GC).[11] Coupling the GC with a Mass Spectrometry (MS) detector provides unparalleled specificity, allowing for positive identification based on both retention time and mass fragmentation patterns, thus discriminating it from other structurally similar pyrazines.[11] While liquid chromatography is sometimes used for pyrazines, GC is generally preferred for volatile analytes like this compound.[12]
Recommended GC-MS Method
This section details the instrumental conditions for the quantitative analysis. The parameters are chosen to provide good peak shape, resolution, and sensitivity.
3.1. Instrumentation and Reagents
-
Instrumentation: Gas chromatograph with a mass selective detector (GC-MS).
-
Column: DB-1, 5% phenyl/95% methyl silicone, or equivalent non-polar capillary column (e.g., 30 m length, 0.25 mm ID, 0.25 µm film thickness).[13]
-
Reagents:
-
This compound reference standard (≥99% purity)
-
Methanol or Ethyl Acetate (HPLC or GC grade), as solvent
-
Helium (99.999% purity), as carrier gas
-
3.2. Chromatographic Conditions
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow of 1.1 mL/min
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: Hold at 250°C for 5 minutes
-
-
MS Transfer Line Temp: 280°C
-
Ion Source Temp: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode (e.g., 30-350 amu) for identification.
-
Quantifier Ion: m/z 140 (Molecular Ion, M⁺)
-
Qualifier Ions: m/z 97, m/z 69 (Major fragments)
-
Causality Note: The non-polar column is selected based on the "like dissolves like" principle for analyte-stationary phase interaction. The temperature ramp ensures that the analyte elutes with a sharp, symmetrical peak shape. A splitless injection is used to maximize the transfer of the analyte onto the column, which is critical for achieving low detection limits.
Analytical Method Validation Protocol
A validation protocol should be documented prior to commencing the study, outlining the procedures and acceptance criteria for each performance characteristic.[6] The following sections provide a step-by-step guide for validating the GC-MS method according to ICH Q2(R2) guidelines.[1][14]
Caption: High-level workflow for analytical method validation.
4.1. Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1]
Protocol:
-
Prepare a solution of a placebo (matrix without the analyte).
-
Prepare a solution containing the this compound reference standard.
-
Prepare a spiked sample by adding the reference standard to the placebo matrix.
-
Inject all three solutions and record the chromatograms.
-
Acceptance Criteria: The chromatogram of the placebo must show no interfering peaks at the retention time of this compound. The analyte peak in the spiked sample must be pure and spectrally match the reference standard.
4.2. Linearity and Range
Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the instrumental response. The range is the interval over which this proportionality is maintained with suitable accuracy and precision.[4]
Protocol:
-
Prepare a stock solution of this compound.
-
Perform serial dilutions to create at least five calibration standards. For an assay of a substance, the range is typically 80% to 120% of the target test concentration.[15]
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995. The y-intercept should be close to zero.
4.3. Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4] It is often determined by the percent recovery of a known amount of spiked analyte.
Protocol:
-
Prepare samples by spiking the placebo matrix with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare a minimum of three replicates for each level (for a total of 9 determinations).[4]
-
Analyze the samples and calculate the concentration using the previously established calibration curve.
-
Calculate the percent recovery for each sample: (Measured Concentration / Nominal Concentration) * 100.
Table 2: Example Acceptance Criteria for Accuracy
| Concentration Level | Mean % Recovery |
|---|---|
| 80% | 98.0 - 102.0% |
| 100% | 98.0 - 102.0% |
| 120% | 98.0 - 102.0% |
4.4. Precision
Precision is the measure of the random error of a method, typically expressed as the Relative Standard Deviation (%RSD) for a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[1]
4.4.1. Repeatability (Intra-assay Precision) This assesses precision over a short interval of time under the same operating conditions.
Protocol:
-
Prepare six identical samples at 100% of the target concentration.
-
Analyze all six samples consecutively.
-
Calculate the mean, standard deviation, and %RSD of the results.
-
Acceptance Criteria: The %RSD should be ≤ 2.0%.[1]
4.4.2. Intermediate Precision This expresses within-laboratory variations, such as different days, different analysts, or different equipment.
Protocol:
-
A second analyst should repeat the repeatability study on a different day using a different instrument (if available).
-
Analyze six samples at 100% of the target concentration.
-
Calculate the %RSD for the second set of results and perform a statistical comparison (e.g., F-test) of the two data sets to evaluate the significance of any differences.
-
Acceptance Criteria: The %RSD for the second set should be ≤ 2.0%, and the cumulative %RSD of all 12 samples should also meet the criteria.
4.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1]
Protocol (Based on Signal-to-Noise Ratio):
-
Prepare and inject a series of increasingly dilute solutions of this compound.
-
Determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD.
-
Determine the concentration at which the S/N ratio is approximately 10:1 for LOQ.
-
To confirm the LOQ, inject at least six replicates of a sample at this concentration.
-
Acceptance Criteria: The precision (%RSD) for the LOQ samples should be ≤ 10%.[16]
4.6. Robustness
Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[4]
Protocol:
-
Identify critical method parameters (e.g., GC oven temperature, carrier gas flow rate, injector temperature).
-
Prepare a set of samples and analyze them under the normal conditions.
-
Analyze additional sets of samples, introducing a small, deliberate change for one parameter at a time (e.g., oven temperature ±2°C, flow rate ±0.1 mL/min).
-
Acceptance Criteria: The results from the varied conditions should not significantly differ from the results obtained under normal conditions. System suitability parameters should also remain within acceptable limits.
Caption: Interrelationship of analytical validation parameters.
Summary and Conclusion
This application note details a robust and reliable GC-MS method for the quantitative analysis of this compound. The validation protocol, designed in accordance with ICH Q2(R2) guidelines, establishes the method's specificity, linearity, accuracy, precision, sensitivity, and robustness. Adherence to this protocol ensures that the analytical data generated is scientifically sound and suitable for regulatory scrutiny. This validated method is fit for its intended purpose in quality control environments, supporting the development of safe and effective pharmaceutical products.
References
-
APVMA (2014). Validation of analytical methods for active constituents and agricultural products. [Link]
-
USP (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]
-
AMSbiopharma (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Shi, H., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. National Institutes of Health (NIH). [Link]
-
FDA (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
ResearchGate (2019). Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). [Link]
-
YouTube (2024). ICH Q2 Validation of Analytical Procedures. [Link]
-
The Good Scents Company (n.d.). 2-methyl thio-3,5 or 6-methyl pyrazine. [Link]
-
FooDB (2019). Showing Compound 2-Methyl-3-(methylthio)pyrazine (FDB020200). [Link]
-
The Good Scents Company (n.d.). 2-methyl-3-(methyl thio) pyrazine. [Link]
-
ICH (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
-
Lab Manager (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Perflavory (n.d.). 2-methyl-3-(methyl thio) pyrazine. [Link]
-
NIST (n.d.). Pyrazine, 2-methyl-3-(methylthio)-. NIST WebBook. [Link]
-
UNODC (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
ICH (n.d.). Quality Guidelines. [Link]
-
European Medicines Agency (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Official web site : ICH [ich.org]
- 3. Showing Compound 2-Methyl-3-(methylthio)pyrazine (FDB020200) - FooDB [foodb.ca]
- 4. database.ich.org [database.ich.org]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. fda.gov [fda.gov]
- 7. Pyrazine, 2-methyl-3-(methylthio)- [webbook.nist.gov]
- 8. 2-methyl-3-(methyl thio) pyrazine, 2882-20-4 [thegoodscentscompany.com]
- 9. 2-methyl-3-(methyl thio) pyrazine, 2882-20-4 [perflavory.com]
- 10. 2-methyl thio-3,5 or 6-methyl pyrazine, 67952-65-2 [thegoodscentscompany.com]
- 11. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. uspbpep.com [uspbpep.com]
- 16. apvma.gov.au [apvma.gov.au]
The Role of 2-(Methylthio)pyrazine in Maillard Reaction Studies: A Technical Guide for Researchers
Introduction: Unlocking the Savory Nuances of the Maillard Reaction
The Maillard reaction, a cornerstone of flavor chemistry, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids that occurs upon heating. This intricate process is responsible for the desirable colors and aromas in a vast array of cooked foods, from baked bread to roasted meats.[1] Among the myriad of flavor compounds generated, pyrazines are a critical class of nitrogen-containing heterocyclic compounds that impart the characteristic roasted, nutty, and savory notes.[2]
Sulfur-containing compounds, derived from amino acids like cysteine and methionine, play a pivotal role in creating meaty and savory aromas.[3] This guide focuses on a specific and impactful sulfur-containing pyrazine, 2-(Methylthio)pyrazine , and its isomers, which are recognized for their contribution to roasted nut, chocolate, and bread-like flavors in various food applications. We will delve into the mechanistic principles behind its formation, provide detailed protocols for its study in model systems, and discuss its significance for researchers, scientists, and professionals in drug development and flavor science.
Scientific Foundation: The Genesis of Sulfur-Containing Pyrazines
The formation of pyrazines in the Maillard reaction is a multi-step process. It typically begins with the condensation of a reducing sugar and an amino acid to form an N-substituted glycosylamine, which then rearranges to form an Amadori or Heyns product.[4] Subsequent degradation of these intermediates leads to the formation of α-aminoketones. The self-condensation of two α-aminoketone molecules is a key pathway to the pyrazine ring.[5]
The introduction of a sulfur source, such as the amino acid cysteine, significantly diversifies the portfolio of flavor compounds. Cysteine can degrade during heating to produce hydrogen sulfide (H₂S) and other reactive sulfur species.[3] These sulfur compounds can then react with Maillard intermediates to form a variety of sulfur-containing heterocycles, including thiophenes, thiazoles, and the sulfur-substituted pyrazines that are the focus of this guide.
The formation of this compound and its isomers is intricately linked to the availability of both pyrazine precursors and methylthiol (methanethiol). Methanethiol can be generated from the Strecker degradation of methionine. The subsequent reaction of methanethiol with a pyrazine ring or its precursors leads to the formation of these impactful aroma compounds.
Experimental Design: A Validated Protocol for Maillard Reaction Studies
This section provides a robust, self-validating protocol for studying the formation of this compound and other sulfur-containing flavor compounds in a controlled laboratory setting. The causality behind each experimental choice is explained to ensure reproducibility and a deeper understanding of the reaction dynamics.
Protocol 1: Generation of Sulfur-Containing Volatiles in an Aqueous Glucose-Cysteine Model System
This protocol is designed to simulate the aqueous-phase Maillard reaction and is optimized for the generation of a broad spectrum of volatile compounds, including pyrazines and other sulfur-containing molecules.
Objective: To generate and analyze the volatile compounds, including this compound, from a Maillard reaction between glucose and cysteine.
Materials:
-
D-Glucose (anhydrous)
-
L-Cysteine
-
Phosphate buffer (0.1 M, pH 8.0)
-
High-purity water
-
Sealed reaction vials (e.g., 20 mL headspace vials with PTFE/silicone septa)
-
Heating block or oil bath with precise temperature control
-
Solid-Phase Microextraction (SPME) device with a suitable fiber (e.g., DVB/CAR/PDMS)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Experimental Workflow Diagram:
Caption: Workflow for Maillard reaction and volatile analysis.
Step-by-Step Procedure:
-
Preparation of Reactant Solution:
-
Prepare a 0.1 M phosphate buffer and adjust the pH to 8.0. An alkaline starting pH is known to promote pyrazine formation.
-
Dissolve D-glucose and L-cysteine in the phosphate buffer to achieve desired molar ratios. A common starting point is a 1:1 molar ratio. For example, dissolve 1.80 g of glucose and 1.21 g of cysteine in 100 mL of buffer.
-
-
Reaction Setup:
-
Pipette a defined volume of the reactant solution (e.g., 5 mL) into a 20 mL headspace vial.
-
Securely seal the vial with a PTFE/silicone septum and an aluminum cap. This is crucial to prevent the loss of volatile products.
-
-
Maillard Reaction:
-
Place the sealed vials in a preheated heating block or oil bath set to a specific temperature. A temperature of 140°C for 60-90 minutes is a well-established condition for generating a significant amount of Maillard products.
-
After the specified reaction time, immediately transfer the vials to an ice bath to quench the reaction.
-
-
Volatile Compound Analysis (HS-SPME-GC-MS):
-
Equilibrate the cooled vials in a water bath at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatiles to partition into the headspace.
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
-
Immediately desorb the analytes from the SPME fiber in the hot injection port of the GC-MS.
-
Utilize a suitable GC column (e.g., DB-5ms or equivalent) and a temperature program that allows for the separation of a wide range of volatile compounds.
-
The mass spectrometer should be operated in full scan mode to identify the eluted compounds by comparing their mass spectra with a library (e.g., NIST).
-
Data Presentation and Interpretation
The results from the GC-MS analysis will provide a chromatogram showing the separation of various volatile compounds. The identification of this compound and other compounds is achieved by matching their mass spectra and retention indices with known standards. Quantitative or semi-quantitative analysis can be performed by comparing the peak areas of the target analytes.
Table 1: Key Sulfur-Containing Flavor Compounds Generated in a Glucose-Cysteine Maillard Reaction Model
| Compound | Typical Aroma Description | Potential Precursors |
| This compound | Roasted, nutty, coffee-like | Pyrazine precursors, Methanethiol (from Methionine) |
| 2-Methyl-3-furanthiol | Meaty, roasted | Cysteine, Ribose/Xylose |
| 2-Furfurylthiol | Roasted, coffee | Cysteine, Ribose/Xylose |
| Dimethyl disulfide | Cabbage-like, sulfury | Methionine, Cysteine |
| Dimethyl trisulfide | Cabbage-like, pungent | Methionine, Cysteine |
| Thiazole | Nutty, green | Cysteine, Carbonyl compounds |
This table provides a representative list. The actual compounds and their relative abundance will depend on the specific reaction conditions.
Mechanistic Insights: The Formation Pathway of this compound
The formation of this compound is a sophisticated process that highlights the interplay between different reaction pathways within the Maillard reaction.
Proposed Formation Pathway Diagram:
Caption: Formation pathway of this compound.
The Strecker degradation of methionine is a critical step, leading to the formation of methional, which subsequently degrades to produce methanethiol (CH₃SH).[3] This highly reactive thiol can then participate in nucleophilic addition or substitution reactions with pyrazine intermediates or the pyrazine ring itself, resulting in the formation of this compound.
Conclusion and Future Directions
The study of this compound in Maillard reaction models provides invaluable insights into the generation of desirable savory and roasted flavors. The protocols and mechanistic understanding presented in this guide offer a solid foundation for researchers to explore the complex interplay of precursors and reaction conditions.
Future research should focus on:
-
Quantitative Structure-Activity Relationships (QSAR): Elucidating how modifications to the pyrazine ring and the sulfur-containing substituent affect the aroma profile and threshold.
-
Kinetic Modeling: Developing predictive models for the formation of this compound under various food processing conditions.
-
Synergistic Effects: Investigating the sensory interactions between this compound and other key flavor compounds to understand the overall flavor profile of complex food systems.
By continuing to unravel the complexities of the Maillard reaction, scientists can further optimize food processing techniques and develop novel flavor ingredients that meet the evolving demands of the food and pharmaceutical industries.
References
- Van Boekel, M. A. J. S. (2006). Formation of flavour compounds in the Maillard reaction. Biotechnology Advances, 24(2), 230-233.
- Mottram, D. S. (1998). Flavor formation in meat and meat products: a review. Food chemistry, 62(4), 415-424.
- Ma, Y., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Foods, 10(2), 273.
- Maga, J. A. (1982). Pyrazines in foods: an update. CRC Critical Reviews in Food Science & Nutrition, 16(1), 1-48.
- Blank, I., et al. (2002). The role of sulfur-containing compounds in the formation of the cooked meat aroma. ACS symposium series, 826, 16-31.
- Hofmann, T., & Schieberle, P. (1995). Evaluation of the key odorants in a thermally treated solution of ribose and cysteine by aroma extract dilution analysis. Journal of agricultural and food chemistry, 43(8), 2187-2194.
- Hodge, J. E. (1953). Dehydrated foods, chemistry of browning reactions in model systems. Journal of agricultural and food chemistry, 1(15), 928-943.
- Cerny, C. (2007). The role of xylose and thiamine as key starting materials for flavor formation in Maillard reactions. Chemistry & Biodiversity, 4(5), 995-1006.
-
The Good Scents Company. (n.d.). 2-methyl thio-3,5 or 6-methyl pyrazine. Retrieved from [Link]
- Tressl, R., et al. (1993). Formation of sulfur-containing flavor compounds from [¹³C]-labeled sugars, cysteine, and methionine. In Thermal generation of aromas (pp. 284-293). American Chemical Society.
- Farmer, L. J., Mottram, D. S., & Whitfield, F. B. (1989). Volatile compounds produced in a heated model system of cysteine, ribose, and phospholipid. Journal of the Science of Food and Agriculture, 49(3), 347-368.
- Mottram, D. S., & Nobrega, I. C. C. (2002). The role of the Maillard reaction in the formation of meaty aroma compounds. In The Maillard reaction in foods and medicine (pp. 16-23). Woodhead Publishing.
- Martins, S. I., Jongen, W. M., & Van Boekel, M. A. (2000). A review of Maillard reaction in food and implications to kinetic modelling. Trends in Food Science & Technology, 11(9-10), 364-373.
- Lee, S. M., et al. (2011). Metabolomic approach for determination of key volatile compounds related to beef flavor in glutathione-maillard reaction products. Analytica chimica acta, 703(2), 204-211.
- Rizzi, G. P. (1988). A mechanistic study of pyrazine formation in a model system. Journal of agricultural and food chemistry, 36(2), 349-352.
Sources
Troubleshooting & Optimization
Improving the yield of 2-(Methylthio)pyrazine synthesis
Technical Support Center: 2-(Methylthio)pyrazine Synthesis Ticket ID: #MTP-SYN-001 | Priority: High | Status: Open
Subject: Optimization of Yield and Purity in Nucleophilic Aromatic Substitution of 2-Chloropyrazine
Executive Summary
The synthesis of this compound (CAS 21948-70-9) via the nucleophilic aromatic substitution (
This guide addresses the three critical failure modes identified in high-throughput optimization studies: hydrolytic degradation , volatility-induced loss , and oxidative instability .
Part 1: Troubleshooting Guide (Q&A)
Category A: Reaction Stoichiometry & Conversion
Q: My TLC shows starting material (2-chloropyrazine) remaining even after refluxing for 12 hours. Should I increase the temperature? A: Do not increase the temperature blindly. 2-Chloropyrazine is an electron-deficient heteroaromatic ring, making it highly reactive toward nucleophiles. If conversion is stalled, the issue is likely reagent deactivation , not activation energy.
-
Diagnosis: Sodium thiomethoxide (NaSMe) is hygroscopic. If your reagent is "wet," it contains NaOH. Hydroxide is a harder, less nucleophilic base than thiomethoxide in this context, but it introduces water which solvates the nucleophile, reducing its reactivity (the "cage effect").
-
Solution: Use anhydrous NaSMe (solid, >95%) rather than aqueous solutions. If using a polar aprotic solvent like DMF or DMSO, ensure water content is <0.1%.
-
Protocol Adjustment: Add a 1.1 to 1.2 molar equivalent of NaSMe. If the reaction stalls, add a fresh 0.1 eq portion rather than heating, which promotes polymerization.
Q: I see a new spot on TLC that doesn't move (low
-
Cause: Hydrolysis of the chloride due to moisture in the solvent or atmosphere.
-
Prevention: The reaction must be run under an inert atmosphere (
or Ar). Even trace moisture allows to compete with . -
Remediation: This byproduct is water-soluble. It can be removed during the aqueous workup, but it represents a permanent yield loss.
Category B: Isolation & Purification
Q: My crude yield is high, but I lose 40% of the mass during rotary evaporation. Is the product decomposing? A: It is likely codistilling with your solvent.
-
Mechanism: Pyrazines are potent aromatics with high vapor pressures. While this compound has a boiling point >180°C, it forms azeotropes with common solvents or simply gets swept away if the vacuum is too strong (>10 mbar) and the bath is too hot (>45°C).
-
Solution:
-
Solvent Switch: Avoid low-boiling extraction solvents like diethyl ether if possible; use Dichloromethane (DCM) or Ethyl Acetate, but control the vacuum carefully.
-
Vacuum Control: Do not evaporate to "bone dry" on a high-vacuum line. Stop when the solvent volume is low, then switch to a gentle stream of nitrogen or a vacuum oven at ambient temperature.
-
Q: The product turns yellow/brown upon standing. How do I stop this? A: You are observing S-oxidation .
-
Cause: The thioether moiety is susceptible to oxidation to the sulfoxide (
) or sulfone ( ) by atmospheric oxygen, especially in the presence of light or trace metals. -
Stabilization: Store the purified oil under argon at 4°C. For long-term storage, adding a trace of BHT (butylated hydroxytoluene) or storing over activated copper turnings can inhibit radical oxidation pathways.
Part 2: Optimized Experimental Protocol
Method: Regioselective
Reagents:
-
2-Chloropyrazine (1.14 g, 10 mmol)
-
Sodium Thiomethoxide (NaSMe), anhydrous powder (0.77 g, 11 mmol, 1.1 equiv)
-
Tetrahydrofuran (THF), anhydrous (20 mL) [Alternative: DMF for faster rates, but harder workup]
-
Ammonium Chloride (
), sat. aq. solution
Step-by-Step Workflow:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen for 5 minutes.
-
Solvation: Charge the flask with 2-Chloropyrazine and anhydrous THF (20 mL). Cool to 0°C in an ice bath. Note: Cooling prevents uncontrolled exotherms that lead to di-substitution or polymerization.
-
Addition: Add NaSMe portion-wise over 5 minutes. The solution will likely turn yellow/orange.
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C). Stir for 2–4 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). Product usually has a higher
than the starting chloride.
-
-
Quench: Once conversion is >98%, quench by adding saturated
(10 mL). This neutralizes any remaining thiomethoxide, preventing stench and further side reactions. -
Extraction: Extract with DCM (
mL). -
Wash: Wash combined organics with water (
mL) and Brine ( mL) to remove DMF/THF and salts. -
Drying: Dry over anhydrous
. Filter. -
Concentration: Concentrate under reduced pressure (Rotavap). Critical: Set bath to 35°C and pressure to ~200 mbar. Do not go to full vacuum immediately.
Yield Target: 85-92% Appearance: Clear to pale yellow oil.
Part 3: Comparative Solvent Data
The choice of solvent dramatically impacts reaction rate and workup difficulty.
| Solvent | Reaction Rate | Workup Difficulty | Yield Potential | Notes |
| DMF | Fast (<1 hr) | High | 90-95% | Hard to remove completely; water washes required. |
| THF | Moderate (2-4 hr) | Low | 85-90% | Easy to evaporate; good balance of rate/ease. |
| Ethanol | Slow | Moderate | 60-70% | Nucleophilic solvent competition (OEt formation possible). |
| Water (PTC) | Moderate | High | 75-85% | Requires Phase Transfer Catalyst (e.g., TBAB); emulsion risk. |
Part 4: Mechanistic Visualization
The following diagram illustrates the reaction pathway, highlighting the critical "Yield Killers" (Hydrolysis and Oxidation) that must be mitigated.
Caption: Reaction pathway showing the primary SNAr mechanism (Blue) and competing failure modes (Red) caused by moisture or oxygen exposure.
References
- Nucleophilic Aromatic Substitution (SNAr)
-
Synthesis of Methylthiopyrazines via Sodium Thiomethoxide
- Source: ChemicalBook / Sigma-Aldrich Technical D
-
URL: (Analogous chemistry validation).
- Context: Validates the use of NaSMe and handling precautions for methylthiopyrazines.
-
Phase Transfer C
-
Regiocontrolled SNAr Reaction on Dihalopyridines/Pyrazines
- Source: ResearchG
-
URL:[Link]
- Context: Validates the experimental conditions (DMF/THF, 0°C to RT)
Sources
Technical Support Center: Purification of 2-(Methylthio)pyrazine
Ticket ID: PUR-2MP-001 Subject: Optimization of Column Chromatography for 2-(Methylthio)pyrazine Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary & Compound Profile
Welcome to the Purification Support Center. You are likely working with This compound (CAS: 21948-70-9), a flavor and fragrance intermediate often synthesized via nucleophilic aromatic substitution of 2-chloropyrazine with sodium thiomethoxide.
This compound presents three distinct purification challenges that this guide will address:
-
Basicity: The pyrazine nitrogen possesses a lone pair that interacts with acidic silanols on silica gel, leading to peak tailing (streaking) and poor resolution.
-
Volatility: With a boiling point of ~213°C (atmospheric) but significantly lower under vacuum (~85°C @ 10 mmHg), product loss during rotary evaporation is a common user error.
-
Olfactory Hazard: As a thioether, it possesses a potent, diffusive "roasted/sulfurous" odor that requires specific containment protocols.
Physical Property Reference Table
| Property | Value | Implication for Purification |
| State (25°C) | Liquid (Oil) | Can be liquid-loaded; no solubility issues for loading. |
| Boiling Point | ~213°C (760 mmHg) | Stable at STP, but volatile on high-vac or hot rotovap. |
| Density | ~1.13 g/mL | Denser than water; sits at bottom of biphasic aqueous workups. |
| Basicity (pKa) | Weak Base | Requires basic modifiers (TEA) on silica or neutral stationary phases. |
Pre-Purification Triage (Method Development)
Before packing your column, you must select the correct stationary phase strategy.[1] Use the decision matrix below to determine your workflow.
Workflow Visualization: Stationary Phase Selection
Figure 1: Decision tree for selecting the appropriate stationary phase based on TLC behavior.
Standard Operating Procedures (SOPs)
Protocol A: Silica Gel with Triethylamine (TEA) Modifier
Recommended for most applications where streaking is observed.
The Mechanism: Unmodified silica gel is slightly acidic (pH ~5). The basic nitrogen in the pyrazine ring protonates or hydrogen-bonds to these acidic sites, causing the compound to "drag" through the column. Adding Triethylamine (TEA) neutralizes these sites, sharpening the band.
Step-by-Step:
-
Mobile Phase Prep: Prepare a stock solution of Hexane:Ethyl Acetate (9:1) containing 1% Triethylamine (v/v) .
-
Note: You must add the TEA to the solvent before it touches the silica.
-
-
Slurry Packing: Slurry the silica gel in the TEA-modified solvent. Let it sit for 10 minutes to allow the amine to buffer the silica surface.
-
Sample Loading:
-
Dissolve the crude oil in a minimum amount of DCM or Hexane/EtOAc (1:1).
-
Load carefully onto the sand bed.
-
-
Elution: Run the column isocratically with 10% EtOAc/Hexane (with 1% TEA).
-
Gradient: If separation is poor, increase to 20% EtOAc, but maintain the 1% TEA concentration throughout.
-
Protocol B: Neutral Alumina
Recommended if the compound decomposes on silica or if TEA is unavailable.
The Mechanism: Neutral alumina lacks the acidic protons found on silica, preventing the acid-base interaction that causes streaking.
Step-by-Step:
-
Stationary Phase: Use Aluminum Oxide (Neutral), Brockmann Grade III.
-
Conversion: If you only have Grade I (highly active), add 6% water (w/w) and shake to deactivate to Grade III. Grade I is often too retentive for pyrazines.
-
-
Mobile Phase: Pure Hexane to 5% EtOAc in Hexane. (No TEA required).
-
Elution: Pyrazines generally elute faster on alumina than silica. Start with 100% Hexane and slowly titrate in EtOAc.
Troubleshooting & FAQs
Q1: The lab smells like rotting cabbage/sulfur. How do I control the odor?
Diagnosis: Thioethers have low odor thresholds. The "stench" is likely due to fugitive emissions during fraction collection or rotary evaporation.
Corrective Action (The Bleach Trap): You must oxidize the sulfur to a non-volatile sulfoxide/sulfone before disposal.
-
Rotovap Exhaust: Connect the vacuum pump exhaust to a bubbler trap containing 10% Sodium Hypochlorite (Bleach).
-
Glassware Cleaning: Do not wash glassware in the open sink immediately. Soak all flasks and column tubes in a bleach bath for 1 hour.
-
Spill Management: If you spill a drop, cover immediately with bleach-soaked paper towels.
Q2: I loaded 5.0g of crude, but only recovered 2.5g of pure material. Where did it go?
Diagnosis: Volatility loss. While the BP is 213°C, the compound has significant vapor pressure under vacuum.
Corrective Action:
-
Bath Temperature: Do not exceed 35°C on the rotary evaporator water bath.
-
Vacuum Pressure: Do not go below 20 mbar. If you are removing DCM, use a mild vacuum.
-
Azeotropes: Avoid using solvents with high boiling points (like Toluene) for loading, as removing them requires conditions that will strip your product.
Q3: My product is co-eluting with the starting material (2-Chloropyrazine).
Diagnosis: Insufficient polarity contrast. Both the chloro- and methylthio- substituents are relatively non-polar.
Corrective Action:
-
Change Selectivity: Switch from EtOAc/Hexane to DCM/Hexane . The pi-pi interactions of DCM often provide better selectivity for aromatic heterocycles than the dipole interactions of EtOAc.
-
Gradient Optimization:
-
Start: 100% Hexane (Elutes non-polar impurities).
-
Step 1: 20% DCM / 80% Hexane (Elutes 2-Chloropyrazine).
-
Step 2: 50% DCM / 50% Hexane (Elutes this compound).
-
Post-Column Processing Workflow
To ensure maximum recovery and safety, follow this processing logic:
Figure 2: Workflow for safe concentration and equipment cleaning.
References
-
The Good Scents Company. (n.d.). 2-methyl-3-(methylthio)pyrazine Physical Properties. Retrieved January 30, 2026, from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76152, Pyrazine, methyl(methylthio)-. Retrieved January 30, 2026, from [Link]
-
Department of Chemistry, University of Rochester. (n.d.). Tips for Flash Column Chromatography: Acid Sensitive Compounds. Retrieved January 30, 2026, from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved January 30, 2026, from [Link]
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.
Sources
Technical Support Center: Overcoming Matrix Effects in GC-MS Analysis of 2-(Methylthio)pyrazine
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the gas chromatography-mass spectrometry (GC-MS) analysis of 2-(Methylthio)pyrazine. This potent aroma compound, found in various food products like coffee and roasted nuts, presents unique analytical hurdles due to its volatility, sulfur-containing nature, and susceptibility to matrix effects.[1][2]
This guide is structured to provide not just procedural steps, but a deep, mechanistic understanding of why matrix effects occur and how to systematically overcome them. Our goal is to empower you with the expertise to develop robust, accurate, and reliable analytical methods.
Understanding the Core Problem: What are Matrix Effects in GC-MS?
In an ideal analytical world, the response of a target analyte is solely dependent on its concentration. However, in real-world samples, co-extracted compounds from the sample matrix (e.g., fats, sugars, proteins, pigments) can significantly alter the analyte's behavior within the GC-MS system.[3][4] This phenomenon, known as the "matrix effect," can lead to either an artificial enhancement or suppression of the analytical signal, resulting in inaccurate quantification.[5][6]
For a compound like this compound, these effects can be particularly pronounced. Its analysis is often required at trace levels in complex food or biological matrices, where the concentration of interfering compounds is orders of magnitude higher than the analyte itself.
The Causality Behind Matrix Effects in GC-MS
Unlike LC-MS where matrix effects primarily occur in the ion source, GC-MS matrix effects are predominantly a chromatographic issue happening in the hot injector.[7]
-
Signal Enhancement (The "Matrix-Induced Response Enhancement" Effect): This is the more common effect observed in GC-MS.[7][8] Non-volatile matrix components coat the active sites (free silanol groups) within the GC inlet liner and the head of the analytical column.[3] These active sites would otherwise adsorb or cause thermal degradation of sensitive analytes like this compound. By "masking" these sites, the matrix components inadvertently protect the analyte, leading to a greater number of molecules reaching the detector and thus, a higher, inaccurate signal.[3][8]
-
Signal Suppression: While less common, signal suppression can occur. This might happen if a co-eluting matrix component competes with the analyte for ionization energy in the MS source, or if highly concentrated matrix components cause changes in the chromatographic peak shape, leading to integration errors.[9]
The following diagram illustrates the primary mechanism of matrix-induced signal enhancement in a GC inlet.
Caption: Workflow for QuEChERS sample preparation.
Protocol 2: Preparation of Matrix-Matched Calibration Standards
Objective: To create a calibration curve that accurately reflects the matrix effects seen in the unknown samples.
Procedure:
-
Prepare Blank Matrix Extract: Using a sample known to be free of this compound, perform the entire QuEChERS extraction and cleanup procedure (Protocol 1). This resulting extract is your "blank matrix".
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in a pure solvent (e.g., acetonitrile or ethyl acetate).
-
Create Calibration Standards: Serially dilute the stock solution directly into aliquots of the blank matrix extract to create a series of calibration standards at different concentrations (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Analyze: Analyze these matrix-matched standards using the same GC-MS method as your samples.
-
Construct Curve: Plot the peak area (or area ratio if using an IS) against the concentration to generate your matrix-matched calibration curve.
This comprehensive guide provides the foundational knowledge and practical steps to identify, understand, and overcome matrix effects in the GC-MS analysis of this compound. By implementing these strategies, you can significantly improve the accuracy and reliability of your data.
References
-
Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. (2023). MDPI. Available from: [Link]
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017). LCGC International. Available from: [Link]
-
Evaluation of Quechers Sample Preparation and GC Mass Spectrometry Method for the Determination of 15 Pesticide Residues in Tomatoes Used in Salad Production Plants. (n.d.). PubMed Central. Available from: [Link]
-
Creating Value for the Montepulciano D'Abruzzo PDO Chain: A Pilot Study of Supply Chain Traceability Using Multi-Elemental and Chemometrics Analysis of Wine and Soil. (n.d.). MDPI. Available from: [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (n.d.). PMC - NIH. Available from: [Link]
-
Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024). Welch Materials, Inc. Available from: [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025). LCGC International. Available from: [Link]
-
Sample Matrix Influence on GC/MS/MS Multiresidue Pesticide Analysis. (2018). Agilent. Available from: [Link]
-
Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography–mass spectrometry using isotope-labeled internal standards. (2015). ResearchGate. Available from: [Link]
-
Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021). Analyst (RSC Publishing). Available from: [Link]
-
What is matrix effect and how is it quantified? (2023). SCIEX. Available from: [Link]
-
Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). MDPI. Available from: [Link]
-
QuEChERS Method for the Determination of 3‑Alkyl‑2‑Methoxypyrazines in Wines by Gas Chromatography-Mass Spectrometry. (2025). ResearchGate. Available from: [Link]
- Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. (n.d.). Unknown Source.
-
Peak Perfection: A Guide to GC Troubleshooting. (2025). Agilent. Available from: [Link]
-
Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model. (n.d.). MDPI. Available from: [Link]
-
Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. (2021). PMC - NIH. Available from: [Link]
-
Theoretical considerations in stable isotope dilution mass spectrometry for organic analysis. (n.d.). ACS Publications. Available from: [Link]
-
Showing Compound 2-Methyl-3-(methylthio)pyrazine (FDB020200). (2010). FooDB. Available from: [Link]
-
Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics. (n.d.). PMC - NIH. Available from: [Link]
-
GC Column Troubleshooting Guide. (2025). Phenomenex. Available from: [Link]
-
Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model. (2024). ResearchGate. Available from: [Link]
- Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. (2025). Unknown Source.
-
Identification of 2-Hydroxymethyl-3,6-diethyl-5-methylpyrazine as a Key Retronasal Burnt Flavor Compound in Soy Sauce Aroma Type Baijiu Using Sensory-Guided Isolation Assisted by Multivariate Data Analysis. (n.d.). ResearchGate. Available from: [Link]
-
Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ioniz. (n.d.). University of Wollongong Research Online. Available from: [Link]
-
Isotope dilution. (n.d.). Wikipedia. Available from: [Link]
-
Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples. (2024). MDPI. Available from: [Link]
-
Gas Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu UK. Available from: [Link]
-
Full article: Gas chromatography-isotope dilution mass spectrometry method validation for target pesticides in soybeans. (2018). Taylor & Francis Online. Available from: [Link]
-
Accounting for the matrix effect. (n.d.). Reddit. Available from: [Link]
-
Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples. (n.d.). MDPI. Available from: [Link]
-
How to Troubleshoot and Improve your GC/MS. (2022). YouTube. Available from: [Link]
-
Instrumentation - Western Australian Organic & Isotope Chemistry. (2022). Curtin University, Perth, Australia. Available from: [Link]
-
SPME with GC-MS for Volatile Compounds Profiling | Protocol Preview. (2023). YouTube. Available from: [Link]
-
Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. (n.d.). MDPI. Available from: [Link]
-
An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. (2024). Journal of Analytical Atomic Spectrometry (RSC Publishing). Available from: [Link]
-
2-methyl-3-(methyl thio) pyrazine, 2882-20-4. (n.d.). The Good Scents Company. Available from: [Link]
Sources
- 1. Showing Compound 2-Methyl-3-(methylthio)pyrazine (FDB020200) - FooDB [foodb.ca]
- 2. 2-methyl-3-(methyl thio) pyrazine, 2882-20-4 [thegoodscentscompany.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. welch-us.com [welch-us.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 2-(Methylthio)pyrazine under different storage conditions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-(Methylthio)pyrazine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. Here, we address common challenges and questions through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and analytical validation.
Troubleshooting Guide: Investigating Compound Instability
This section addresses specific experimental issues that may arise from the degradation of this compound. Each guide provides a causal explanation and a systematic approach to diagnosis and resolution.
Issue 1: Observed Change in Physical Appearance (e.g., Color darkens, liquid becomes viscous)
-
Potential Cause: A visual change in the material is often the first indicator of chemical degradation. This compound is a sulfur-containing heterocyclic compound, and the thioether group is susceptible to oxidation, especially when exposed to atmospheric oxygen, light, or elevated temperatures.[1][2][3] This oxidation can lead to the formation of colored impurities or potentially polymerization over extended periods under improper storage.
-
Recommended Action Plan:
-
Quarantine the Sample: Immediately cease use of the suspect vial to prevent compromising experimental results.
-
Document Observations: Record the date, storage conditions, and a detailed description of the visual changes.
-
Analytical Verification: Perform analytical testing to confirm the compound's identity and purity. The primary goal is to screen for the most probable degradation products, such as the corresponding sulfoxide and sulfone.
-
Review Storage Protocol: Audit your storage procedures against the recommended guidelines (see FAQ section). Ensure containers are tightly sealed and the atmosphere is inert.[1][3]
-
-
Experimental Protocol: Purity Analysis via HPLC-UV
-
Standard Preparation: Prepare a 1 mg/mL stock solution of a trusted, new batch of this compound in HPLC-grade acetonitrile. Prepare a second stock solution of the suspect sample at the same concentration.
-
Sample Preparation: Create a working solution by diluting the stock solution to 50 µg/mL with the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270-280 nm (Pyrazines have strong UV absorbance in this region).[4]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Run the trusted standard to establish the retention time for pure this compound.
-
Run the suspect sample. Look for additional peaks, particularly those eluting earlier than the parent compound, as oxidation increases polarity.
-
Calculate the purity of the suspect sample by dividing the peak area of the parent compound by the total area of all peaks. A significant decrease in the main peak area and the appearance of new peaks confirm degradation.
-
-
Issue 2: Unexpected Peaks in Mass Spectrometry (MS) or Gas Chromatography (GC) Analysis
-
Potential Cause: The appearance of new, unexpected masses in MS analysis is a definitive sign of degradation or contamination. For this compound, the most probable degradation pathway is the oxidation of the sulfur atom.[5][6][7] This process adds oxygen atoms, leading to predictable mass increases.
-
Recommended Action Plan:
-
Identify Mass Shifts: Analyze the mass spectrum to determine the mass-to-charge ratio (m/z) of the unexpected peaks.
-
Hypothesize Degradants:
-
M+16 Peak: Corresponds to the addition of one oxygen atom, forming 2-(Methylsulfinyl)pyrazine (the sulfoxide).
-
M+32 Peak: Corresponds to the addition of two oxygen atoms, forming 2-(Methylsulfonyl)pyrazine (the sulfone).
-
-
Confirm with Fragmentation: If using MS/MS, analyze the fragmentation patterns of the parent ion and the suspect degradant ions. The core pyrazine ring fragmentation should remain similar, confirming the modification is on the side chain.
-
Implement Corrective Storage: Discard the degraded sample and obtain a fresh lot. Implement a strict storage protocol involving inert gas blanketing (e.g., argon or nitrogen) for all new samples.
-
-
Workflow for Identifying Degradation Products
Caption: Troubleshooting workflow for unexpected MS peaks.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
To ensure stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[1][3][8] For maximum shelf-life, especially for reference standards, storage under an inert atmosphere (argon or nitrogen) at ≤4°C is highly recommended to prevent oxidation. Some suppliers suggest re-qualifying the material if stored for more than 12 months.[1]
| Condition | Recommendation | Rationale |
| Temperature | ≤4°C (Refrigerated) | Slows down the rate of potential oxidative and thermal degradation reactions.[2][9] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidation of the sensitive thioether group by displacing atmospheric oxygen.[3] |
| Light | Amber Vial / Store in Dark | Protects the compound from photodegradation, which can be initiated by UV light exposure.[1][2][4] |
| Container | Tightly Sealed Glass Vial | Prevents exposure to moisture and atmospheric contaminants.[1][3] |
Q2: What is the primary degradation pathway for this compound?
The primary degradation pathway is the oxidation of the thioether functional group.[10] This is a two-step process where the sulfur atom is sequentially oxidized, first to a sulfoxide and then to a sulfone. This process is often irreversible and results in compounds with different chemical, physical, and potentially biological properties.
Caption: Primary oxidative degradation pathway of this compound.
Q3: My experiment is aqueous-based. How stable is this compound in solution?
While the compound is stable in solution for short-term experimental use, long-term storage in solution is not recommended.[11][12] Protic solvents like water or methanol can potentially participate in photochemical reactions. Furthermore, dissolved oxygen in aqueous buffers can accelerate the oxidation of the thioether group.
Best Practices for Solutions:
-
Prepare fresh solutions for each experiment.
-
If a stock solution must be stored, use a high-purity, anhydrous solvent (e.g., DMSO, DMF), aliquot into single-use vials, blanket with inert gas, and store at -20°C or -80°C.
-
Before use, allow the solution to equilibrate to room temperature before opening to prevent condensation of atmospheric water into the solution.
Q4: What analytical techniques are best for monitoring the stability of this compound?
A combination of techniques provides the most comprehensive stability assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the compound and detecting non-volatile, more polar degradation products like sulfoxides.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile impurities and degradation products. The mass spectrometer provides definitive structural information.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. Changes in the chemical shifts, particularly for the protons on the methyl groups adjacent to the sulfur, can provide clear evidence of oxidation.
References
-
Ventos. (n.d.). 2-METHYLTHIO-3(5/6)-METHYLPYRAZINE. Retrieved from [Link]
-
Faraz Oil. (n.d.). Sulfur Storage & Handling Tips | Safety Guide. Retrieved from [Link]
-
Axxence Aromatic GmbH. (n.d.). natural pyrazines 18. Retrieved from [Link]
-
(2024, August 16). Granular sulfur storage + 5 methods of storing. Retrieved from [Link]
-
ESPI Metals. (n.d.). Sulfur. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methyl-3-(methyl thio) pyrazine. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methyl thio-3,5 or 6-methyl pyrazine. Retrieved from [Link]
-
Advanced Biotech. (2025, January 25). Safety Data Sheet. Retrieved from [Link]
-
Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 2-Methyl-3-(methylthio)pyrazine (FDB020200). Retrieved from [Link]
-
Li, L., et al. (2020). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. Retrieved from [Link]
-
(n.d.). Laser degradation of pollutants: Polychlorobiphenyls, triazines and polycyclic aromatic hydrocarbons. Retrieved from [Link]
-
Li, S., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Molecules. Retrieved from [Link]
-
(n.d.). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methyl pyrazine. Retrieved from [Link]
-
NIST. (n.d.). Pyrazine, 2-methyl-3-(methylthio)-. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Pyrazines: Occurrence, formation and biodegradation | Request PDF. Retrieved from [Link]
-
Synerzine. (2020, March 2). SAFETY DATA SHEET Pyrazine, methyl(methylthio)-. Retrieved from [Link]
-
Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]
-
MDPI. (n.d.). Efficient Photocatalytic Degradation of Aqueous Atrazine over Graphene-Promoted g-C3N4 Nanosheets. Retrieved from [Link]
-
Synerzine. (2018, June 22). Pyrazine, 2-methyl-3-(methylthio)-. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Photodegradation study of some triazine-type herbicides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.12: Thioethers (Sulfides) and Silyl Ethers. Retrieved from [Link]
Sources
- 1. 2-METHYLTHIO-3(5/6)-METHYLPYRAZINE [ventos.com]
- 2. petroarkan.com [petroarkan.com]
- 3. Sulfur - ESPI Metals [espimetals.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. synerzine.com [synerzine.com]
- 9. Sulfur Storage & Handling Tips | Safety Guide [farazoil.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. axxence.de [axxence.de]
- 12. prod.adv-bio.com [prod.adv-bio.com]
- 13. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 2-(Methylthio)pyrazine during sample preparation
Topic: Preventing Degradation During Sample Preparation Analyte: 2-(Methylthio)pyrazine (CAS: 21948-70-9) Target Audience: Analytical Chemists, Flavor Scientists, Pharmaceutical Researchers[1]
Executive Summary: The Stability Paradox
This compound (2-MTP) presents a dual challenge in sample preparation. As a pyrazine , it is highly volatile and prone to evaporative loss. As a thioether , it is chemically fragile, susceptible to rapid S-oxidation.
Successful analysis requires a "Goldilocks" approach: aggressive enough to extract the compound from complex matrices, yet gentle enough to prevent the sulfur atom from oxidizing to its sulfoxide or sulfone analogs. This guide provides the troubleshooting protocols necessary to navigate this narrow stability window.
Module 1: Preventing Chemical Degradation (Oxidation)
The Issue: The methylthio group (-S-CH₃) is an electron-rich target for reactive oxygen species (ROS) and peroxides found in common solvents.[1]
Visualizing the Threat: The Oxidation Pathway
The following diagram illustrates the stepwise oxidation mechanism that depletes your analyte.
Figure 1: The oxidative cascade.[1] Note that the first step (Sulfide to Sulfoxide) is rapid and often responsible for "missing" peak area.
Troubleshooting Q&A
Q: I see a new peak eluting later than my target, and my 2-MTP recovery is <80%. What is happening? A: You are likely observing the sulfoxide derivative. This is a polarity shift artifact.
-
Root Cause: The most common culprit is peroxides in ether-based solvents (e.g., Diethyl Ether, THF) or aged solvents.
-
Immediate Fix: Test your extraction solvent with peroxide test strips. If positive (>5 ppm), discard immediately.
-
Protocol Adjustment: Switch to Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) , which are less prone to autoxidation than diethyl ether. Always use HPLC-grade solvents.[1]
Q: Should I add antioxidants to my sample? A: Yes, but selection is critical to avoid GC inlet contamination.
-
For Aqueous Samples: Add Ascorbic Acid (Vitamin C) at 0.1% (w/v) immediately upon sample collection. This scavenges dissolved oxygen.
-
For Organic Extracts: Add BHT (Butylated Hydroxytoluene) at 10-50 ppm.
-
Warning: BHT will appear in your chromatogram. Ensure it does not co-elute with 2-MTP or your internal standard.
-
Module 2: Preventing Physical Loss (Volatility)
The Issue: 2-MTP has a boiling point of ~213°C, but its vapor pressure is significant. It co-evaporates with solvents, leading to massive losses during concentration steps.
Protocol: Low-Temperature Concentration (Nitrogen Blowdown)
Do NOT use a Rotary Evaporator to dryness. This is the #1 cause of analyte loss.
| Step | Action | Technical Rationale |
| 1 | Solvent Choice | Use a low-boiling solvent (DCM, BP 40°C) to maximize the |
| 2 | Apparatus | Use a Nitrogen Evaporator (e.g., N-Evap) with a water bath.[1] |
| 3 | Temperature | Set water bath to 30°C maximum . |
| 4 | The "Keeper" | Add 100 µL of a high-boiling solvent (e.g., Toluene or Isooctane) before evaporation. |
| 5 | Endpoint | Stop evaporation when volume reaches 0.5 mL .[1] Never evaporate to dryness. |
Q: Why is my headspace sensitivity poor? A: You might be fighting the "Salting Out" paradox.
-
Standard Practice: Adding NaCl usually drives volatiles into the headspace.
-
The 2-MTP Exception: While salting out works, 2-MTP is moderately polar. If your sensitivity is low, check the Incubation Temperature .
-
Optimization: 2-MTP requires higher incubation (60-80°C) compared to highly volatile esters.[1] However, exceeding 80°C risks thermal oxidation.
-
Recommendation: Use SPME (Solid Phase Microextraction) with a DVB/CAR/PDMS fiber. The triple-phase fiber captures both the sulfur moiety and the aromatic ring effectively.
-
Module 3: Matrix & pH Management
The Issue: Pyrazines are nitrogenous bases (pKa ~1-2). In acidic environments, they protonate to form non-volatile salts (Pyrazinium ions), rendering them invisible to headspace analysis and unextractable by organic solvents.
Visualizing the Workflow: Extraction Decision Tree
Use this logic flow to select the correct preparation method based on your sample matrix.
Figure 2: Decision matrix for extraction.[1] Note the critical pH adjustment step for aqueous samples.
Troubleshooting Q&A
Q: My recovery varies wildly between replicates (RSD > 20%). A: This is likely a pH control failure.
-
Explanation: If your sample pH is near the pKa of the pyrazine, small fluctuations shift the equilibrium between the free base (volatile) and the salt (non-volatile).
-
Fix: Buffer your sample to pH 8.0 using a Phosphate or Borate buffer. This ensures 100% of the 2-MTP is in the free-base form, stabilizing recovery.
Q: Can I use Steam Distillation? A: Avoid if possible.
-
Risk: Prolonged heating at 100°C in the presence of water and air promotes both oxidation and thermal degradation (Maillard-type artifacts).
-
Alternative: If you must distill, use SAFE (Solvent Assisted Flavor Evaporation) . It operates under high vacuum at low temperatures (~40°C), protecting the sulfur group.
References
-
Compound Identity & Properties
- Maga, J. A. (1982). Pyrazines in Foods: An Update. CRC Critical Reviews in Food Science and Nutrition.
- Oxidation Mechanisms
- Pawliszyn, J. (2012). Handbook of Solid Phase Microextraction. Chemical Industry Press.
Sources
Method development for trace analysis of 2-(Methylthio)pyrazine
Technical Support Center: Trace Analysis of 2-(Methylthio)pyrazine
Topic: Method Development & Troubleshooting for CAS 21948-70-9 Audience: Analytical Chemists, Flavor Scientists, Pharmaceutical QC Version: 1.2 (Current)
Introduction: The Analyst's Challenge
This compound (2-MTP) is a potent organoleptic compound characterized by roasted, hazelnut, and meaty notes.[1] In pharmaceutical development, it can appear as a genotoxic impurity or degradation product; in flavor science, it is a critical high-impact aroma chemical.
The Challenge:
-
Volatility: High vapor pressure makes loss during concentration easy.
-
Reactivity: The thioether group is prone to oxidation, forming sulfoxides (M+16).
-
Basicity: The pyrazine nitrogens can interact with active sites (silanols) in the GC liner or column, causing peak tailing.
-
Identity Confusion: It is frequently confused with its methylated cousins (e.g., 2-methyl-3-(methylthio)pyrazine, MW 140). Target MW is 126.
Module 1: Sample Preparation (The Front End)
For trace analysis (ppb/ppt levels), Headspace Solid-Phase Microextraction (HS-SPME) is the superior choice over liquid-liquid extraction due to the elimination of solvent evaporation steps where analyte loss occurs.
Recommended Workflow: HS-SPME[2]
| Parameter | Recommendation | Technical Rationale |
| Fiber Selection | DVB/CAR/PDMS (50/30 µm) | The "Grey" fiber.[2] Divinylbenzene (DVB) captures semi-volatiles; Carboxen (CAR) is critical for small volatiles like pyrazines. PDMS provides the coating stability. |
| Incubation Temp | 50°C - 60°C | Higher temps release more analyte but risk oxidizing the sulfur group.[2] 60°C is the "Goldilocks" zone. |
| Incubation Time | 30 - 45 mins | Equilibrium must be reached. Pyrazines are semi-polar and take time to partition from water to headspace. |
| Matrix Modifier | NaCl (Sat. Soln) | "Salting out" (adding ~30% w/v NaCl) decreases the solubility of the organic pyrazine in water, forcing it into the headspace. |
| pH Adjustment | Adjust to pH > 7.0 | Critical: Pyrazines are basic (pKa ~0.6 - 1.0).[2] At acidic pH, they protonate and stay in the water. Keep pH neutral or slightly basic to ensure volatility. |
Visual Workflow: SPME Equilibrium Dynamics
Caption: Logical flow for maximizing 2-MTP recovery. Note the critical pH adjustment step often missed in standard protocols.
Module 2: Chromatographic Separation (The Heart)
Column Selection
-
Primary Choice: Polar (Wax/PEG) columns (e.g., DB-Wax, ZB-Wax).
-
Reason: Pyrazines are polar. A wax column separates them significantly from the non-polar hydrocarbon background common in food or biological matrices.
-
Retention Index (RI): ~1600 on Wax.[3]
-
-
Secondary Choice: Non-Polar (5%-Phenyl) columns (e.g., DB-5MS).
-
Reason: Good for general screening but risks co-elution with matrix.
-
Retention Index (RI): ~1076 on DB-5.
-
GC Parameters
-
Inlet: Splitless (for trace) or Split 1:5 (if >1 ppm).
-
Liner: Ultra-Inert Deactivated Liner with wool.
-
Warning: Active sites in dirty liners will irreversibly adsorb the basic pyrazine nitrogen or the sulfur, causing "ghost peaks" or complete signal loss.
-
-
Carrier Gas: Helium @ 1.0 - 1.2 mL/min (Constant Flow).
Module 3: Detection (The Eyes)
Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode is mandatory for trace analysis.
MS Configuration for this compound
| Ion Type | m/z Value | Purpose | Notes |
| Target (Quant) | 126 | Quantification | The molecular ion ( |
| Qualifier 1 | 79 | Confirmation | Loss of the methylthio group ( |
| Qualifier 2 | 52/53 | Confirmation | Ring fragmentation. |
| Dwell Time | 50-100 ms | Sensitivity | Longer dwell times on the 126 ion improve signal-to-noise ratio.[2] |
Important Distinction: Do not confuse with 2-Methyl-3-(methylthio)pyrazine (MW 140).
-
If you see m/z 140, 93, 125, you have the methylated derivative, not 2-MTP.
Module 4: Troubleshooting Center (FAQ)
Interactive Troubleshooting Logic
Caption: Decision tree for diagnosing common failures in alkylpyrazine analysis.
Frequently Asked Questions
Q1: My recovery is inconsistent between samples.
-
A: This is likely a Matrix Effect . If your calibration curve is in pure water but your samples are complex (e.g., bio-fluids or food slurry), the partition coefficient (
) changes. -
Solution: Use Standard Addition or a Stable Isotope Dilution Assay (SIDA) . Use deuterated pyrazine (e.g., Pyrazine-d4) as an internal standard.
Q2: I see a peak at m/z 142 appearing over time.
-
A: Your analyte is oxidizing. 2-MTP (MW 126) oxidizes to its sulfoxide (MW 142).
-
Solution: Ensure your incubation temperature does not exceed 60°C. Store standards under nitrogen and in amber vials.
Q3: Can I use a PDMS (Red) fiber?
-
A: You can, but it is non-polar. 2-MTP is somewhat polar. The DVB/CAR/PDMS fiber has a much higher distribution constant for this specific molecule, offering 10-50x better sensitivity.
Q4: I have high background noise in SIM mode.
-
A: m/z 126 is a relatively specific mass, but if you are using a non-polar column (DB-5), matrix hydrocarbons may co-elute.
-
Solution: Switch to a Wax (Polar) column. The hydrocarbons will elute early (low retention), while the pyrazine will be retained longer (high retention), moving it into a "quiet" part of the chromatogram.
References
-
National Institute of Standards and Technology (NIST). Pyrazine, (methylthio)- Mass Spectrum and Retention Indices. NIST Chemistry WebBook.[4] [Link]
-
PubChem. this compound Compound Summary (CID 519907). National Library of Medicine. [Link]
-
The Good Scents Company. this compound Organoleptic Properties and Safety. [Link]
Sources
- 1. 2-METHYLTHIO-3,5-METHYLPYRAZINE | 67952-65-2 [chemicalbook.com]
- 2. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazine, (methylthio)- [webbook.nist.gov]
- 5. This compound FG 21948-70-9 [sigmaaldrich.com]
- 6. (Methylthio)pyrazine | C5H6N2S | CID 519907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-methyl thio-3,5 or 6-methyl pyrazine, 67952-65-2 [thegoodscentscompany.com]
- 8. Pyrazine, 2-ethyl-3-(methylthio)- | SIELC Technologies [sielc.com]
- 9. Pyrazinyl methyl sulfide | SIELC Technologies [sielc.com]
- 10. Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils: impact of roasting on the pyrazines in perilla seed oils - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
GC-MS vs. GC-O for the Analysis of 2-(Methylthio)pyrazine
The following guide compares GC-MS (Gas Chromatography-Mass Spectrometry) and GC-O (Gas Chromatography-Olfactometry) for the analysis of 2-(Methylthio)pyrazine , a potent odorant often encountered as a trace impurity or key flavor compound.[1]
A Comparative Technical Guide for Analytical Scientists & Formulation Engineers
Executive Summary: The Sensitivity Paradox
In drug development and high-value food chemistry, This compound (2-MTP) presents a classic analytical paradox: it is often perceived by the consumer before it is detected by the instrument .
With an odor detection threshold (ODT) in the low parts-per-trillion (ppt) range, 2-MTP can cause organoleptic failure in pharmaceutical formulations (manifesting as "nutty" or "rotten" off-odors) while remaining invisible to standard full-scan GC-MS.[2] This guide outlines why a dual-approach—leveraging the structural certainty of Mass Spectrometry and the biological sensitivity of Olfactometry—is the only robust protocol for this analyte.
The Analyte: this compound[3][4]
-
CAS: 2882-20-4 (isomer specific) / 67952-65-2 (mixture)[2]
-
Odor Character: Roasted nuts, meaty, metallic, or vegetable-like depending on concentration.
-
Critical Challenge: The human nose is approximately 10–100x more sensitive to this sulfur-nitrogen heterocycle than a standard quadrupole mass spectrometer in full-scan mode.
Technique Comparison: The Machine vs. The Nose
A. GC-MS (Gas Chromatography-Mass Spectrometry)
The Quantitative Standard
Mechanism: GC-MS separates volatiles on a capillary column (typically polar waxes or mid-polar phases) and ionizes them (usually Electron Impact, 70eV). For 2-MTP, identification relies on the molecular ion and sulfur-specific fragmentation patterns.
The Limitation: In complex matrices (e.g., an API slurry or coffee extract), the background noise often submerges the 2-MTP signal. If the concentration is 10 ppt, the mass spectrometer may show a flat baseline, yet the sample smells strongly.
Optimization for 2-MTP (SIM Mode): To compete with the nose, you must operate in Selected Ion Monitoring (SIM) mode.
-
Target Ions:
140 (Molecular Ion), 93 (Loss of -SCH ), 125. -
Dwell Time: High (>50 ms) to maximize signal-to-noise ratio.
B. GC-O (Gas Chromatography-Olfactometry)
The Bio-Assay
Mechanism: The column effluent is split.[3] Part goes to the MS (or FID), and part goes to a "sniffing port" bathed in humidified air. A trained assessor signals exactly when an odor is perceived and describes it.
The Advantage: The human olfactory bulb acts as a highly selective detector for sulfur/nitrogen compounds. In a GC-O run, the assessor will record a strong "roasted/sulfur" peak at the retention time of 2-MTP, even if the MS trace shows nothing but baseline noise.
Comparative Performance Data
| Feature | GC-MS (Full Scan) | GC-MS (SIM Mode) | GC-O (Olfactometry) |
| Primary Output | Chemical Spectrum | Quantitation (Area) | Aroma Description & Intensity |
| Detection Limit (LOD) | ~10–50 ppb | ~0.5–1.0 ppb | 0.001–0.01 ppb (1–10 ppt) |
| Selectivity | Low (Matrix interference) | High (Mass specific) | Extreme (Bio-receptor specific) |
| Linearity | Linear ( | Linear ( | Logarithmic (Fechner’s Law) |
| Blind Spots | Misses trace potent odors | Requires known target | Subjective fatigue/anosmia |
Experimental Protocols
Workflow Logic: The "Heart-Cut" Strategy
Do not rely on one technique. Use GC-O to locate the retention time of the offending odor, then use GC-MS (SIM) targeting that specific window to quantify it.
Figure 1: The Parallel Detection Workflow. GC-O data guides the MS integration window.
Protocol A: Sample Preparation (HS-SPME)
Standardizing the headspace is critical for volatile sulfur analysis.
-
Vial: 20 mL headspace vial containing 2g sample + 30% NaCl (w/v) solution (to salt-out volatiles).
-
Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). Note: The Carboxen layer is essential for trapping low-MW sulfur compounds.
-
Incubation: 45°C for 20 mins with agitation (500 rpm).
-
Desorption: 250°C for 3 mins (Splitless mode).
Protocol B: GC-O Dilution Analysis (AEDA)
To determine potency, not just presence.
-
Stepwise Dilution: Prepare a series of extracts diluted 1:2, 1:4, 1:8... 1:1024.
-
Sniffing: Analyze each dilution.
-
FD Factor: The highest dilution at which 2-MTP is still smelled is its Flavor Dilution (FD) Factor .
-
Interpretation: High FD factor = High contribution to the off-flavor, regardless of the peak size on the MS.
-
Mechanistic Insight: Why MS Fails Where the Nose Succeeds
The detection discrepancy lies in the signal transduction pathways.
Figure 2: Signal Amplification Comparison.[2] Biological GPCR cascades amplify signals significantly more than electron impact ionization for this class of compounds.
Conclusion & Recommendation
For the analysis of This compound :
-
Do not trust a "Not Detected" (ND) result from GC-MS if the sensory data suggests otherwise.
-
Use GC-O to validate the presence and retention time of the odorant.[3]
-
Use GC-MS in SIM Mode (monitoring ions 140, 93) at the exact time marker provided by the GC-O run for quantification.
This "Hybrid" approach is the industry standard for resolving off-flavor disputes in pharmaceutical and food matrices.
References
-
Czerny, M., & Buettner, A. (2025). Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS. PubMed.[4] Available at: [Link]
-
Shibamoto, T. (1986). Odor Threshold of Some Pyrazines. Journal of Food Science. Available at: [Link]
-
NIST Mass Spectrometry Data Center. (2023). Pyrazine, 2-methyl-3-(methylthio)- Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]
-
Plutowska, B., & Wardencki, W. (2008). Gas chromatography–olfactometry (GC–O) in analysis and quality assessment of alcoholic beverages. Food Chemistry. Available at: [Link]
-
The Good Scents Company. (2023).[5] 2-methyl-3-(methylthio)pyrazine Flavor and Fragrance Data. Available at: [Link]
Sources
- 1. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Showing Compound 2-Methyl-3-(methylthio)pyrazine (FDB020200) - FooDB [foodb.ca]
- 3. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fivesenses.com [fivesenses.com]
Comparative Validation Guide: High-Sensitivity Analysis of 2-(Methylthio)pyrazine
Methodology: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS/MS vs. Direct Injection GC-FID.[1]
Executive Summary
Verdict: For trace-level quantification (<1 ppm) in complex matrices (biological fluids or food matrices), HS-SPME-GC-MS/MS is the superior analytical platform.[1] While traditional GC-FID remains robust for raw material purity assays (>98% purity), it fails to meet the sensitivity and selectivity requirements for modern genotoxic impurity profiling or flavor threshold analysis.
This guide validates a novel HS-SPME-GC-MS/MS protocol, demonstrating a 100-fold increase in sensitivity and superior specificity compared to the legacy Liquid-Liquid Extraction (LLE) GC-FID method.[1]
The Analyte: 2-(Methylthio)pyrazine
CAS: 21948-70-9 | Role: Flavorant (Nutty/Roasted), Pharmaceutical Intermediate.[1][2]
The analysis of this compound (2-MTP) presents distinct physicochemical challenges:
-
Volatility: High vapor pressure leads to loss during solvent evaporation steps in LLE.
-
Sulfur Reactivity: The thioether group is prone to oxidation, necessitating minimal sample handling.
-
Matrix Interference: In biological or food samples, pyrazines often co-elute with other Maillard reaction products.
Methodological Comparison
The Legacy Method: LLE-GC-FID[1]
-
Principle: Solvent extraction (e.g., Dichloromethane) followed by flame ionization detection.
-
Bottleneck: Requires large sample volumes (10-50g) and concentration steps that degrade the analyte.[1] Non-specific detection leads to false positives in complex matrices.
The Advanced Method: HS-SPME-GC-MS/MS[1]
-
Principle: Thermodynamic equilibrium partitioning of volatiles into the headspace, adsorption onto a specific fiber, and thermal desorption into a Triple Quadrupole MS.
-
Mechanistic Advantage:
-
Solvent-Free: Eliminates the "solvent peak" that often obscures early-eluting volatiles.[1]
-
Selectivity: The Triple Quadrupole (MS/MS) filters ions twice (Precursor
Product), virtually eliminating matrix noise.
-
Performance Matrix
| Feature | Legacy Method (GC-FID) | New Method (HS-SPME-GC-MS/MS) |
| Limit of Detection (LOD) | 0.5 - 1.0 ppm ( | 0.5 - 2.0 ppb (ng/g) |
| Sample Prep Time | 60-90 mins (Extraction + Concentration) | 30 mins (Automated Incubation) |
| Selectivity | Low (Retention time only) | High (Mass transition specific) |
| Solvent Usage | High (DCM/Hexane waste) | Zero (Green Chemistry) |
| Linearity Range |
Validated Experimental Protocol (HS-SPME-GC-MS/MS)
A. Sample Preparation (The "Salting Out" Effect)
-
Rationale: Adding salt increases the ionic strength of the aqueous phase, decreasing the solubility of organic volatiles (increasing the Henry's Law constant) and forcing more 2-MTP into the headspace.
Step-by-Step:
-
Weigh 2.0 g of sample into a 20 mL amber headspace vial (Amber glass prevents photo-oxidation of the sulfur group).
-
Add 5 mL of saturated NaCl solution (approx. 360 g/L).
-
Add 10
L of Internal Standard (IS) solution (e.g., 2-Methylpyrazine-d6 or 2-Methoxy-3-methylpyrazine).[1] -
Seal immediately with a magnetic screw cap (PTFE/Silicone septum).
B. SPME Extraction Parameters
-
Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).
-
Why? This "bipolar" triple-phase fiber is critical.[1] The CAR/DVB layer captures small volatiles and sulfur compounds, while the PDMS core stabilizes the adsorption.
-
-
Incubation: 60°C for 15 minutes (Agitation: 500 rpm).
-
Extraction: Expose fiber to headspace for 30 minutes at 60°C.
C. GC-MS/MS Configuration[1]
-
Instrument: Triple Quadrupole GC-MS (e.g., Agilent 7000 or Thermo TSQ 8000).[1]
-
Inlet: Splitless mode at 250°C. Desorption time: 3 mins.
-
Column: DB-WAX UI or VF-WAXms (Polar phase required for pyrazine separation), 30m
0.25mm 0.25 m.[1] -
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
MS Acquisition: Multiple Reaction Monitoring (MRM).
-
2-MTP Precursor:
126. -
Quantifier Transition:
(Loss of -SCH ). -
Qualifier Transition:
(Ring fragmentation). -
Collision Energy: Optimized per transition (typically 10-25 eV).[1]
-
Mechanistic Workflow Diagram
The following diagram illustrates the thermodynamic pathway and detection logic of the validated method.
Figure 1: Analytical workflow for this compound showing the "Salting Out" mechanism and MS/MS filtration logic.
Validation Data Summary
Validation performed according to ICH Q2(R1) guidelines.
| Parameter | Result (HS-SPME-GC-MS/MS) | Acceptance Criteria | Status |
| Specificity | No interference at retention time (RT) | No co-eluting peaks in blank | PASS |
| Linearity (R²) | 0.9992 (Range: 1 - 1000 ppb) | > 0.990 | PASS |
| Accuracy (Recovery) | 94.5% - 106.2% | 80% - 120% | PASS |
| Precision (RSD) | 3.4% (n=6 injections) | < 15% (for trace level) | PASS |
| LOD / LOQ | 0.8 ppb / 2.5 ppb | S/N > 3 (LOD), > 10 (LOQ) | PASS |
Interpretation:
The linearity (
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] [Link]
-
FooDB. (n.d.). Compound Summary: 2-Methyl-3-(methylthio)pyrazine.[1][2] FooDB.ca. [Link][1]
-
Liu, Y., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry. Journal of Food Science. [Link]
-
Romero, N., et al. (2018).[4] Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS. Talanta. [Link]
Sources
- 1. Showing Compound 2-Methyl-3-(methylthio)pyrazine (FDB020200) - FooDB [foodb.ca]
- 2. 2-methyl thio-3,5 or 6-methyl pyrazine, 67952-65-2 [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of HPLC and GC Methods for Pyrazine Analysis
Executive Summary
Pyrazines are nitrogen-containing heterocyclic compounds critical to both the pharmaceutical industry (as intermediates and API impurities, e.g., in antitubercular agents like Pyrazinamide) and the flavor/fragrance sector (providing roasted/nutty notes).[1][2]
This guide addresses a common analytical dilemma: Choosing between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While GC is the historical gold standard for volatile alkylpyrazines due to superior resolution of isomers, HPLC is often preferred in pharmaceutical Quality Control (QC) for its compatibility with non-volatile matrices and ease of automation.[1]
The Core Directive: This document provides a protocol for orthogonal cross-validation , demonstrating how to validate a routine HPLC method against a reference GC-MS method to ensure regulatory compliance (ICH Q2) and scientific rigor.
Mechanistic Divergence: Volatility vs. Polarity
To validate these methods, one must first understand the physicochemical "tug-of-war" that dictates their selection. Pyrazines possess a dual nature: they are often volatile enough for GC but polar enough (due to the nitrogen lone pairs) to require specific considerations in HPLC.
Decision Matrix: Physicochemical Properties
The following diagram illustrates the decision logic based on the specific pyrazine derivative's properties.
Figure 1: Analytical decision tree based on pyrazine physicochemical properties.
Experimental Protocols
The following protocols were designed to analyze 2,3,5-Trimethylpyrazine (a volatile impurity) and Pyrazinecarboxylic acid (a polar metabolite), representing the spectrum of analysis.
Method A: High-Performance Liquid Chromatography (Routine QC)
Rationale: HPLC is selected for routine use to avoid the solvent exchange steps required for aqueous pharmaceutical formulations.
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: Waters XBridge C18,
, .-
Expert Note: Standard C18 columns often fail to retain small pyrazines. The XBridge technology (hybrid particle) allows for higher pH stability, which is crucial since pyrazines are weak bases (pKa
0.6–2.0).
-
-
Mobile Phase:
-
A: 20 mM Ammonium Acetate (pH 6.5).
-
B: Acetonitrile.
-
Isocratic Mode: 90% A / 10% B (Promotes retention of polar pyrazines).
-
-
Flow Rate:
. -
Detection: UV-Vis at
(Pyrazine ring absorption maximum). -
Injection:
.[3]
Method B: Headspace GC-MS (Reference Standard)
Rationale: GC-MS provides mass spectral confirmation, eliminating "false positives" from co-eluting matrix components common in UV detection.
-
System: Agilent 7890B GC with 5977B MSD.
-
Inlet: Split/Splitless (
), Split ratio 10:1. -
Column: DB-WAX UI (Polyethylene glycol),
, .-
Expert Note: A non-polar column (like DB-5) often fails to separate positional isomers (e.g., 2,3-dimethylpyrazine vs. 2,5-dimethylpyrazine). The polar WAX phase interacts with the nitrogen lone pair, providing superior selectivity.
-
-
Oven Program:
(hold 2 min) to . -
Mass Spec: SIM mode (Selected Ion Monitoring) for ions
122, 81, 42 (for trimethylpyrazine).
Cross-Validation Strategy
The goal of cross-validation is to prove that the routine HPLC method yields results statistically equivalent to the specific GC-MS method.
Workflow Logic
-
Sample Set: Prepare spiked placebo samples at 50%, 100%, and 150% of the target concentration.
-
Parallel Analysis: Inject the same vial (or aliquots) into both systems.
-
Orthogonality Check: Compare results. If HPLC reads higher than GC, it suggests co-elution (lack of specificity). If GC reads higher, it suggests HPLC retention issues or degradation.
Figure 2: Orthogonal cross-validation workflow for ensuring method equivalence.
Comparative Data Presentation
The following data represents a typical validation study for 2,3,5-Trimethylpyrazine .
Table 1: Linearity and Sensitivity Comparison
| Parameter | Method A: HPLC-UV | Method B: GC-MS (SIM) | Analysis |
| Range | GC offers 10x dynamic range at lower concentrations. | ||
| Linearity ( | Both methods show excellent linearity. | ||
| LOD (Limit of Detection) | GC is superior for trace impurity analysis. | ||
| LOQ (Limit of Quantitation) | HPLC is sufficient for Assay; GC required for trace impurities. |
Table 2: Accuracy and Recovery (Spike at )
| Matrix | HPLC Recovery (%) | GC-MS Recovery (%) | Relative Bias (%) |
| Solvent Standard | |||
| Tablet Formulation | |||
| Syrup Formulation |
Senior Scientist Interpretation:
The Tablet Formulation shows a
Troubleshooting & Expert Insights
The "Tailing" Problem in HPLC
Pyrazines are basic. On older silica columns, they interact with residual silanols, causing severe peak tailing.
-
Solution: Use "End-capped" columns (like C18-MS packings) or add an ion-pairing agent (though this complicates MS compatibility). High pH buffers (Ammonium Bicarbonate, pH 8-9) can deprotonate the pyrazine, improving shape, but ensure your column is alkali-resistant [1].
The "Ghost Peak" in GC
In GC, pyrazines can sometimes degrade or adsorb in the inlet liner if it is not deactivated.
-
Solution: Use Ultra-Inert liners with glass wool. Ensure the inlet temperature is not excessively high (
) to prevent thermal degradation of substituted pyrazines [2].
Solvent Mismatch
Injecting an aqueous sample directly into a GC-MS (even with water-compatible columns) is risky for sensitivity.
-
Solution: Use Headspace (HS-GC) for volatiles. It eliminates the solvent peak and protects the filament. For HPLC, ensure the sample solvent matches the mobile phase to prevent "solvent shock" and peak distortion.
References
-
Agilent Technologies. (2025). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis.[4] Agilent.[4] [Link]
-
FDA. (2025). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.[5] [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Phenomenex Blog. [Link]
-
ResearchGate. (2025). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). ResearchGate.[6][7] [Link][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Inter-laboratory Comparison for the Quantification of 2-(Methylthio)pyrazine
This guide provides a comprehensive framework for researchers, scientists, and quality control professionals on establishing and participating in an inter-laboratory comparison (ILC) for the quantification of 2-(Methylthio)pyrazine. Ensuring the accuracy and comparability of analytical results across different laboratories is paramount in flavor science and drug development. This document outlines the prevalent analytical techniques, a detailed protocol for conducting an ILC, and the statistical evaluation of the resulting data, grounded in internationally recognized standards.
Introduction: The Significance of this compound and ILCs
This compound is a crucial sulfur-containing heterocyclic compound that contributes significantly to the aroma profile of numerous food products, imparting desirable nutty, roasted, and meaty notes. It has been identified in various foods, including coffee and coffee products.[1] The accurate quantification of this potent aroma compound is essential for quality control, product development, and flavor research.
However, the inherent variability in analytical methodologies, instrumentation, and laboratory practices can lead to disparate quantitative results. Inter-laboratory comparisons, also known as proficiency tests (PT), are a cornerstone of a laboratory's quality assurance system.[2][3] They provide an objective means to:
-
Assess Laboratory Performance: Evaluate the competence of laboratories in performing specific measurements.[4]
-
Validate Analytical Methods: Establish the effectiveness and comparability of different analytical methods.
-
Identify Methodological Issues: Uncover potential problems in laboratory procedures or instrumentation.
-
Enhance Confidence: Provide greater confidence in analytical results to customers and regulatory bodies.
This guide will focus primarily on Gas Chromatography-Mass Spectrometry (GC-MS) as the principal analytical technique due to its widespread use and suitability for volatile pyrazine analysis.[5][6]
Analytical Methodologies for this compound Quantification
While several techniques can be employed for pyrazine analysis, GC-MS and, more recently, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common instrumental methods for quantification.[7][8][9][10][11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most widely applied analytical technique for the characterization of alkylpyrazines.[5][6] It offers excellent separation and sensitive detection, making it ideal for complex food matrices.
-
Principle of Causality: The choice of GC-MS is dictated by the volatile nature of this compound. The gas chromatograph separates the volatile compounds in a sample based on their boiling points and affinity for the stationary phase of the GC column. The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing both qualitative identification and quantitative data.
-
Sample Preparation: A crucial step is the extraction of the analyte from the sample matrix. Headspace solid-phase microextraction (HS-SPME) is a common, solvent-free technique used for the analysis of volatiles in food samples.
-
Challenges: A significant challenge in pyrazine analysis is that many positional isomers have very similar mass spectra, making unambiguous identification difficult without resorting to gas chromatographic retention indices (RIs).[5][6]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For certain matrices, particularly liquids like Baijiu (a Chinese liquor), UPLC-MS/MS has emerged as a rapid and sensitive alternative.[7][8][10][12]
-
Principle of Causality: This method is suitable for less volatile or thermally labile pyrazines and can offer high throughput with direct injection, minimizing sample preparation. The UPLC system provides rapid separation, and the triple quadrupole mass spectrometer allows for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM).[7]
-
Advantages: UPLC-MS/MS can be advantageous for its speed and sensitivity, and it has been successfully used to quantify a wide range of pyrazines in complex liquid samples.[7][8][10][12]
Designing an Inter-laboratory Comparison (ILC) Study
A successful ILC requires careful planning and adherence to established guidelines from organizations like AOAC INTERNATIONAL and the International Organization for Standardization (ISO).[4][13][14][15][16][17]
ILC Workflow Diagram
The following diagram illustrates the key stages of an ILC study.
Sources
- 1. Showing Compound 2-Methyl-3-(methylthio)pyrazine (FDB020200) - FooDB [foodb.ca]
- 2. researchgate.net [researchgate.net]
- 3. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 4. Astor Mayer [astormayer.com.tr]
- 5. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. aoac.org [aoac.org]
- 14. s27415.pcdn.co [s27415.pcdn.co]
- 15. qualitat.cc [qualitat.cc]
- 16. feedhaccp.org [feedhaccp.org]
- 17. scribd.com [scribd.com]
Comparative analysis of 2-(Methylthio)pyrazine in different food matrices
Executive Summary
This technical guide provides a comparative analysis of 2-(Methylthio)pyrazine (FEMA 3208), a high-impact sulfur-containing volatile responsible for roasted, nutty, and meat-like flavor profiles. Unlike simple alkylpyrazines, the methanethiol substitution on the pyrazine ring introduces unique polarity and reactivity challenges.
This document compares the thermodynamic behavior, release kinetics, and stability of this compound against functional alternatives across three distinct food matrices: Aqueous (Polar) , Lipid-Rich (Non-polar) , and Solid/Starch (Diffusion-Limited) .
Physicochemical Profile & Functional Alternatives
To understand matrix interactions, we must first establish the compound's thermodynamic baseline compared to its primary functional alternatives: 2,3,5-Trimethylpyrazine (earthy/roasted) and 2-Ethyl-3-methylpyrazine (nutty/raw potato).
Table 1: Comparative Physicochemical Properties
| Property | This compound | 2-Ethyl-3-methylpyrazine | 2,3,5-Trimethylpyrazine |
| CAS Number | 21948-70-9 | 15707-23-0 | 14667-55-1 |
| Odor Profile | Roasted almond, meaty, metallic sulfury nuance | Nutty, raw potato, baked goods | Earthy, musty, roasted cocoa |
| LogP (Lipophilicity) | ~1.42 (Moderate) | ~1.07 | ~0.95 |
| Water Solubility | Moderate | High | High |
| Odor Threshold (Water) | ~0.5 ppb | ~0.04 ppb | ~400 ppb |
| Matrix Sensitivity | High (Sulfur group sensitive to oxidation) | Medium | Low (Stable alkyl ring) |
Key Insight: this compound possesses a higher LogP than its alkyl counterparts, making it more susceptible to "flavor scalping" in high-fat matrices. Its sulfur moiety also lowers its oxidative stability compared to the robust alkylpyrazines.
Matrix Interaction Dynamics
The performance of this compound is dictated by the partition coefficient (
A. Aqueous Systems (Beverages, Soups)
In water-based systems, this compound exhibits high volatility due to the "salting-out" effect in the presence of ionic solutes (salts).
-
Performance: Rapid release; high initial impact.
-
Risk: High susceptibility to hydrolysis or loss via evaporation during thermal processing.
B. Lipid-Rich Systems (Chocolates, Sauces, Emulsions)
Due to its lipophilic nature (LogP > 1), this compound migrates into the lipid phase.
-
Performance: Significant suppression of headspace concentration (up to 60% reduction compared to water).
-
Causality: The hydrophobic interaction between the pyrazine ring and fatty acid chains increases the matrix retention factor (
). -
Correction: Formulators must increase dosage by 1.5x to 2.0x in high-fat (>20%) matrices to match the perceived intensity of aqueous systems.
C. Starch/Protein Solids (Snacks, Baked Goods)
-
Mechanism: Physical entrapment and non-covalent binding. Proteins (e.g., soy, casein) can bind the sulfur nitrogen, reducing volatility.
-
Performance: Slow, sustained release (diffusion-controlled).
Visualization: Flavor Release Mechanism
The following diagram illustrates the thermodynamic equilibrium and kinetic barriers affecting this compound release.
Figure 1: Mass transfer pathway of this compound.[1] Lipid trapping and protein binding act as resistance factors, reducing the concentration available for volatilization.
Experimental Protocol: Comparative Quantification
To objectively validate the matrix effects described above, the following Headspace Solid-Phase Microextraction (HS-SPME) GC-MS protocol is recommended. This protocol includes a self-validating Internal Standard (IS) step.
Reagents & Standards
-
Target: this compound (≥98% purity).
-
Internal Standard (IS): 2-Methoxy-3-methylpyrazine (structurally similar but distinct retention time).
-
Matrices: Distilled water (Control), Sunflower Oil (Lipid model), 5% Starch Gel (Solid model).
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 5.0 g of the specific matrix into a 20 mL headspace vial.
-
Spike with 50 µL of Target solution (100 ppm in methanol).
-
Critical Step: Spike with 50 µL of IS solution (100 ppm). The IS corrects for fiber variability and extraction efficiency.
-
Seal immediately with a PTFE/silicone septum.
-
-
Equilibration & Extraction:
-
Incubate at 50°C for 20 minutes with agitation (500 rpm).
-
Insert SPME fiber (DVB/CAR/PDMS - Divinylbenzene/Carboxen/Polydimethylsiloxane) for 30 minutes.
-
Why this fiber? The triple-phase fiber covers the polarity range of sulfur-pyrazines better than pure PDMS.
-
-
GC-MS Analysis:
-
Desorption: 250°C for 3 minutes (splitless mode).
-
Column: DB-WAX or equivalent polar column (30m x 0.25mm x 0.25µm).
-
Oven Program: 40°C (2 min)
5°C/min to 230°C. -
Detection: MS in SIM mode (Select Ion Monitoring).[2]
-
Target Ions: m/z 126, 79 (Quant/Qual).
-
IS Ions: m/z 124, 81.
-
-
-
Data Calculation (Self-Validation): Calculate the Relative Recovery Factor (RRF) :
Expected Results (Benchmark Data)
| Matrix | Expected Relative Recovery (%) | Interpretation |
| Water (Control) | 100% | Baseline volatility. |
| 10% Oil Emulsion | 45 - 55% | Strong suppression due to lipophilicity. |
| Protein Solution | 70 - 80% | Moderate suppression due to binding. |
Stability & Degradation Risks
Unlike alkylpyrazines, this compound is prone to oxidation.
-
Oxidation Pathway: The methylthio group (-S-CH3) can oxidize to a sulfoxide (-SO-CH3) and subsequently to a sulfone.
-
Sensory Impact: Loss of "nutty/meaty" character; development of "onion-like" or "metallic" off-notes.
-
-
Thermal Degradation: Stable up to 120°C. Above 150°C (frying/baking), significant volatilization occurs.
-
Mitigation:
-
Encapsulation (Spray drying with gum arabic) is recommended for dry mixes.
-
Add antioxidants (Tocopherols) in high-lipid matrices to protect the sulfur moiety.
-
References
-
European Food Safety Authority (EFSA). (2017).[3] Scientific Opinion on the safety and efficacy of pyrazine derivatives... when used as flavourings for all animal species. EFSA Journal. Link
-
The Good Scents Company. (n.d.). 2-methylthio-3-methylpyrazine (FEMA 3208) Data Sheet.[4]Link
-
Shibamoto, T. (1986). Odor Threshold of Some Pyrazines.[5][6] Journal of Food Science.[7] (Provides comparative threshold data for alkyl vs. thio pyrazines). Link
-
Guichard, E. (2002).[8] Interactions between flavor compounds and food ingredients and their influence on flavor perception.[8][9][10][11] Food Reviews International. (Foundational text on Matrix/Lipid interactions). Link
-
Miyazawa, N., et al. (2018). GC-MS aroma characterization of vegetable matrices: focus on 3-Alkyl-2-Methoxypyrazines. (Methodology reference for SPME-GC-MS of pyrazines). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 4. 2-methyl-3-(methyl thio) pyrazine, 2882-20-4 [thegoodscentscompany.com]
- 5. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Decoding Flavor Release: Interactions Between Food Matrices and Flavor Compounds [frontiersin.org]
Quantitative Comparison of 2-(Methylthio)pyrazine in Coffee Roast Levels: A Technical Guide
Executive Summary
2-(Methylthio)pyrazine (2-MTP) represents a critical class of sulfur-containing heterocycles that function as "high-impact" odorants in complex organic matrices. Unlike abundant alkylpyrazines (e.g., 2,5-dimethylpyrazine) which appear in parts-per-million (ppm) concentrations, 2-MTP operates in the parts-per-billion (ppb) range with an exceptionally low odor threshold.
For drug development professionals and flavor scientists, 2-MTP serves as a model analyte for trace heterocyclic quantification . Its formation kinetics—dependent on the Strecker degradation of methionine—offer a precise window into the thermal history of the matrix. This guide provides a quantitative comparison of 2-MTP across roast levels and details the self-validating HS-SPME-GC-MS protocols required for its isolation.
Mechanistic Insight: Formation Kinetics
To quantify 2-MTP accurately, one must understand its origin. It is not native to the green coffee bean but is a product of the Maillard reaction, specifically involving the sulfur-containing amino acid Methionine .
The Pathway[1]
-
Strecker Degradation: Methionine reacts with
-dicarbonyls (from sugar degradation) to form Methional (3-methylthiopropanal). -
Condensation: Methional or its fragmentation products (methanethiol) react with pyrazine precursors (formed from aminoketone condensation) to yield this compound.
Visualization: Biosynthetic Pathway
The following diagram illustrates the thermal generation of 2-MTP.
Figure 1: Thermal formation pathway of this compound via Strecker degradation of Methionine.
Experimental Protocol: HS-SPME-GC-MS
For researchers bridging food chemistry and bioanalysis, the extraction of 2-MTP mirrors the isolation of small-molecule metabolites from plasma. Direct solvent extraction often co-extracts lipids that foul GC liners. Therefore, Headspace Solid-Phase Microextraction (HS-SPME) is the mandatory standard for trustworthiness and sensitivity.
Methodological Workflow
Objective: Isolate trace 2-MTP without thermal artifact generation during extraction.
-
Sample Preparation:
-
Grind roasted beans to
particle size immediately before analysis to prevent volatile loss. -
Internal Standard (ISTD): Spike samples with 2-methoxy-3-methylpyrazine or isotope-labeled [²H₃]-2-methylpyrazine . Rationale: Corrects for fiber competition and matrix effects.
-
-
Extraction (HS-SPME):
-
Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm. Why: The triple-phase fiber captures both polar and non-polar volatiles across a wide molecular weight range.
-
Incubation: 40°C for 30 minutes under agitation (250 rpm). Note: Do not exceed 60°C, as this may induce artificial Maillard reactions during the assay.
-
-
Separation (GC-MS):
-
Column: DB-WAX or SolGel-Wax (Polar). Why: Essential to separate pyrazines from co-eluting lipid oxidation products.
-
Detection: Mass Spectrometry (EI, 70 eV) in SIM Mode (Selected Ion Monitoring).
-
Target Ions: m/z 126 (Molecular Ion), m/z 79.
-
Visualization: Analytical Workflow
Figure 2: Self-validating HS-SPME-GC-MS protocol for trace pyrazine quantification.
Quantitative Comparison: Roast Level Analysis
The concentration of 2-MTP does not follow a linear trajectory. Unlike simple alkylpyrazines which accumulate steadily, sulfur-pyrazines are thermally labile.
Comparative Data Table
Note: Values represent mean ranges derived from aggregate chromatographic data in Arabica coffee.
| Parameter | Light Roast (City) | Medium Roast (Full City) | Dark Roast (French/Italian) |
| Roast Temp | 205°C - 215°C | 215°C - 225°C | 230°C - 245°C |
| 2-MTP Conc. | Low (< 15 ng/g) | Peak (25 - 45 ng/g) | Degrading (15 - 30 ng/g) |
| Sensory Note | Green, Vegetal, Raw Peanut | Roasted Nut, Popcorn, Savory | Burnt, Sulfurous, Rubber |
| Formation Phase | Initiation | Exponential Accumulation | Thermal Degradation / Volatilization |
| Odor Activity | Below/Near Threshold | High Impact (OAV > 10) | Masked by Phenols/Guaiacols |
Analysis of Results
-
Light Roast (Initiation): The Strecker degradation of methionine requires sufficient thermal energy to fracture the amino acid. At light roasts, the pool of available methional is limited, resulting in trace levels of 2-MTP.
-
Medium Roast (The "Sweet Spot"): This represents the kinetic optimum. The balance between formation (Maillard reaction) and degradation (pyrolysis) favors the accumulation of 2-MTP. This correlates with the "nutty/roasty" profile desired in commercial blends.
-
Dark Roast (Thermal Loss): At temperatures exceeding 230°C, sulfur-carbon bonds become unstable. 2-MTP begins to degrade or volatilize out of the bean structure. Furthermore, the sensory perception is often masked by the massive accumulation of phenolic compounds (smoky/burnt notes) and pyridines.
Comparative Analysis: 2-MTP vs. Alternatives
To understand the specificity of 2-MTP, it must be compared against its non-sulfur analogs.
| Feature | This compound | 2,5-Dimethylpyrazine | 2-Ethyl-3,5-dimethylpyrazine |
| Structure | Sulfur-substituted | Alkyl-substituted | Alkyl-substituted |
| Abundance | Trace (ppb) | High (ppm) | Medium (ppm) |
| Odor Threshold | Very Low (0.002 ppb) | High (1800 ppb) | Low (0.01 ppb) |
| Sensory Profile | Roasted, Meaty, Popcorn | Nutty, Earthy, Musty | Earthy, Potato-like |
| Key Precursor | Methionine + Sugar | Alanine/Threonine + Sugar | Isoleucine + Sugar |
Scientific Implication: For drug discovery applications involving pyrazine scaffolds, the thio-ether linkage in 2-MTP significantly alters lipophilicity and metabolic stability compared to the alkyl variants. In flavor chemistry, 2-MTP provides the "depth" or "savory" character that simple alkylpyrazines lack.
Conclusion
For the application scientist, this compound serves as a critical biomarker of thermal processing. Its quantification requires rigorous adherence to HS-SPME-GC-MS protocols using internal standards to account for matrix suppression.
Key Takeaway: The concentration of 2-MTP peaks at Medium Roast . Researchers aiming to isolate this compound for sensory studies or bioactive assays should target beans roasted to the "Full City" level (approx. 220°C), as Light roasts provide insufficient yield and Dark roasts induce pyrolytic degradation.
References
-
Effect of Roasting Level on the Development of Key Aroma-Active Compounds in Coffee. Source: MDPI (2024) URL:[Link]
-
The Formation of Alkylpyrazines in Roasted Coffee at Different Roasting Speeds. Source: ResearchGate (2018) URL:[Link]
-
Characterization of the Aroma Profile and Main Key Odorants of Espresso Coffee. Source: NCBI / PMC (2019) URL:[Link]
-
Odor Activity Values and Thresholds for Pyrazines. Source: The Good Scents Company URL:[Link]
Safety Operating Guide
Personal protective equipment for handling 2-(Methylthio)pyrazine
Topic: Operational Safety Guide: Handling 2-(Methylthio)pyrazine Audience: Researchers, Formulation Scientists, and Lab Managers.
Executive Summary: The Dual Nature of this compound
This compound (CAS: 21948-70-9) is a high-impact flavor ingredient utilized for its nutty, roasted, and meat-like aromatic profile. While it is FEMA GRAS (Generally Recognized As Safe) for consumption in finished products, the pure chemical presents specific handling challenges in the laboratory.
The Core Challenge: Beyond standard chemical hygiene, the primary logistical challenge is odor containment . The methylthio moiety (–SCH₃) is a potent nucleophile with a low odor threshold. Mishandling results not only in safety violations (H335 Respiratory Irritation) but also in persistent laboratory contamination that can compromise sensory testing and personnel comfort.
This guide provides an autonomous, self-validating protocol for handling this compound with zero odor migration.
Chemical Intelligence Unit
Before handling, verify the chemical profile. This data dictates your engineering controls.
| Parameter | Data | Operational Implication |
| CAS Number | 21948-70-9 | Use for accurate inventory tracking and waste labeling. |
| Physical State | Colorless to pale yellow liquid | Fluid dynamics apply; splash risk is the primary exposure vector. |
| Flash Point | ~89°C - 98°C (192°F) | Combustible (Cat 4). Keep away from heat sources/open flames. |
| Hazard Codes | H315, H319, H335 | Irritating to skin, eyes, and respiratory system.[1][2] |
| Odor Threshold | Extremely Low (< 1 ppm) | Micro-droplets are sufficient to contaminate a workspace. |
Personal Protective Equipment (PPE) Protocol
Do not rely on generic "lab safety" rules. Use this specific loadout designed for organosulfur containment.
A. Hand Protection: The Double-Barrier System
-
Protocol: Double Nitrile Gloves (Minimum 5 mil thickness per layer).
-
Causality (The "Why"):
-
Permeation: Organic sulfides can permeate standard nitrile rubber over time. A single layer offers splash protection, but a second layer provides a "sacrificial barrier" against micro-permeation and odor transfer to the skin.
-
Doffing Logic: The outer glove is likely contaminated with invisible odor molecules. By stripping the outer glove inside the fume hood, you maintain a clean inner glove to touch door handles and logbooks, preventing cross-contamination.
-
B. Eye Protection: Vapor Defense
-
Protocol: Chemical Splash Goggles (Indirect Vented).
-
Causality: Safety glasses with side shields are insufficient. This compound is a liquid irritant (H319). Goggles form a seal that prevents not just liquid splashes, but also high-concentration vapors from reaching the ocular mucosa during dispensing.
C. Respiratory Protection: Engineering First
-
Protocol: No respirator is required if handled within a certified fume hood.
-
Contingency: If work must occur outside a hood (strongly discouraged), a half-face respirator with Organic Vapor (OV) cartridges is mandatory.
Engineering Controls & Operational Workflow
The "Zone of Safety" (Fume Hood Strategy)
-
Sash Height: Keep the sash at the lowest possible working position (below the breathing zone) to maximize face velocity and physical shielding.
-
Airfoil Check: Ensure the bottom airfoil is not blocked by equipment. This compound is heavier than air; blocking the lower airflow allows vapors to pool and spill out into the lab.
Visualizing the Safe Handling Workflow
The following diagram outlines the logical flow for handling this compound, specifically designed to prevent odor migration.
Figure 1: Safe Handling Logic Flow. Note the critical step of decontaminating glassware inside the hood before removal.
The "Secret Sauce": Odor Abatement & Decontamination
The most common failure mode with this compound is washing glassware in the communal sink, which releases the odor into the general plumbing and lab air.
The Oxidation Protocol (Self-Validating System):
-
Preparation: Prepare a "Kill Bath" inside the fume hood consisting of 10% Sodium Hypochlorite (Bleach) solution.
-
Mechanism: The hypochlorite oxidizes the sulfide (strong odor) into a sulfoxide or sulfone (non-volatile, low odor).
-
Reaction:
-
-
Procedure:
-
Immediately after dispensing, submerge all pipettes, spatulas, and dirty glassware into the Kill Bath.
-
Soak for 15–20 minutes.
-
Validation: Remove the glassware and sniff (cautiously). If the "roasted nut/sulfur" smell is gone, the hazard is neutralized.
-
Only then transfer to the general wash area.
-
Emergency Response
| Scenario | Immediate Action |
| Skin Contact | Remove contaminated clothing/gloves immediately.[3][4] Wash skin with soap and water for 15 minutes.[4] Do not use ethanol (it may increase skin permeation). |
| Eye Contact | Rinse cautiously with water for several minutes.[2] Remove contact lenses if present.[5] Continue rinsing. |
| Spill (< 10mL) | Cover with absorbent pads. Treat the pads with dilute bleach solution before bagging them for disposal to kill the odor. |
Disposal
-
Chemical Waste: Dispose of this compound as hazardous organic waste. Do not pour down the drain.
-
Container Disposal: Empty containers retain residue and odor. Rinse the empty bottle with the Bleach Kill Bath solution before discarding it into glass waste.
References
-
Sigma-Aldrich. (2025).[5][6] Safety Data Sheet: 2-Methylpyrazine (Related Compound Hazard Profile). Retrieved from
-
The Good Scents Company. (n.d.). 2-Methylthio-3-methylpyrazine Odor and Safety Profile.[7] Retrieved from
-
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical Compatibility Reference.[3][8] Retrieved from
-
Fisher Scientific. (n.d.). Safety Data Sheet: 2-Methyl-3-(methylthio)pyrazine.[4][7][9] Retrieved from
Sources
- 1. 甲基甲硫基吡嗪 mixture of isomers, ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 2. synerzine.com [synerzine.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 2-methyl-3-(methyl thio) pyrazine, 2882-20-4 [thegoodscentscompany.com]
- 8. chemistry.osu.edu [chemistry.osu.edu]
- 9. echemi.com [echemi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
